GKI-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJDHFWTOJHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GKI-1: A Foundational Guide to the Greatwall Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of mitotic progression is a cornerstone of cellular biology and a critical area of focus in oncology research. A key player in this intricate process is the Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] This enzyme is a pivotal regulator of mitotic entry and maintenance, primarily through its role in the inhibition of the protein phosphatase 2A (PP2A-B55).[3][4][5] Dysregulation of GWL has been implicated in various malignancies, making it a compelling target for therapeutic intervention.[6][7] GKI-1 (Greatwall Kinase Inhibitor-1) has emerged as a first-generation small molecule inhibitor of human GWL, providing a valuable tool for dissecting its cellular functions and a foundation for the development of novel anti-cancer therapeutics.[8][9] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, key experimental data, and detailed protocols.
Core Mechanism of Action: The Greatwall Kinase Signaling Pathway
Greatwall kinase is a member of the AGC family of serine/threonine kinases.[3] Its primary role during mitosis is to suppress the activity of the PP2A-B55 phosphatase, a key enzyme that dephosphorylates substrates of cyclin-dependent kinase 1 (Cdk1).[4][10] This inhibition is not direct but is mediated by two small protein substrates of GWL: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][11][12]
The signaling cascade begins with the activation of Cdk1-cyclin B at the onset of mitosis.[4] Cdk1 then phosphorylates and activates Greatwall kinase.[3] Activated GWL, in turn, phosphorylates ENSA and ARPP19 on a conserved serine residue (Ser67 in ENSA).[9][13] This phosphorylation event transforms ENSA and ARPP19 into potent inhibitors of PP2A-B55.[3][12] The subsequent inhibition of PP2A-B55 ensures that Cdk1 substrates remain in a hyperphosphorylated state, which is essential for driving the cell through mitosis.[5] Upon mitotic exit, this pathway is reversed to allow for the dephosphorylation of mitotic substrates and the completion of cell division.[14]
The inhibition of this pathway by this compound leads to the premature reactivation of PP2A-B55 during mitosis, resulting in the dephosphorylation of Cdk1 substrates. This disruption of the delicate balance between kinase and phosphatase activity leads to a cascade of mitotic defects, including failed chromosome condensation, mitotic arrest, and ultimately, cell death or cytokinesis failure.[8][9]
Quantitative Data
The following tables summarize the key quantitative data from foundational research on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Construct | IC50 (µM) | Reference |
| Human Greatwall (hGWL) | Full-Length (hGWLFL) | 4.9 | [8] |
| Human Greatwall (hGWL) | Kinase Domain (hGWL-KinDom) | 2.5 | [8] |
Table 2: Selectivity Profile of this compound
| Off-Target Kinase | IC50 (µM) | Reference |
| ROCK1 | 11 | [8][9] |
| PKA | > 40 | [9] |
| CDK2 | No observable inhibition up to 100 µM | [15] |
Table 3: Cellular Effects of this compound in HeLa Cells
| Treatment | Effect | Quantitative Measurement | Reference |
| 25 µM this compound | Reduction in p-ENSA levels | 2-fold reduction compared to control | [9] |
| 50 µM this compound | Reduction in p-ENSA levels | Comparable to siGWL treated cells | [9] |
| 25 and 50 µM this compound | Phenotypic Changes | Decrease in mitotic events, mitotic arrest/cell death, cytokinesis failure | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound. Where specific details from the original publications are unavailable, generalized protocols based on standard laboratory practices are provided.
In Vitro Greatwall Kinase Assay
This protocol is adapted from the methodologies used to determine the IC50 of this compound.[9]
Objective: To measure the enzymatic activity of Greatwall kinase in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
ENSA or ARPP19 substrate
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or [γ-³²P]ATP
-
384-well plates
-
Plate reader (for luminescence) or phosphorimager (for radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Greatwall kinase and ENSA/ARPP19 substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Luminescent Assay: Add Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity. Read the luminescence on a plate reader.
-
Radiometric Assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify using a phosphorimager.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay for Mitotic Arrest and p-ENSA/ARPP19 Levels
This protocol is based on experiments conducted on HeLa cells to assess the cellular effects of this compound.[9]
Objective: To determine the effect of this compound on mitotic progression and the phosphorylation of ENSA/ARPP19 in cultured cells.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Nocodazole (B1683961) (optional, to enrich for mitotic cells)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19, anti-α-tubulin
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 8-24 hours).
-
(Optional) Co-treat with nocodazole to arrest cells in mitosis, which can enhance the detection of mitotic-specific events.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-ENSA and anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the fluorescence intensity of p-ENSA/ARPP19 staining.
-
Assess cellular morphology to determine the percentage of cells in mitosis, undergoing mitotic arrest, or exhibiting cytokinesis failure.
-
Conclusion
This compound represents a seminal tool in the study of Greatwall kinase and its role in cell cycle regulation. The foundational research has clearly established its mechanism of action through the inhibition of the GWL-ENSA/ARPP19-PP2A-B55 signaling axis. The quantitative data on its potency and cellular effects provide a solid baseline for its use in further research and as a scaffold for the development of more potent and selective second-generation inhibitors. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate the multifaceted roles of Greatwall kinase in both normal physiology and disease states, particularly in the context of cancer. The continued exploration of Greatwall kinase inhibition holds significant promise for the development of novel therapeutic strategies.
References
- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
The Role of GKI-1 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKI-1, a first-generation small molecule inhibitor of Greatwall Kinase (MASTL), has emerged as a critical tool for dissecting the intricate mechanisms of mitotic progression and a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of this compound's role in cell cycle regulation, focusing on its mechanism of action, impact on cellular processes, and the experimental methodologies used for its characterization. This compound disrupts the MASTL-ENSA-PP2A signaling axis, leading to premature activation of the PP2A-B55 phosphatase, which in turn triggers mitotic arrest, cytokinesis failure, and ultimately, apoptosis. This guide presents quantitative data on this compound's activity, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction to this compound and its Target: MASTL Kinase
The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. Key to this regulation are numerous protein kinases, including the Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), also known as Greatwall Kinase. MASTL plays a pivotal role in the G2/M transition and the maintenance of the mitotic state. It phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), converting them into potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55). This inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous CDK1 substrates, thereby promoting mitotic entry and progression.
This compound (Greatwall Kinase Inhibitor-1) was identified as a first-generation inhibitor of MASTL.[1] By directly targeting the kinase activity of MASTL, this compound provides a powerful chemical probe to investigate the consequences of MASTL inhibition and its potential as a therapeutic strategy, particularly in cancers where MASTL is often overexpressed.
Mechanism of Action of this compound
This compound exerts its effects on the cell cycle by disrupting a critical signaling pathway that governs mitotic progression. The primary mechanism involves the direct inhibition of MASTL kinase activity, which sets off a cascade of dephosphorylation events.
The MASTL-ENSA-PP2A Signaling Pathway
Under normal mitotic conditions, CDK1 phosphorylates and activates MASTL. Activated MASTL then phosphorylates its substrates, ENSA and ARPP19. Phosphorylated ENSA/ARPP19 bind to and inhibit the PP2A-B55 phosphatase. This inhibition is essential to maintain the high levels of phosphorylation on CDK1 substrates that are required for mitotic entry and maintenance.
This compound's Intervention in the Pathway
This compound directly binds to the ATP-binding pocket of MASTL, preventing the phosphorylation of ENSA and ARPP19.[1] This leads to an accumulation of unphosphorylated ENSA/ARPP19, which are incapable of inhibiting PP2A-B55. The resulting premature activation of PP2A-B55 leads to the dephosphorylation of key CDK1 substrates, ultimately causing mitotic checkpoint failure, mitotic arrest, and subsequent apoptosis.[1][2]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various assays, providing valuable data for its characterization as a MASTL inhibitor.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| In Vitro Kinase Assay | Recombinant MASTL | IC50 | 5-9 µM | [3] |
| In Vitro Kinase Assay | Recombinant MASTL | IC50 | ~10 µM | [4] |
| Cell Viability | Pancreatic Cancer (AsPC-1) | IC50 (48h) | ~12.71 µM (GSK343, similar target class) | [5] |
| Cell Viability | Pancreatic Cancer (PANC-1) | IC50 (48h) | ~12.04 µM (GSK343, similar target class) | [5] |
Note: Specific IC50 values for this compound in pancreatic cancer cell lines were not explicitly found in the search results. The values presented for GSK343, an inhibitor of another epigenetic modifier, are included to provide a general reference range for small molecule inhibitors in these cell lines.
Effect on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 | 25 | 20 |
| This compound (10 µM) | 15 | 10 | 75 |
This hypothetical data illustrates the expected shift in cell cycle distribution upon this compound treatment, with a pronounced accumulation of cells in the G2/M phase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle regulation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.[6][7][8][9][10]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[1][11][12][13]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[14][15][16][17]
In Vitro MASTL Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of MASTL.
Materials:
-
Recombinant active MASTL kinase
-
Recombinant ENSA or ARPP19 substrate
-
This compound
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including [γ-32P]ATP for radioactive detection or cold ATP for ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) (for non-radioactive detection)
Procedure (using ADP-Glo™):
-
Set up the kinase reaction in a 96-well plate by adding kinase buffer, recombinant MASTL, and various concentrations of this compound.
-
Add the substrate (ENSA or ARPP19).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Determine the IC50 of this compound by plotting the percentage of kinase inhibition against the log of the this compound concentration.[2][3]
Immunofluorescence Staining of Phospho-ENSA
This method visualizes the inhibition of MASTL activity in cells by detecting the phosphorylation status of its substrate, ENSA.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-ENSA (Ser67)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody against phospho-ENSA diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Experimental and Logical Workflows
Visualizing the workflow of experiments is crucial for understanding the research process.
Conclusion
This compound is a valuable pharmacological tool for studying the role of MASTL kinase in cell cycle control. Its ability to induce mitotic arrest and apoptosis through the inhibition of the MASTL-ENSA-PP2A pathway highlights the therapeutic potential of targeting this pathway in cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the function of MASTL and develop novel anti-cancer therapies. Future work should focus on developing more potent and selective second-generation MASTL inhibitors based on the foundation laid by this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. SILAC kinase screen identifies potential MASTL substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
GKI-1: A Technical Guide to its Use as a Chemical Probe for Greatwall Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the protein phosphatase 2A (PP2A)-B55 complex.[2][3][4][5] This inhibition is crucial for maintaining the phosphorylated state of many mitotic substrates, ensuring proper cell division. Dysregulation of GWL has been implicated in oncogenesis, making it an attractive target for cancer therapy.[1][6]
GKI-1 (Greatwall Kinase Inhibitor-1) has emerged as a first-generation, small-molecule inhibitor of human Greatwall kinase.[1][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use as a chemical probe.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |
| Molecular Formula | C₁₅H₁₂ClN₃ |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 2444764-03-6 |
| Appearance | Solid |
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Greatwall kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of its downstream substrates, ENSA and ARPP19. This leads to the reactivation of the PP2A-B55 phosphatase, resulting in the dephosphorylation of mitotic substrates and ultimately causing defects in mitotic progression, such as mitotic arrest and cytokinesis failure.[1][6]
Signaling Pathway of Greatwall Kinase
The following diagram illustrates the central role of Greatwall kinase in mitotic regulation and the point of intervention for this compound.
Caption: Greatwall kinase signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Kinase Inhibition
The inhibitory activity of this compound against Greatwall kinase and a panel of other kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Kinase Target | Construct | IC₅₀ (µM) |
| Greatwall (hGWL) | Full-Length (FL) | 4.9 |
| Greatwall (hGWL) | Kinase Domain (KinDom) | 2.5 |
| ROCK1 | - | ~11 |
| PKA | - | > 40 |
| CDK2 | - | > 100 |
Data sourced from Ocasio et al., 2016.[6]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol from the original manufacturer is not publicly available, a plausible synthesis route for N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline can be derived from standard organic chemistry principles and published methods for similar compounds. The following is a representative protocol.
Reaction Scheme:
Caption: Representative synthetic scheme for this compound.
Detailed Protocol (Representative):
-
Synthesis of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole:
-
To a solution of 1-(4-chlorophenyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Synthesis of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline (this compound):
-
To a degassed mixture of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole, 3-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water), heat the reaction under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
-
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the IC₅₀ of this compound against Greatwall kinase.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
Recombinant substrate (e.g., ENSA or ARPP19)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Greatwall kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Assay for ENSA/ARPP19 Phosphorylation
This protocol describes the use of western blotting to measure the phosphorylation of endogenous ENSA/ARPP19 in HeLa cells treated with this compound.
Caption: Western blot workflow for detecting phospho-ENSA/ARPP19.
Materials:
-
HeLa cells
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total ENSA/ARPP19, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 8.5 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ENSA/ARPP19 and the loading control to normalize the data.
Cell Viability and Apoptosis Assays
Treatment of HeLa cells with this compound has been shown to result in mitotic arrest and cell death.[6] Standard assays such as the MTT assay for cell viability and flow cytometry with Annexin V/Propidium Iodide (PI) staining for apoptosis can be used to quantify these effects.
MTT Assay for Cell Viability:
This assay measures the metabolic activity of cells as an indicator of viability.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period (e.g., 24-72 hours), add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Apoptosis:
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound for a specified duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Limitations and Future Directions
This compound is a valuable first-generation tool for studying the cellular functions of Greatwall kinase. However, it has some limitations. Its potency is in the micromolar range, and it exhibits some off-target activity, notably against ROCK1.[6] Further medicinal chemistry efforts are needed to develop more potent and selective inhibitors. Additionally, there is a lack of published in vivo efficacy and pharmacokinetic data for this compound, which would be crucial for its potential translation into a therapeutic agent. Future studies should focus on improving the selectivity profile of this compound, evaluating its efficacy in animal models of cancer, and determining its pharmacokinetic properties.
Conclusion
This compound is a useful chemical probe for elucidating the role of Greatwall kinase in cell cycle regulation and its potential as a therapeutic target in cancer. This guide provides the necessary information and representative protocols for researchers to effectively utilize this compound in their studies. While acknowledging its limitations, the use of this compound in conjunction with genetic approaches will continue to advance our understanding of Greatwall kinase biology.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Investigating Mitotic Progression with GKI-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GKI-1, a small molecule inhibitor of Greatwall kinase (MASTL), and its application in the investigation of mitotic progression. This document details the mechanism of action of this compound, its impact on crucial signaling pathways, and provides detailed protocols for key experimental assays.
Introduction
This compound is a first-generation small-molecule inhibitor of Greatwall kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL).[1] MASTL is a critical regulator of mitotic entry and progression.[2] It plays a pivotal role in ensuring the fidelity of cell division, and its upregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound serves as a valuable chemical tool to probe the functions of MASTL in cell cycle control and to explore its potential as a therapeutic target.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of MASTL.[1] MASTL's primary role during mitosis is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4][5] Once phosphorylated, ENSA and ARPP19 become potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55).[3][4][5]
The PP2A-B55 phosphatase is responsible for dephosphorylating a multitude of substrates of cyclin-dependent kinase 1 (CDK1), a master regulator of mitosis. By inhibiting PP2A-B55, the MASTL-ENSA/ARPP19 pathway ensures the maintenance of a highly phosphorylated state of CDK1 substrates, which is essential for proper mitotic entry, spindle assembly, chromosome condensation, and segregation.[4][5]
Inhibition of MASTL by this compound disrupts this signaling cascade. By preventing the phosphorylation of ENSA and ARPP19, this compound leads to the activation of PP2A-B55.[6] This, in turn, results in the premature dephosphorylation of CDK1 substrates, leading to defects in mitotic progression, such as delayed mitotic entry, mitotic arrest, and cytokinesis failure.[1]
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (hGWLFL) | 4.9 µM | In vitro | [7] |
| IC50 (hGWL-KinDom) | 2.5 µM | In vitro | [7] |
| IC50 (ROCK1) | ~11 µM | In vitro | [7][8] |
| IC50 (PKA) | > 40 µM | In vitro | [8] |
| CDK2 Inhibition | No observable inhibition up to 100 µM | In vitro | [8] |
| Effective Concentration (in HeLa cells) | 25-50 µM | HeLa | [7] |
| p-ENSA/ARPP19 Reduction (25 µM this compound) | ~2-fold reduction | HeLa | |
| p-ENSA/ARPP19 Reduction (50 µM this compound) | Comparable to siRNA depletion of MASTL | HeLa |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitotic progression.
In Vitro MASTL Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of MASTL by quantifying the amount of ADP produced.
Materials:
-
Recombinant human MASTL (full-length or kinase domain)
-
Substrate: Recombinant human ENSA or ARPP19
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of MASTL enzyme solution (concentration determined by titration) to each well.
-
Add 2 µL of a substrate/ATP mix (containing ENSA/ARPP19 and ATP at desired concentrations) to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence for Phosphorylated ENSA/ARPP19
This protocol allows for the visualization and quantification of the phosphorylation status of MASTL's direct substrates within cells.
Materials:
-
HeLa cells
-
This compound
-
Nocodazole (B1683961) (to enrich for mitotic cells)
-
Coverslips
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary Antibody: Rabbit anti-phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed HeLa cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Cell Treatment:
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to arrest them in mitosis.
-
During the last 2-4 hours of nocodazole treatment, add this compound at various concentrations (e.g., 10, 25, 50 µM) or DMSO as a control.
-
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of phospho-ENSA/ARPP19 in individual cells.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HeLa)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (WST-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for 72 hours.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
References
- 1. kumc.edu [kumc.edu]
- 2. Quantitative Characterization of a Mitotic Cyclin Threshold Regulating Exit from Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Effects of GKI-1 on ENSA/ARPP19 Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry. It functions by phosphorylating α-endosulfine (ENSA) and the cAMP-regulated phosphoprotein 19 (ARPP19), converting them into potent inhibitors of the protein phosphatase 2A-B55 (PP2A-B55). This inhibition is crucial for maintaining the phosphorylated state of Cyclin-dependent kinase 1 (Cdk1) substrates, thereby ensuring proper mitotic progression. GKI-1 has been identified as a first-generation small molecule inhibitor of Greatwall kinase. This document provides a comprehensive technical overview of this compound, its mechanism of action, its specific effects on the phosphorylation of ENSA and ARPP19, and detailed protocols for relevant experimental validation.
The Greatwall Kinase Signaling Pathway
The Greatwall kinase pathway is a pivotal control module for the G2/M transition of the cell cycle. Upon mitotic entry, Cdk1 activates GWL, which in turn phosphorylates ENSA and ARPP19 on a conserved serine residue (Ser67 in human ENSA, Ser62 in human ARPP19).[1] This phosphorylation event transforms ENSA and ARPP19 into active inhibitors of the PP2A-B55 phosphatase complex.[2][3][4] The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, creating a positive feedback loop that promotes and stabilizes the mitotic state.[2]
This compound directly interferes with this pathway by inhibiting the kinase activity of GWL. This action prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A-B55 and subsequent dephosphorylation of mitotic substrates.[5]
Quantitative Data on this compound Activity
This compound was developed as a first-in-class inhibitor of Greatwall kinase. While it demonstrates potent inhibition of GWL, it also exhibits off-target activity, particularly against other kinases in the AGC kinase family. Its inhibitory concentrations have been characterized against several kinases.[5]
| Target Kinase | IC50 | Notes |
| Greatwall Kinase (GWL) | ~11 µM (in vitro) | Primary target |
| ROCK1 | ~11 µM | Off-target activity |
| PKA | Weakly affected | Low off-target activity |
| CDK2 | No observable inhibition (up to 100 µM) | Selective against this key cell cycle kinase |
Effect of this compound on Cellular ENSA/ARPP19 Phosphorylation
Consistent with its mechanism of action as a GWL inhibitor, cellular studies have demonstrated the efficacy of this compound in modulating the phosphorylation state of GWL substrates.
| Cell Line | Treatment | Effect on ENSA/ARPP19 Phosphorylation | Downstream Phenotypes | Reference |
| HeLa | This compound | Reduction in phosphorylation levels | Decrease in mitotic events, mitotic arrest/cell death, cytokinesis failure. | [5] |
The observed cellular phenotypes are notably similar to those caused by GWL depletion via siRNA, confirming that this compound effectively targets the intended pathway in a cellular context.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Inhibition of GWL
This protocol is designed to measure the direct inhibitory effect of this compound on the phosphorylation of ENSA or ARPP19 by Greatwall kinase.
Materials:
-
Recombinant full-length human Greatwall kinase (GWL)
-
Recombinant human ENSA or ARPP19 substrate
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 µM unlabeled ATP
-
5X SDS-PAGE Loading Buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphor screen and imaging system
Procedure:
-
Prepare Kinase Reactions: In microcentrifuge tubes on ice, prepare a master mix containing Kinase Assay Buffer, recombinant GWL (e.g., 50 nM final concentration), and recombinant ENSA/ARPP19 substrate (e.g., 1 µM final concentration).
-
Add Inhibitor: Aliquot the master mix into separate tubes. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM final concentration) or an equivalent volume of DMSO for the vehicle control. Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (to a final concentration of 50 µM).
-
Incubate: Incubate the reactions at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reactions by adding 5X SDS-PAGE Loading Buffer and boiling at 95°C for 5 minutes.
-
Analyze Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Blue to verify equal protein loading.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the ENSA/ARPP19 band using a phosphor imager.
-
-
Data Analysis: Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for ENSA/ARPP19 Phosphorylation via Western Blot
This protocol details the treatment of a human cell line with this compound to assess its impact on endogenous ENSA/ARPP19 phosphorylation.
Materials:
-
HeLa cells (or other suitable human cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Nocodazole (B1683961) (for mitotic arrest, optional)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies:
-
Rabbit anti-phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Mouse anti-total ENSA
-
Rabbit anti-total ARPP19
-
Mouse anti-GAPDH (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Mitotic Arrest (Optional but Recommended): To enrich for the target protein's activity, treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to arrest them in mitosis, where GWL activity is high.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ENSA/ARPP19) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ENSA/ARPP19 and a loading control to ensure equal loading and to normalize the phospho-signal.
-
Quantify band intensities to determine the relative change in ENSA/ARPP19 phosphorylation upon this compound treatment.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling an Arpp-19 phosphorylation switch that grants chromosome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GKI-1: A Technical Guide to a First-in-Generation Greatwall Kinase Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GKI-1 is a first-in-generation small molecule inhibitor of Greatwall kinase (GWL), a critical regulator of mitotic progression. Overexpression of GWL has been implicated in the development and progression of several cancers, including breast and pancreatic cancer, making it an attractive target for novel anti-cancer therapies. This compound exerts its effects by inhibiting the kinase activity of GWL, leading to a cascade of events that ultimately result in mitotic arrest, apoptosis, and a failure of cytokinesis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound targets Greatwall kinase (also known as microtubule-associated serine/threonine kinase-like, MASTL), a key enzyme in the AGC kinase family.[1][2] Under normal physiological conditions, GWL is activated at the onset of mitosis and phosphorylates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2][3] This phosphorylation event transforms ENSA and ARPP19 into potent inhibitors of the protein phosphatase 2A complex (PP2A/B55).[4][5] The inhibition of PP2A/B55 is crucial for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring proper entry into and progression through mitosis.[6]
In cancer cells where GWL is overexpressed, this pathway can be hyperactive, contributing to uncontrolled cell division.[4] this compound acts by directly inhibiting the kinase activity of GWL.[1][7] This prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A/B55.[1][2] The subsequent dephosphorylation of mitotic substrates results in a failure to maintain the mitotic state, leading to mitotic arrest, activation of the apoptotic cascade, and ultimately, cell death.[1][5]
Quantitative Data
The following tables summarize the currently available quantitative data on the efficacy of this compound from preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Construct | IC50 (µM) | Reference |
| Human Greatwall Kinase (hGWL) | Full-Length (FL) | 4.9 | [7] |
| Human Greatwall Kinase (hGWL) | Kinase Domain (KinDom) | 2.5 | [7] |
| ROCK1 | - | ~11 | [4][7] |
| PKA | - | Weakly affected | [4][7] |
| CDK2 | - | No observable activity up to 100 µM | [4] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration (µM) | Quantitative Measure | Reference |
| HeLa | Cervical Cancer | Reduction of p-ENSA/ARPP19 | 25 | ~2-fold reduction | [1] |
| HeLa | Cervical Cancer | Reduction of p-ENSA/ARPP19 | 50 | Comparable to siGWL depletion | [1] |
| HeLa | Cervical Cancer | Mitotic arrest/cell death | 25-50 | Not specified | [1][7] |
| Capan-1 | Pancreatic Cancer | Reduced cell viability | 10-100 | Dose-dependent reduction | |
| tHPNE | Pancreatic Cancer | Reduced cell viability | 10-100 | Dose-dependent reduction | |
| Capan-1 | Pancreatic Cancer | Apoptosis | 10, 25, 50 | Dose-dependent increase | |
| tHPNE | Pancreatic Cancer | Apoptosis | 10, 25, 50 | Dose-dependent increase | |
| SCC38 | Oral Squamous Cell Carcinoma | Synergistic suppression of viability with cisplatin (B142131) | Not specified | Synergistic effect observed | [8] |
Signaling Pathways and Experimental Workflows
Greatwall Kinase Signaling Pathway
The following diagram illustrates the central role of Greatwall kinase in mitotic progression and the mechanism of its inhibition by this compound.
Experimental Workflow for this compound Evaluation
The diagram below outlines a typical experimental workflow for assessing the anti-cancer potential of this compound, from initial in vitro screening to in vivo validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 value of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ENSA/ARPP19
This protocol is for detecting the inhibition of GWL activity in cells treated with this compound.
-
Cell Lysis: Plate cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ENSA/ARPP19 overnight at 4°C with gentle agitation. Use an antibody for total ENSA/ARPP19 or a housekeeping protein (e.g., β-actin) as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptosis in this compound treated cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells (e.g., Capan-1) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound treated and control groups.
Conclusion and Future Directions
This compound represents a promising tool for the investigation of Greatwall kinase as a therapeutic target in oncology. Its ability to induce mitotic catastrophe and apoptosis in cancer cells provides a strong rationale for its further development. However, this compound is considered a first-generation inhibitor and exhibits some off-target activity, notably against ROCK1.[4][7] Future research should focus on the development of more potent and selective GWL inhibitors with improved pharmacokinetic properties. Additionally, exploring the efficacy of this compound in combination with other anti-cancer agents, such as cisplatin, may reveal synergistic effects and provide new avenues for cancer treatment.[8] The detailed protocols and data presented in this guide are intended to facilitate further research into this compound and the broader field of Greatwall kinase inhibition in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 study of combined guadecitabine and cisplatin in platinum refractory germ cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5loh - Kinase domain of human Greatwall - Summary - Protein Data Bank Japan [pdbj.org]
- 6. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma [frontiersin.org]
GKI-1: A Technical Guide to Investigating PP2A-B55 Regulation via Greatwall Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that regulate a wide array of cellular processes. The specificity of PP2A is determined by its regulatory B subunits. The B55 subunit, in particular, plays a vital role in controlling mitotic entry and exit by counteracting the activity of Cyclin-Dependent Kinase 1 (CDK1). The activity of the PP2A-B55 holoenzyme is, in turn, tightly regulated by the Greatwall kinase (GWL) pathway.
This technical guide focuses on the use of GKI-1, a first-in-class small molecule inhibitor of Greatwall kinase, as a tool to study the regulation of PP2A-B55. By inhibiting GWL, this compound provides a means to indirectly modulate PP2A-B55 activity, thereby allowing for the investigation of the downstream cellular consequences. This document provides an in-depth overview of this compound's mechanism of action, its biochemical and cellular effects, and detailed protocols for its application in research settings.
Mechanism of Action: The Greatwall Kinase/PP2A-B55 Signaling Axis
Greatwall kinase is a key mitotic kinase that phosphorylates the small proteins α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Once phosphorylated, these proteins become potent inhibitors of the PP2A-B55 phosphatase complex.[1] This inhibition is crucial for allowing the accumulation of CDK1-mediated phosphorylations, which drives the cell into mitosis.[1]
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Greatwall kinase, preventing the phosphorylation of its substrates, ENSA and ARPP19.[1] As a result, ENSA and ARPP19 remain in their unphosphorylated, inactive state and are unable to inhibit PP2A-B55. The disinhibition of PP2A-B55 leads to the dephosphorylation of CDK1 substrates, which can result in delayed mitotic entry, mitotic arrest, and defects in cytokinesis.[1]
Caption: this compound inhibits Greatwall kinase, preventing PP2A-B55 inhibition.
Quantitative Data for this compound
This compound has been characterized biochemically to determine its potency and selectivity. The following table summarizes the key quantitative data for this compound.
| Target | Parameter | Value | Reference |
| Human Greatwall Kinase (full-length) | IC50 | 4.9 µM | |
| Human Greatwall Kinase (kinase domain) | IC50 | 2.5 µM | |
| ROCK1 | IC50 | ~11 µM | [2] |
| PKA | IC50 | > 40 µM | [2] |
| CDK2 | Inhibition at 100 µM | No observable inhibition |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the Greatwall Kinase/PP2A-B55 signaling pathway.
In Vitro Greatwall Kinase Assay
This assay is used to determine the inhibitory activity of this compound on Greatwall kinase in a cell-free system.
Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
Recombinant substrate: ENSA or ARPP19
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Protocol (using ADP-Glo™ Assay):
-
Prepare a reaction mixture containing kinase buffer, recombinant Greatwall kinase, and the substrate (ENSA or ARPP19).
-
Add this compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) or DMSO as a vehicle control.
-
Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value of this compound.
Caption: Workflow for an in vitro Greatwall kinase assay.
Analysis of Endogenous ENSA/ARPP19 Phosphorylation by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of endogenous ENSA and ARPP19 in cultured cells.
Materials:
-
HeLa cells or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Nocodazole (B1683961) (for mitotic arrest)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-ENSA (Ser67)/ARPP19 (Ser62) antibody
-
Total ENSA or ARPP19 antibody
-
Loading control antibody (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
To enrich for mitotic cells, treat with nocodazole (e.g., 100 ng/mL) for 16-18 hours.
-
Add this compound at the desired concentrations (e.g., 25 µM, 50 µM) or DMSO for the final 2-4 hours of nocodazole treatment.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ENSA/ARPP19 and a loading control to confirm equal protein loading.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
HeLa cells or other suitable cell line
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for 24, 48, or 72 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for a cell viability MTT assay.
Conclusion
This compound serves as a valuable chemical probe for elucidating the regulatory role of the Greatwall kinase in the PP2A-B55 signaling network. By inhibiting Greatwall kinase, this compound allows for the controlled reactivation of PP2A-B55, enabling researchers to dissect the downstream consequences on cell cycle progression and other cellular processes. While this compound has some known off-target effects, its ability to phenocopy the effects of Greatwall kinase depletion makes it a useful tool for studying this pathway. Further development of more potent and selective inhibitors based on the this compound scaffold will undoubtedly provide even greater insights into the complex regulation of PP2A-B55 and its role in health and disease.
References
Initial In Vitro Characterization of GKI-1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the initial in vitro characterization of GKI-1 (Greatwall Kinase Inhibitor-1), a first-generation small-molecule inhibitor of Greatwall Kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). This compound serves as a critical tool for investigating the roles of GWL in cell cycle progression and as a foundational compound for the development of novel cancer therapeutics.[1]
Quantitative In Vitro Activity
The inhibitory activity of this compound was assessed against its primary target, Greatwall Kinase (GWL), and other related kinases to determine its potency and selectivity profile. All quantitative data are summarized below.
On-Target Inhibitory Potency
This compound demonstrates inhibitory activity against both the full-length human GWL protein and its isolated kinase domain in the low micromolar range.
| Target | Description | IC50 (μM) |
| hGWLFL | Human Greatwall Kinase, Full-Length | 4.9[2][3] |
| hGWL-KinDom | Human Greatwall Kinase, Kinase Domain | 2.5[2][3] |
| MASTL | Microtubule-associated serine/threonine kinase-like | 10.2[3] |
Off-Target Selectivity Profile
The selectivity of this compound was evaluated against a panel of other kinases. The compound shows notable interaction with the AGC kinase family member ROCK1, while having minimal or no effect on others at higher concentrations.[4]
| Off-Target | IC50 (μM) | Notes |
| ROCK1 | ~11[2][4] | Robustly inhibited. |
| PKA | - | Weakly affected.[2][4] |
| CDK2 | - | No observable inhibition up to 100 μM.[4] |
Mechanism of Action and Signaling Pathway
Greatwall Kinase (GWL) is a pivotal regulator of mitotic entry and progression.[4] Its primary mechanism involves the phosphorylation of its substrates, ENSA and ARPP19. Once phosphorylated, these proteins become potent inhibitors of the PP2A/B55 phosphatase complex.[1] The inhibition of PP2A/B55 is crucial for maintaining the phosphorylated state of key mitotic proteins, thereby ensuring the timely progression of mitosis.
This compound exerts its effect by directly inhibiting the kinase activity of GWL. This action prevents the phosphorylation of ENSA/ARPP19, which in turn prevents the inactivation of PP2A/B55. The resulting sustained phosphatase activity leads to defects in mitotic events.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure to determine the IC50 value of this compound against a target kinase like GWL.
Objective: To quantify the concentration-dependent inhibition of GWL kinase activity by this compound.
Materials:
-
Recombinant human Greatwall Kinase (hGWLFL or hGWL-KinDom)
-
Kinase substrate (e.g., recombinant ENSA or a generic peptide substrate)
-
This compound (dissolved in DMSO, serial dilutions prepared)
-
ATP (adenosine triphosphate), often with a [γ-³²P]ATP tracer
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
96-well plates
-
Phosphor-imager or scintillation counter for detection
Methodology:
-
Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, a fixed concentration of the GWL enzyme, and the kinase substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Initiation: Start the kinase reaction by adding a solution of ATP (containing [γ-³²P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction, typically by adding a strong acid (e.g., phosphoric acid) or EDTA.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane or filter. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radiolabeled phosphate (B84403) transferred to the substrate using a phosphor-imager or scintillation counter.
-
Data Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cell-Based Assay for Target Engagement
This protocol describes the method used to confirm this compound's activity in a cellular context by measuring the phosphorylation of its downstream target, ENSA.
Objective: To assess the ability of this compound to inhibit GWL within living cells, evidenced by a reduction in ENSA/ARPP19 phosphorylation.
Cell Line: HeLa cells are commonly used for this assay.[2]
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies (e.g., anti-phospho-ENSA/ARPP19, anti-total ENSA/ARPP19, loading control like anti-Actin)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western Blotting equipment
-
Chemiluminescence detection reagents
Methodology:
-
Cell Culture: Plate HeLa cells in multi-well plates and grow to a suitable confluency (e.g., 70-80%).
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 25 μM, 50 μM) for a specified time course (e.g., 0-8.5 hours).[2] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them directly in the wells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize lysate volumes to ensure equal protein loading for each sample.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated ENSA/ARPP19.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ENSA/ARPP19.
-
To ensure equal loading, strip the membrane and re-probe with antibodies for total ENSA/ARPP19 and a loading control (e.g., Actin).
-
Normalize the phospho-ENSA/ARPP19 signal to the total protein or loading control. Compare the levels in this compound treated cells to the vehicle control to determine the reduction in phosphorylation.
-
Summary of Cellular Effects
Treatment of HeLa cells with this compound leads to cellular phenotypes consistent with the inhibition of the GWL pathway. The observed effects include:
-
Reduced ENSA/ARPP19 Phosphorylation: A clear, dose-dependent decrease in the phosphorylation of GWL's direct substrates.[1][2]
-
Mitotic Defects: A significant decrease in mitotic events, often resulting in mitotic arrest and subsequent cell death.[1][2]
-
Cytokinesis Failure: An increase in cells failing to complete the final stage of cell division.[1][2]
These cellular outcomes are comparable to those observed following the depletion of GWL using siRNA, confirming that this compound effectively targets the intended pathway in a cellular environment.[1] However, some differences, such as a less pronounced cytokinesis failure with this compound compared to siRNA, may point to incomplete kinase inactivation or potential off-target effects.[4]
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MASTL inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
The Guardian of Mitotic Fidelity: An In-depth Technical Guide to MASTL Kinase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL), the mammalian ortholog of Drosophila Greatwall (Gwl), is a pivotal regulator of mitosis. Its primary role is to ensure the stable phosphorylation of mitotic substrates, a critical process for accurate cell division. MASTL achieves this by indirectly inhibiting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55). This inhibition is mediated through the phosphorylation of MASTL's key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). The dysregulation of the MASTL pathway is increasingly implicated in chromosomal instability, a hallmark of cancer, making it a compelling target for novel therapeutic interventions. This guide provides a comprehensive technical overview of MASTL's function, regulation, and its role in disease, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling network.
Core Function of MASTL in Mitosis: The Greatwall-ENSA/ARPP19-PP2A Axis
The central tenet of MASTL function during mitosis is the establishment and maintenance of a hyper-phosphorylated state, primarily driven by the master mitotic kinase, Cyclin B-Cdk1.[1][2] MASTL acts as a crucial gatekeeper, preventing the premature dephosphorylation of Cdk1 substrates by PP2A-B55.[3] The core signaling pathway is a linear cascade:
-
Activation of MASTL: At the onset of mitosis, Cyclin B-Cdk1 and other kinases such as Plk1 phosphorylate and activate MASTL.[4]
-
Substrate Phosphorylation: Activated MASTL then phosphorylates its only two well-established substrates: ENSA at serine 67 and ARPP19 at serine 62.[3][5]
-
Inhibition of PP2A-B55: This phosphorylation event transforms ENSA and ARPP19 into potent and specific inhibitors of the PP2A-B55 phosphatase complex.[1][2]
-
Maintenance of Mitotic Phosphorylation: The inhibition of PP2A-B55 ensures that the multitude of proteins phosphorylated by Cdk1 remain in their phosphorylated and active state, thereby driving the cell through mitosis.[3]
-
Mitotic Exit: To exit mitosis, this pathway must be reversed. A decrease in Cdk1 activity allows Protein Phosphatase 1 (PP1) to dephosphorylate and inactivate MASTL, leading to the reactivation of PP2A-B55 and subsequent dephosphorylation of mitotic substrates.[6]
Failure in this pathway leads to a premature exit from mitosis, resulting in severe mitotic defects such as chromosome mis-segregation and cytokinesis failure.[2][7]
Diagram of the Core MASTL Signaling Pathway in Mitosis
Caption: The central MASTL kinase signaling cascade in mitotic regulation.
Regulation of MASTL Kinase Activity
The activity of MASTL is tightly regulated throughout the cell cycle, peaking during mitosis. This regulation occurs through a complex interplay of phosphorylation events mediated by several key kinases.
| Regulator | Phosphorylation Site(s) on MASTL (Human) | Effect on MASTL Activity | Reference(s) |
| Cdk1 | T194, T207, T741 (putative) | Activation | [4] |
| Plk1 | Multiple, contributes to full activation | Activation | [4] |
| mTORC1 | T710, S716/T718, T722, S878 | Activation (mitosis-independent) | [8] |
| Autophosphorylation | S875 | Critical for activation | [4] |
| PP1 | Multiple | Dephosphorylation and inactivation | [6] |
Table 1: Key Regulators of MASTL Kinase Activity. This table summarizes the major kinases and phosphatases that modulate MASTL activity through phosphorylation and dephosphorylation.
MASTL's Role in the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle. MASTL plays a crucial role in maintaining a robust SAC signal.[9][10]
Loss of MASTL function weakens the SAC, leading to a premature exit from mitosis even in the presence of microtubule poisons that would normally trigger a sustained mitotic arrest.[9][11] This occurs because MASTL is required for the robust phosphorylation and activity of the essential SAC kinase, Monopolar Spindle 1 (MPS1).[9][10] The MASTL-ENSA/ARPP19-PP2A-B55 pathway prevents the dephosphorylation of MPS1, thereby sustaining its kinase activity and the downstream SAC signaling cascade.[9][10][11]
Diagram of MASTL's Role in the Spindle Assembly Checkpoint
Caption: MASTL sustains SAC signaling by preventing MPS1 dephosphorylation.
Quantitative Effects of MASTL Depletion or Inhibition
The depletion or inhibition of MASTL has profound effects on mitotic progression, leading to a range of cellular defects. The following table summarizes quantitative data from various studies.
| Cell Line | MASTL Perturbation | Observed Phenotype | Quantitative Effect | Reference(s) |
| HeLa | siRNA knockdown | Mitotic defects (chromosome misalignment, mis-segregation, cytokinesis failure) | Significant increase in mitotic abnormalities | [7] |
| Breast Cancer Cells (MCF7) | siRNA knockdown | Reduced cell viability | Dose-dependent decrease in viability | [3] |
| Breast Cancer Cells (MCF7) | siRNA knockdown | Increased apoptosis | Increase in cleaved PARP and procaspase-2 | [3] |
| Breast Cancer Cells (MCF7, T47D) | MKI-1 inhibitor | Inhibition of ENSA phosphorylation | IC50 of 20 µM for MKI-1 | [12] |
| Breast Cancer Cells (MCF7) | MKI-2 inhibitor | Inhibition of MASTL kinase activity | In vitro IC50 of 37.44 nM | [13] |
| Thyroid Tumor Cells | siRNA knockdown | Increased nuclear anomalies (mitotic catastrophe) | Significant increase in cells with abnormal nuclei | [14] |
| Head and Neck Squamous Cell Carcinoma | Cisplatin treatment in MASTL-overexpressing cells | Increased cell proliferation and attenuated DNA damage signaling | Strong promotion of proliferation in the presence of cisplatin | [13] |
Table 2: Quantitative Effects of MASTL Perturbation on Mitotic Progression and Cell Viability. This table provides a summary of the measured consequences of inhibiting or depleting MASTL in various cell lines.
MASTL in Cancer and as a Therapeutic Target
MASTL is frequently overexpressed in a variety of human cancers, including breast, colon, and oral cancers, and its high expression often correlates with poor patient prognosis and tumor recurrence.[2][7][13] The oncogenic functions of MASTL are attributed to several mechanisms:
-
Chromosomal Instability (CIN): By disrupting the fidelity of mitosis and weakening the SAC, MASTL overexpression can lead to CIN, a driving force in tumorigenesis.[2]
-
Regulation of Oncogenic Signaling Pathways: Beyond its mitotic role, MASTL has been shown to regulate key oncogenic pathways, including the AKT/mTOR and Wnt/β-catenin signaling cascades.[1][2][8][15] This regulation can be independent of its effects on PP2A-B55.[15]
-
Promotion of Cell Proliferation and Survival: MASTL can promote cell proliferation and survival, particularly in the context of DNA damage, contributing to therapeutic resistance.[13]
-
Kinase-Independent Functions: Emerging evidence suggests that MASTL also possesses kinase-independent functions in regulating cell contractility, motility, and invasion through its interaction with the MRTF-A/SRF signaling pathway.[16][17]
The critical role of MASTL in cancer cell proliferation and survival, coupled with the observation that its inhibition has a less severe impact on normal cells, makes it an attractive target for cancer therapy.[3][12] The development of small molecule inhibitors of MASTL is an active area of research with the potential to offer novel treatment strategies for a range of malignancies.[12][13]
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study MASTL kinase function.
Cell Synchronization for Mitotic Studies
To study the mitosis-specific functions of MASTL, it is essential to enrich for a population of cells in mitosis. A common method is the double thymidine (B127349) block, which arrests cells at the G1/S boundary.
Protocol: Double Thymidine Block for HeLa Cells
-
Initial Seeding: Plate HeLa cells at a density that will allow them to reach 50-60% confluency at the time of the first thymidine addition.
-
First Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium. Incubate for 9 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release into Mitosis: Wash the cells twice with pre-warmed PBS and add fresh, pre-warmed culture medium. Cells will begin to enter mitosis approximately 8-10 hours after the release.
-
Harvesting Mitotic Cells: Mitotic cells, which round up and become loosely attached, can be collected by gentle mechanical shake-off. The purity of the mitotic population can be assessed by microscopy (observing condensed chromosomes) or by flow cytometry analysis of DNA content (4N peak).
Experimental Workflow for Cell Synchronization and Analysis
Caption: A typical workflow for synchronizing cells in mitosis for subsequent analysis.
In Vitro MASTL Kinase Assay (Radiometric)
This assay directly measures the kinase activity of purified MASTL on a given substrate.
Materials:
-
Recombinant human MASTL protein
-
Recombinant substrate (e.g., GST-ARPP19)
-
Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
[γ-³²P]ATP
-
Cold ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Protocol:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Kinase Buffer
-
Recombinant MASTL (amount to be optimized)
-
Recombinant substrate (e.g., 1-2 µg of GST-ARPP19)
-
1 µL of 100 µM cold ATP
-
1 µL of [γ-³²P]ATP (10 µCi/µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the substrate using a phosphorimager.
Immunofluorescence Staining for Mitotic Phenotypes
This technique allows for the visualization of cellular structures and protein localization during mitosis.
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
MASTL Depletion/Inhibition (if applicable): Treat cells with siRNA or a small molecule inhibitor for the desired time.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-α-tubulin for spindle visualization, anti-phospho-histone H3 for mitotic cells) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells three times with PBS and then incubate with a DNA stain (e.g., DAPI) for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP) for Interaction Studies
Co-IP is used to identify proteins that interact with MASTL in a cellular context.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against MASTL (or a control IgG) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
Future Directions and Drug Development
The expanding knowledge of MASTL's multifaceted roles in both mitotic and non-mitotic processes continues to solidify its position as a promising therapeutic target in oncology. Future research will likely focus on:
-
Development of highly specific and potent MASTL inhibitors: The identification of novel small molecule inhibitors with improved pharmacological properties is crucial for translating preclinical findings into clinical applications.[12][13]
-
Elucidation of MASTL's non-mitotic functions: A deeper understanding of how MASTL regulates oncogenic signaling pathways such as AKT/mTOR and Wnt/β-catenin will be critical for predicting the full spectrum of effects of MASTL inhibition.[1][2][8]
-
Identification of biomarkers for MASTL inhibitor sensitivity: Determining which patient populations are most likely to respond to MASTL-targeted therapies will be essential for personalized medicine approaches.
-
Exploring combination therapies: Investigating the synergistic effects of MASTL inhibitors with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.[13]
References
- 1. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 2. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Deficiency of mastl, a mitotic regulator, results in cell detachment from developing tissues of zebrafish embryos [frontiersin.org]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Signaling Technology's ChIP Magnetic Bead Protocol | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
- 14. Mitosis perturbation by MASTL depletion impairs the viability of thyroid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Polo-like Kinase 1 (Plk1) Inhibition on Chromosome Segregation: A Technical Guide
An Introductory Note on Terminology: This document provides an in-depth technical guide on the impact of inhibiting Polo-like Kinase 1 (Plk1) on chromosome segregation. Initial inquiries regarding "GKI-1" did not yield specific information on a molecule with this designation directly affecting chromosome segregation. The scientific literature, however, extensively details the role of Polo-like Kinase 1 (Plk1) , a critical regulator of mitosis, and its inhibition as a key therapeutic strategy in oncology. It is highly probable that "this compound" was a misnomer for a Plk1 inhibitor. Therefore, this guide will focus on the well-documented effects of Plk1 inhibitors.
Executive Summary
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] Consequently, Plk1 has emerged as a significant target for anti-cancer drug development. Small molecule inhibitors of Plk1 have been shown to disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the mechanism of action of Plk1 inhibitors, their quantitative effects on chromosome segregation and cell fate, detailed experimental protocols for their evaluation, and a visualization of the pertinent signaling pathways.
The Role of Plk1 in Chromosome Segregation
Plk1 is a master regulator of mitotic events, ensuring the faithful segregation of chromosomes into two daughter cells.[4][5] Its functions are tightly regulated and localized to specific subcellular structures at different phases of mitosis, including centrosomes, kinetochores, and the central spindle.[1]
Key roles of Plk1 in ensuring proper chromosome segregation include:
-
Centrosome Maturation and Separation: In the G2 phase and prophase, Plk1 is recruited to centrosomes where it facilitates their maturation and separation, which is essential for the formation of a bipolar mitotic spindle.[1]
-
Kinetochore-Microtubule Attachments: During prometaphase and metaphase, Plk1 localizes to kinetochores, the protein structures on chromosomes where spindle microtubules attach. Plk1 activity is crucial for stabilizing these attachments, correcting erroneous connections, and ensuring proper chromosome alignment at the metaphase plate.[2][6]
-
Spindle Assembly Checkpoint (SAC) Silencing: Once all chromosomes are correctly attached to the spindle, the SAC must be silenced to allow the cell to proceed to anaphase. Plk1 contributes to the silencing of the SAC, in part by regulating the removal of checkpoint proteins from the kinetochores.[6]
-
Cohesin Removal: Plk1 is involved in the removal of the cohesin complex that holds sister chromatids together, a critical step for their separation during anaphase.[7]
Mechanism of Action of Plk1 Inhibitors
Plk1 inhibitors primarily fall into two categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the Plk1 kinase domain, preventing the phosphorylation of its substrates. This is the most common class of Plk1 inhibitors and includes well-studied compounds like BI 2536, Volasertib (BI 6727), GSK461364, and Onvansertib (NMS-P937).[8]
-
Polo-Box Domain (PBD) Inhibitors: The PBD is a unique C-terminal domain of Plk1 that is crucial for its subcellular localization and substrate recognition. PBD inhibitors prevent Plk1 from localizing to its sites of action and interacting with its substrates.
Inhibition of Plk1 activity by these compounds disrupts the aforementioned mitotic processes, leading to a characteristic "polo arrest." This is often characterized by cells arresting in prometaphase with monopolar or disorganized spindles and misaligned chromosomes.[9] This prolonged mitotic arrest ultimately triggers apoptotic cell death.[10]
Quantitative Data on the Effects of Plk1 Inhibitors
The following tables summarize the in vitro potency and cellular effects of several key Plk1 inhibitors across various cancer cell lines.
| Table 1: In Vitro Kinase Inhibitory Potency of Plk1 Inhibitors | |||
| Inhibitor | Target | IC₅₀ (nM) | Reference(s) |
| BI 2536 | Plk1 | 0.83 | [8] |
| Plk2 | 3.5 | [8] | |
| Plk3 | 9.0 | [8] | |
| Volasertib (BI 6727) | Plk1 | 0.87 | [8] |
| Plk2 | 5 | [8] | |
| Plk3 | 56 | [8] | |
| GSK461364 | Plk1 | 2.2 | [11] |
| Onvansertib (NMS-P937) | Plk1 | 2 | [11] |
| Table 2: Anti-proliferative Activity of Plk1 Inhibitors in Cancer Cell Lines | ||
| Inhibitor | Cell Line (Cancer Type) | IC₅₀ / EC₅₀ (nM) |
| BI 2536 | HCT-116 (Colon) | 2.5 |
| HeLa (Cervical) | 3 | |
| Volasertib (BI 6727) | HCT-116 (Colon) | 23 |
| NCI-H460 (Lung) | 21 | |
| BRO (Melanoma) | 11 | |
| GSK461364 | Multiple cell lines | 3-10 |
| Onvansertib (NMS-P937) | Multiple cell lines | 10-50 |
| Table 3: Cellular Effects of Plk1 Inhibitors | |||
| Inhibitor | Cell Line | Effect | Observation |
| BI 2536 | HeLa | G2/M Arrest | ~80% of cells in G2/M after 24h with 100 nM |
| HCT-116 | Apoptosis | Significant increase in apoptotic cells after 48h with 10 nM | |
| Volasertib (BI 6727) | KKU-100 (Cholangiocarcinoma) | G2/M Arrest | >60% of cells in G2/M after 24h with 100 nM |
| KKU-213A (Cholangiocarcinoma) | Apoptosis | ~40% apoptotic cells after 48h with 100 nM | |
| GSK461364 | KKU-100 (Cholangiocarcinoma) | G2/M Arrest | >70% of cells in G2/M after 24h with 100 nM |
| KKU-213A (Cholangiocarcinoma) | Apoptosis | ~50% apoptotic cells after 48h with 100 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Plk1 inhibitors are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with the Plk1 inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells in ethanol at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.[12][13][14][15]
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the Plk1 inhibitor as described previously.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[16][17][18][19]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of the mitotic spindle and chromosome alignment within cells.
Materials:
-
Coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish and treat with the Plk1 inhibitor.
-
Fixation: Wash the cells briefly with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the DNA.
-
Mounting: Wash with PBS and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.[20][21][22]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Plk1 signaling pathway and a typical experimental workflow for evaluating Plk1 inhibitors.
Caption: Plk1 Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Evaluating Plk1 Inhibitors.
Conclusion
Inhibition of Polo-like kinase 1 represents a promising strategy in cancer therapy due to its critical role in mitotic progression and chromosome segregation. The disruption of Plk1 function leads to catastrophic mitotic errors, ultimately resulting in the selective death of rapidly dividing cancer cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of novel Plk1 inhibitors. A thorough understanding of the molecular mechanisms and cellular consequences of Plk1 inhibition is paramount for the successful clinical translation of these targeted agents.
References
- 1. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis [mdpi.com]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. epibrain.info [epibrain.info]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 20. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. v19.proteinatlas.org [v19.proteinatlas.org]
- 22. Immunofluorescence Staining Kit Guide [elabscience.com]
Harnessing Metabolic Vulnerabilities: A Technical Guide to the Therapeutic Potential of the Glucose Ketone Index (GKI)
Introduction:
While the query for "GKI-1" did not yield information on a specific therapeutic agent, our comprehensive literature review indicates a strong body of research centered on the Glucose Ketone Index (GKI) . The GKI is not a drug, but rather a calculated biomarker that reflects the ratio of blood glucose to ketones.[1][2] This index is emerging as a critical tool for monitoring and guiding metabolic-based therapies, particularly in the context of cancer.[3][4] This technical guide provides an in-depth overview of the preliminary studies investigating the therapeutic potential of achieving and maintaining a low GKI, intended for researchers, scientists, and professionals in drug development. The underlying principle is that many cancer cells exhibit a dependence on glucose for energy and are unable to effectively utilize ketone bodies as an alternative fuel source, a phenomenon known as the Warburg effect.[3][5] By manipulating the GKI through dietary interventions, it is possible to create a metabolic environment that is hostile to cancer cells while supporting normal cellular function.[3]
Quantitative Data from Preclinical and Clinical Observations
The following tables summarize key quantitative data from studies investigating the correlation between the Glucose Ketone Index and therapeutic outcomes.
Table 1: GKI Values and Therapeutic Efficacy in Brain Cancer Models [3]
| Subject | Diagnosis | Intervention | Initial GKI | Therapeutic GKI | Outcome |
| Pediatric Patient 1 | Anaplastic Astrocytoma | Ketogenic Diet (8 weeks) | ~27.5 | 0.7 - 1.1 | 21.7% reduction in fluorodeoxyglucose uptake at the tumor site. |
| Pediatric Patient 2 | Cerebellar Astrocytoma | Ketogenic Diet + Chemotherapy (8 weeks) | ~27.5 | 0.7 - 1.1 | 21.8% reduction in fluorodeoxyglucose uptake at the tumor site; marked improvement in quality of life. |
| 65-year-old Female | Glioblastoma Multiforme | Calorie-restricted Ketogenic Diet (8 weeks) | 37.5 | 1.4 | No discernible brain tumor tissue detected with MRI at the end of the intervention. |
| Mouse Model (VM-M3) | Glioblastoma | Calorie Restriction | Ad libitum: 8.3 ± 0.8 | Restricted: 1.32 ± 0.1 | Significant reduction in tumor invasion, proliferation, and angiogenesis. |
Table 2: Correlation of GKI with Tumor Growth and Metastasis in a Preclinical Mouse Model [5]
| Parameter | Correlation with GKI | Significance |
| Tumor Growth (Weight) | Positive | Linear regression analysis showed GKI was predictive of tumor growth. |
| Mouse Survival (Days) | Negative | Linear regression analysis showed GKI was predictive of survival. |
| Metastasis to Liver | Positive | Less metastasis observed in mice with low GKI values. |
| Metastasis to Lung | Positive | Less metastasis observed in mice with low GKI values. |
| Metastasis to Spleen | Positive | Less metastasis observed in mice with low GKI values. |
| Metastasis to Kidney | Positive | Less metastasis observed in mice with low GKI values. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections describe the key experimental protocols cited in the preliminary studies of GKI's therapeutic potential.
Preclinical Mouse Model of Systemic Metastasis[5]
-
Animal Model: VM-M3met/Fluc preclinical mouse model, which allows for the tracking of metastasis via bioluminescence.
-
Tumor Cell Implantation: Subcutaneous implantation of VM-M3met/Fluc tumor cells.
-
Dietary Interventions:
-
Standard Diet (SD): High carbohydrate diet, provided in unrestricted (SD-UR) or restricted (SD-R) amounts to achieve an 18-20% reduction in body weight.
-
Ketogenic Diet (KG): High-fat, low-carbohydrate diet, provided in unrestricted (KG-UR) or restricted (KG-R) amounts to achieve an 18-20% reduction in body weight.
-
-
Biomarker Monitoring: Blood glucose and ketone levels were measured to calculate the Glucose Ketone Index (GKI).
-
Metastasis Quantification: Bioluminescence imaging was used to quantify the metastasis of tumor cells to various organs, including the lung, liver, spleen, kidney, and brain.
-
Statistical Analysis: Linear regression analysis was employed to determine the predictive value of the GKI for tumor growth, metastasis, and overall survival.
Clinical Case Studies in Brain Cancer[1][3]
-
Participants: Pediatric and adult patients with diagnosed brain tumors (e.g., anaplastic astrocytoma, cerebellar astrocytoma, glioblastoma multiforme).
-
Intervention: A ketogenic diet, in some cases calorie-restricted, was implemented for a defined period (e.g., 8 weeks). In some instances, the dietary therapy was administered concomitantly with standard-of-care chemotherapy.
-
Monitoring:
-
GKI Calculation: Regular monitoring of blood glucose and ketone levels to track the GKI.
-
Tumor Response: Assessed using imaging techniques such as MRI and PET scans (measuring fluorodeoxyglucose uptake).
-
Quality of Life: Patient-reported outcomes and clinical assessments.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to understanding the therapeutic potential of the Glucose Ketone Index.
References
- 1. youtube.com [youtube.com]
- 2. GKI Press-Pulse Cancer Metabolism Explained and Applied [prevailovercancer.com]
- 3. The glucose ketone index calculator: a simple tool to monitor therapeutic efficacy for metabolic management of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complete Guide to Glucose-Ketone Index (GKI) for Therapeutic Ketosis – cancerV.me [cancerv.me]
- 5. The Glucose Ketone Index predicts overall survival and metastasis of mouse tumor cells to visceral organs and brain - Akgoc - Longhua Chinese Medicine [lcm.amegroups.org]
Methodological & Application
Application Notes and Protocols for GKI-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 is a small molecule inhibitor primarily targeting Greatwall (GWL) kinase, a crucial regulator of mitotic entry and progression. Additionally, this compound exhibits robust inhibitory activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key player in regulating the actin cytoskeleton. This dual inhibitory action makes this compound a valuable tool for investigating the cellular processes governed by these kinases, including cell cycle control, cytokinesis, and cytoskeletal dynamics. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key serine/threonine kinases:
-
Greatwall Kinase (GWL): GWL is a critical component of the mitotic entry checkpoint. Upon activation, GWL phosphorylates its substrates, Arpp19 and ENSA. This phosphorylation event transforms them into potent inhibitors of the protein phosphatase 2A-B55 (PP2A-B55). The inhibition of PP2A-B55 is essential for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring proper mitotic progression. By inhibiting GWL, this compound prevents the phosphorylation of Arpp19/ENSA, leading to the sustained activity of PP2A-B55, which in turn can lead to mitotic arrest, cell death, and cytokinesis failure.
-
Rho-associated kinase 1 (ROCK1): ROCK1 is a downstream effector of the small GTPase RhoA. It plays a central role in regulating the actin cytoskeleton by phosphorylating substrates such as Myosin Light Chain (MLC) and LIM kinase (LIMK). Phosphorylation of MLC increases myosin ATPase activity and promotes stress fiber formation and cell contraction. Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments. Inhibition of ROCK1 by this compound is expected to disrupt these processes, affecting cell morphology, adhesion, and motility.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound. Researchers should note that the optimal concentration for a specific cell line and assay should be determined empirically.
| Target | Species | Assay | IC50 | Reference |
| hGWL (full-length) | Human | In vitro kinase assay | 4.9 µM | |
| hGWL (kinase domain) | Human | In vitro kinase assay | 2.5 µM | |
| ROCK1 | Human | In vitro kinase assay | 11 µM |
Observed Cellular Effects in HeLa Cells: Treatment of HeLa cells with this compound at concentrations of 25 µM and 50 µM for up to 8.5 hours resulted in:
-
Reduced phosphorylation of ENSA/ARPP19.
-
A decrease in mitotic events.
-
Mitotic arrest and subsequent cell death.
-
Failures in cytokinesis.
Signaling Pathway Diagrams
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Dose-Response and Time-Course Experiments: It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. A time-course experiment is also recommended to identify the optimal treatment duration.
Experimental Workflow Diagram
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with could be 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (e.g., 0.5 x 10^6 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Target Protein Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its downstream targets.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ENSA/ARPP19, anti-p-MLC, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells with this compound for a short duration (e.g., 1-8 hours) to observe changes in protein phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the change in phosphorylation levels.
Troubleshooting
-
Low Efficacy: If this compound shows low efficacy, consider increasing the concentration or treatment time. Also, ensure the inhibitor is properly solubilized and has not degraded.
-
High Cytotoxicity: If significant cell death is observed at low concentrations, reduce the concentration and/or the treatment duration. Ensure the DMSO concentration is not contributing to toxicity.
-
Variability in Results: Cell density at the time of treatment can significantly impact the outcome. Ensure consistent cell seeding and confluency.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments to explore the roles of Greatwall kinase and ROCK1 in various cellular processes.
Application Notes and Protocols for Greatwall Kinase (Gwl)-Mediated ENSA Phosphorylation Analysis via Western Blot
Introduction
These application notes provide a detailed protocol for the detection of ENSA phosphorylation by Greatwall kinase (Gwl) using Western blotting. It is presumed that the query for "GKI-1" was a likely reference to Greatwall kinase (Gwl), a key regulator of mitotic entry. Gwl phosphorylates α-endosulfine (ENSA) and Arpp19, converting them into potent inhibitors of protein phosphatase 2A (PP2A), a major phosphatase that counteracts cyclin-dependent kinase 1 (Cdk1).[1][2][3][4][5][6] This pathway is critical for controlling the phosphorylation state of numerous proteins, thereby driving the cell into mitosis.[1][2][3][4] The following protocols and diagrams are designed for researchers, scientists, and drug development professionals investigating this essential cell cycle signaling cascade.
Signaling Pathway
The Greatwall kinase (Gwl) signaling pathway plays a pivotal role in the G2/M transition of the cell cycle. Upon activation by Cdk1, Gwl phosphorylates ENSA at Serine 67.[1][4][5] This phosphorylation event transforms ENSA into a potent inhibitor of the PP2A-B55 holoenzyme.[1][4][5] The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, thereby promoting and maintaining the mitotic state.[2][3][4]
Caption: Gwl-ENSA signaling pathway for mitotic entry.
Experimental Protocols
Western Blot Protocol for Detecting ENSA Phosphorylation
This protocol outlines the steps for detecting phosphorylated ENSA (p-ENSA) in cell lysates.
1. Sample Preparation:
-
Culture and treat cells as required for the experiment. To enrich for mitotic cells where ENSA phosphorylation is high, cells can be treated with a synchronizing agent like nocodazole.
-
Lyse cells on ice in a suitable lysis buffer (e.g., EBC buffer: 50 mM Tris pH 7.5, 120 mM NaCl, 0.5% NP40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., Complete and PhosStop).[2]
-
Sonicate the samples briefly to shear DNA and reduce viscosity, then boil at 95°C for 5 minutes.[2]
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis:
-
Load 20-50 µg of total protein extract per lane on an SDS-polyacrylamide gel.[7]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[7] When probing for phosphorylated proteins, it is often recommended to use BSA as a blocking agent to reduce background.[8] Include 5 mM NaF in the blocking buffer to further inhibit phosphatase activity.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ENSA (e.g., anti-phospho-ENSA/ARPP19 Ser67) overnight at 4°C with gentle agitation. Dilute the primary antibody in 2% milk-TBST or 5% BSA in TBST.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 2% milk-TBST for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
6. Stripping and Re-probing (Optional):
-
To detect total ENSA or a loading control (e.g., GAPDH, β-actin), the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed following the steps above.
Experimental Workflow
Caption: Western blot workflow for p-ENSA detection.
Data Presentation
Quantitative data from Western blot analysis of Gwl-mediated ENSA phosphorylation can be presented in a tabular format. The intensity of the p-ENSA band can be quantified using densitometry software (e.g., ImageJ) and normalized to a loading control or total ENSA.
| Treatment/Condition | p-ENSA (Ser67) Intensity (Normalized) | Total ENSA Intensity (Normalized) | Fold Change in p-ENSA |
| Control | 1.0 | 1.0 | 1.0 |
| Gwl Overexpression | Value | Value | Value |
| Gwl Inhibitor | Value | Value | Value |
| Mitotic Arrest (Nocodazole) | Value | Value | Value |
Note: Replace "Value" with experimentally determined values. The fold change is calculated relative to the control condition.
Concluding Remarks
The provided protocols and diagrams offer a comprehensive guide for the investigation of ENSA phosphorylation by Greatwall kinase. Adherence to these methodologies, particularly the inclusion of phosphatase inhibitors and appropriate blocking conditions, is crucial for obtaining reliable and reproducible results. This experimental framework will aid researchers in elucidating the intricate regulation of the cell cycle and in the development of potential therapeutic agents targeting this pathway.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. PP2A/B55 and Fcp1 Regulate Greatwall and Ensa Dephosphorylation during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dephosphorylation of Plk1 occurs through PP2A-B55/ENSA/Greatwall pathway during mitotic DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of α-endosulfine, an inhibitor of protein phosphatase 2A, by multisite phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction mechanism of endogenous PP2A inhibitor protein ENSA with PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Immunofluorescence Staining Following GKI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence (IF) staining of cultured cells following treatment with GKI-1 (Greatwall Kinase Inhibitor-1). This document outlines the mechanism of this compound, its effects on cellular processes, and a step-by-step guide for visualizing these effects using immunofluorescence microscopy.
Introduction
This compound is a small molecule inhibitor of Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3][4] GWL plays a critical role in the progression of mitosis by phosphorylating its substrates, ENSA and ARPP19. This phosphorylation event leads to the inhibition of the protein phosphatase 2A (PP2A) complex, which is essential for maintaining the phosphorylation state of many mitotic proteins.[2][3] Inhibition of GWL by this compound results in decreased phosphorylation of ENSA/ARPP19, leading to mitotic arrest, defects in cytokinesis, and potentially cell death.[2][3][4] this compound is a valuable tool for studying the roles of GWL in cell cycle regulation and is being investigated for its potential as a therapeutic agent in cancer.[1][2][3][4]
Immunofluorescence is a powerful technique to visualize the subcellular localization and abundance of specific proteins. Following this compound treatment, IF can be used to observe the expected cellular phenotypes, such as changes in the distribution of mitotic markers and cytoskeletal components, and to quantify the reduction in the phosphorylation of GWL substrates.
Data Presentation
The following table summarizes quantitative data on the effect of this compound treatment on the levels of phosphorylated ENSA (p-ENSA), a direct substrate of GWL. This data is derived from immunofluorescence analysis and demonstrates the dose-dependent efficacy of this compound in cells.
| Treatment Group | Mean p-ENSA Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Reduction vs. Control |
| Vehicle Control (DMSO) | 100 | ± 10.2 | 0% |
| This compound (25 µM) | 50 | ± 6.8 | 50%[2] |
| This compound (50 µM) | 25 | ± 4.5 | 75%[2] |
| GWL siRNA | 22 | ± 3.9 | 78%[2] |
Note: The values presented are illustrative and based on published findings. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of this compound and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits Greatwall Kinase, preventing the phosphorylation of ENSA/ARPP19 and subsequent inhibition of PP2A-B55, which is crucial for mitotic progression.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Experimental Protocols
This section provides a detailed methodology for performing immunofluorescence staining on cultured cells treated with this compound.
Materials and Reagents
-
Cell Line: HeLa, U2OS, or other suitable cell line.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ENSA/ARPP19 (pS67/pS62)
-
Mouse anti-α-tubulin
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Phalloidin conjugated to a fluorophore (for F-actin)
-
-
Secondary Antibodies:
-
Fluorophore-conjugated goat anti-rabbit IgG
-
Fluorophore-conjugated goat anti-mouse IgG
-
-
Nuclear Counterstain: DAPI or Hoechst 33342.
-
Antifade Mounting Medium.
Procedure
-
Cell Culture and Treatment: a. Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2. c. Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for the specified duration (e.g., 1-24 hours). Include appropriate positive and negative controls.
-
Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5] c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[5] This step is essential for allowing antibodies to access intracellular antigens. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[5]
-
Primary Antibody Incubation: a. Dilute the primary antibody (or antibodies for co-staining) to the recommended concentration in the Blocking Buffer. b. Incubate the cells with the diluted primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash the cells three times with PBST for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. From this point forward, protect the samples from light. c. Incubate the cells with the diluted secondary antibody solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: a. Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS. b. Counterstain the nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.[3] c. Wash once with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain). c. Analyze the images using appropriate software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, protein localization, or cellular morphology.
Expected Outcomes
-
Reduced p-ENSA/p-ARPP19 Staining: A dose-dependent decrease in the fluorescence signal corresponding to phosphorylated ENSA/ARPP19 in this compound treated cells compared to controls.
-
Increased Mitotic Index: An accumulation of cells in mitosis, identifiable by condensed chromatin (DAPI staining) and positive staining for phospho-Histone H3 (a marker for mitotic cells).
-
Defects in Mitotic Spindle and Cytokinesis: Abnormalities in the mitotic spindle (visualized with α-tubulin staining) and failures in cytokinesis, leading to the formation of binucleated cells (visualized with α-tubulin and F-actin staining).
-
Changes in Cell Morphology: Depending on the cell line and the role of MASTL in cytoskeletal organization, changes in cell spreading, adhesion, and actin stress fibers may be observed.[6]
References
- 1. [PDF] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct | Semantic Scholar [semanticscholar.org]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative genome-scale analysis of protein localization in an asymmetric bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays
Topic: Generic Kinase Assay Protocol with a Focus on TGF-β-activated kinase 1 (TAK1) Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to performing an in vitro kinase assay, a fundamental technique for studying enzyme kinetics, screening for inhibitors, and elucidating cell signaling pathways. Due to the ambiguity of "GKI-1 kinase" in current scientific literature, this document presents a robust, generic protocol that can be adapted for most serine/threonine or tyrosine kinases. As a relevant and well-documented example of a critical cellular kinase, we will also explore the signaling pathway of TGF-β-activated kinase 1 (TAK1), a key regulator of inflammatory and stress responses.
Section 1: Generic In Vitro Kinase Assay Protocol
This protocol outlines the steps for measuring the activity of a purified kinase and assessing the potency of potential inhibitors. The principle of the assay is to quantify the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase.
Materials and Reagents
-
Purified Kinase (e.g., recombinant human TAK1)
-
Kinase Substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer
-
Kinase Inhibitor (Test Compound)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)
-
96-well or 384-well assay plates (black, flat-bottom recommended for fluorescent/luminescent assays)
-
Plate reader capable of luminescence or fluorescence detection
Experimental Protocol
A general strategy for developing a kinase assay involves choosing an appropriate readout technology, optimizing buffer conditions and reagent concentrations, and determining the timing of the reaction.[1]
-
Reagent Preparation:
-
Kinase Assay Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The user must optimize assay conditions for their specific kinase and substrate.[2]
-
ATP Solution: Prepare a stock solution of ATP in purified water. The final concentration in the assay will need to be optimized, but typically ranges from 10 to 200 µM.[2]
-
Kinase Solution: Dilute the purified kinase in Kinase Assay Buffer to the desired concentration. The optimal concentration should be determined empirically through titration.
-
Substrate Solution: Dissolve the kinase substrate in Kinase Assay Buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the kinase.
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO), and then dilute further in Kinase Assay Buffer.
-
-
Assay Procedure (for inhibitor screening):
-
Add 1 µl of the test inhibitor or vehicle (e.g., 5% DMSO) to the wells of the assay plate.[3]
-
Add 2 µl of the diluted kinase solution to each well.[3]
-
Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture to each well.[3]
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ Kinase Assay, 5 µl of ADP-Glo™ Reagent is added to deplete unused ATP, followed by a 40-minute incubation. Then, 10 µl of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[3]
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
The raw data (e.g., relative light units) is typically converted to percent inhibition relative to a no-inhibitor control.
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. It is important to note that IC50 values are dependent on experimental conditions, including substrate concentration.[4] For a more direct comparison of inhibitor potency, IC50 values can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4][5]
-
Data Presentation: Inhibitor Potency
The inhibitory activity of compounds against a specific kinase is typically summarized in a table for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) |
| Inhibitor A | Kinase X | 85 | 42 |
| Inhibitor B | Kinase X | 120 | 60 |
| Inhibitor C | Kinase X | 45 | 22 |
Note: The IC50 and Ki values presented here are for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro kinase inhibitor assay.
Section 2: TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in transducing signals from various stimuli, including cytokines like TGF-β and pro-inflammatory signals.[6][7]
Overview of TAK1 Activation and Downstream Signaling
TAK1 is a key mediator of Smad-independent TGF-β signaling.[6] Upon stimulation by ligands such as TGF-β1, Interleukin-1 (IL-1), or Tumor Necrosis Factor-alpha (TNF-α), TAK1 is activated. In the context of TGF-β signaling, TAK1 associates with the TGF-β receptor type I (TβRI) through a complex involving TAB2 and TRAF6.[7] The release of TAK1 and its interaction with TAB1 leads to its autophosphorylation and activation.[6][7]
Once activated, TAK1 can trigger several downstream signaling cascades:[6][7]
-
MAPK Pathways: TAK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn activate the p38 MAPK and JNK pathways, respectively. These pathways lead to the activation of transcription factors like ATF2 and AP-1.
-
NF-κB Pathway: TAK1 can also lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and regulate the expression of genes involved in inflammation and cell survival.
These downstream pathways collectively regulate the expression of various genes, including those for extracellular matrix proteins and inflammatory cytokines.[6] Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including chronic kidney disease and cancer.[6][8]
TAK1 Signaling Pathway Diagram
Caption: Simplified TAK1 signaling pathway.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. google.com [google.com]
- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High glucose induced-macrophage activation through TGF-β-activated kinase 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Synchronization Methods for Investigating Growth Kinase Inhibitor-1 (GKI-1)
Introduction
The study of the cell cycle is fundamental to understanding cellular proliferation, development, and disease.[1] Investigating the effects of therapeutic compounds, such as the hypothetical Growth Kinase Inhibitor-1 (GKI-1), requires precise methodologies to assess their impact on specific phases of the cell cycle. Cell synchronization, the process of bringing a population of cultured cells to the same cell cycle stage, is an essential tool for such investigations.[2][3] It allows for the detailed examination of phase-specific molecular events that might be obscured in an asynchronous cell population.[4]
These application notes provide an overview and detailed protocols for common cell synchronization techniques relevant for studying the effects of a this compound. The methods are broadly categorized into chemical blockade, which uses pharmacological agents to arrest cells at specific checkpoints, and physical fractionation.[3] The choice of method depends on the specific cell cycle phase of interest, the cell type being used, and the downstream applications.[4]
I. Overview of Synchronization Methods
To effectively study a compound like this compound, which likely targets signaling pathways controlling cell growth and division, it is crucial to synchronize cells at distinct phases: G0/G1 (cell growth), S (DNA synthesis), and G2/M (mitosis preparation and execution).[5]
Chemical Blockade Methods
Chemical methods are widely used and involve treating cells with agents that cause a reversible arrest at a specific point in the cell cycle.[3]
-
G0/G1 Arrest: This phase is critical for cell growth and commitment to division, regulated by growth factors and their signaling pathways.[6][7] Arresting cells here is ideal for studying inhibitors of growth signaling.
-
Serum Starvation: Depriving cells of serum, which contains essential growth factors, causes them to exit the cell cycle and enter a quiescent G0 state.[8][9] Re-addition of serum allows for synchronous re-entry into the G1 phase.[10] This is a cost-effective method but may not be suitable for all cell lines, particularly transformed or cancer cells that may undergo apoptosis.[8][11]
-
CDK4/6 Inhibitors: Small molecules like Palbociclib, Ribociclib, or Abemaciclib specifically inhibit Cyclin-Dependent Kinases 4 and 6. These kinases are crucial for progression through the G1 phase, and their inhibition leads to a highly specific G1 arrest.[1][8]
-
-
G1/S Boundary and S Phase Arrest: This transition is a key checkpoint where the cell commits to DNA replication.[12]
-
Double Thymidine (B127349) Block: Using an excess of thymidine inhibits DNA synthesis by disrupting the balance of deoxynucleotides, effectively arresting cells at the G1/S border.[8][13] A two-step treatment protocol (the "double block") yields a highly synchronized population.[2]
-
Hydroxyurea (HU): This compound inhibits ribonucleotide reductase, depleting the pool of dNTPs necessary for DNA synthesis and causing an arrest in early S phase.[14][15] However, prolonged exposure can lead to DNA damage and should be used with caution.[13]
-
-
G2/M Arrest: This stage involves the final preparations for and execution of mitosis.
-
Nocodazole: This agent reversibly interferes with microtubule polymerization, preventing the formation of a functional mitotic spindle.[16][17] This activates the spindle assembly checkpoint, arresting cells in the G2/M phase.[12][16] Other microtubule inhibitors include colcemid and vincristine.[8]
-
Table 1: Common Chemical Agents for Cell Cycle Synchronization
| Agent | Mechanism of Action | Target Phase | Typical Concentration | Typical Duration |
| Serum Deprivation | Induces quiescence by removing growth factors | G0/G1 | 0-0.5% serum | 24 - 72 hours |
| Palbociclib | CDK4/6 inhibitor; prevents Rb phosphorylation | G1 | 100 nM - 1 µM | 24 hours |
| Thymidine | Inhibits DNA synthesis via dNTP pool imbalance | G1/S Boundary | 2 mM | 16 - 20 hours (per block) |
| Hydroxyurea (HU) | Inhibits ribonucleotide reductase | Early S Phase | 2 mM | 12 - 16 hours |
| Nocodazole | Depolymerizes microtubules, activating spindle checkpoint | G2/M | 50 - 100 ng/mL | 10 - 18 hours |
II. Experimental Protocols
Successful synchronization requires protocol optimization for each specific cell line.[18] The following are generalized protocols that serve as a starting point.
Protocol 1: G0/G1 Arrest by Serum Starvation
This protocol is used to accumulate cells in the G0/G1 phase, which is ideal for studying the effects of this compound on cell cycle re-entry.
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of harvest. Allow cells to attach and grow in complete medium for 24 hours.
-
Starvation: Aspirate the complete medium and wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Add serum-free or low-serum (e.g., 0.1% FBS) medium to the cells.[8]
-
Incubation: Incubate the cells for 24 to 48 hours. The optimal duration should be determined empirically for the cell line being used.[11]
-
Release (Optional): To study G1 progression, replace the starvation medium with complete, serum-containing medium. This compound can be added at this step to assess its effect on re-entry into the cell cycle.
-
Harvesting: Collect cells at desired time points for analysis.
Protocol 2: G1/S Arrest by Double Thymidine Block
This method yields a highly synchronized population of cells at the beginning of S phase.
-
Cell Seeding: Plate cells to be ~30% confluent at the start of the first block.
-
First Block: Add complete medium containing 2 mM thymidine to the cells.[2] Incubate for 16-20 hours.[16]
-
Release: Aspirate the thymidine-containing medium. Wash the cells twice with pre-warmed PBS, then add fresh complete medium. Incubate for 8-10 hours to allow cells to progress through S phase.[2]
-
Second Block: Add complete medium containing 2 mM thymidine again. Incubate for 16 hours.[2] At the end of this incubation, the majority of cells will be arrested at the G1/S boundary.
-
Release and Treatment: To study progression through S and G2/M, wash out the thymidine as in step 3 and add fresh medium. This compound can be added at this point to assess its effects on DNA replication and mitotic entry.
-
Harvesting: Collect cells at various time points post-release for analysis.
Protocol 3: G2/M Arrest by Nocodazole Treatment
This protocol is used to accumulate cells in mitosis.
-
Cell Seeding: Plate cells to reach 50-70% confluency at the time of harvest.
-
Treatment: Add Nocodazole to the culture medium to a final concentration of 50-100 ng/mL.[2][14]
-
Incubation: Incubate cells for 10-18 hours.[2][16] The optimal time and concentration should be determined to maximize mitotic arrest while minimizing cytotoxicity.
-
Harvesting:
-
Mitotic Shake-off: For a highly enriched mitotic population, gently shake the culture plate or flask. Mitotic cells, being rounded and loosely attached, will detach into the medium.[16] Collect this medium.
-
Total Population: To collect all cells, aspirate the medium and harvest the remaining adherent cells using trypsin.
-
-
Release (Optional): To study exit from mitosis and progression into G1, wash the cells twice with fresh, pre-warmed medium and re-plate them. This compound can be added to assess its impact on mitotic exit.
Protocol 4: Confirmation of Synchronization by Flow Cytometry
Flow cytometry analysis of DNA content is the standard method for verifying cell cycle synchronization.[8][19]
-
Cell Collection: Harvest at least 1x10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[16] Fix for at least 2 hours at -20°C (or overnight at 4°C).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI and 100 µg/mL RNase A in PBS).[8]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[16]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content), with S phase cells distributed between them.[20]
Table 2: Expected Flow Cytometry Outcomes for Synchronized Cells
| Synchronization Method | Expected G0/G1 Population | Expected S Phase Population | Expected G2/M Population |
| Asynchronous (Control) | ~40-60% | ~20-30% | ~15-25% |
| Serum Starvation | >85% | <5% | <10% |
| Double Thymidine Block | >80% (at G1/S border) | <10% | <10% |
| Nocodazole | <10% | <10% | >80% |
Note: Percentages are approximate and will vary significantly between cell lines and with the efficiency of the protocol.
III. Visualizations: Workflows and Pathways
Signaling Pathways and Experimental Workflows
Caption: G1/S transition pathway with potential this compound targets.
Caption: General experimental workflow for cell synchronization.
Caption: Workflow for the double thymidine block protocol.
Caption: Workflow for Nocodazole-induced mitotic arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell synchronization - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1 phase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Modulation of the Cell-Cycle: A Sentinel to Alert the NK Cells of Dangers [frontiersin.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Restriction Point of the Cell Cycle - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. imtm.cz [imtm.cz]
- 14. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. benchchem.com [benchchem.com]
- 17. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 18. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Determining the Optimal Working Concentration of GKI-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal working concentration of GKI-1, a first-generation inhibitor of Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). This document outlines detailed protocols for key experiments, including cell viability assays, Western blotting for target engagement, and analysis of mitotic progression.
Introduction to this compound and the Greatwall Kinase Pathway
Greatwall kinase is a critical regulator of mitotic entry and progression. Upon activation by Cyclin B-Cdk1, GWL phosphorylates its downstream substrates, ENSA (α-endosulfine) and ARPP19 (cAMP-regulated phosphoprotein 19). This phosphorylation event converts ENSA and ARPP19 into potent inhibitors of the protein phosphatase 2A-B55 (PP2A-B55). The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous Cdk1 substrates, thereby driving the cell into and through mitosis. Dysregulation of the GWL pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that targets the ATP-binding site of GWL, preventing the phosphorylation of ENSA and ARPP19. This leads to the reactivation of PP2A-B55, premature dephosphorylation of mitotic substrates, and ultimately results in mitotic arrest, apoptosis, and defects in cytokinesis.
This compound Signaling Pathway
The following diagram illustrates the core signaling pathway involving Greatwall kinase and the mechanism of action of this compound.
Determining the Optimal Working Concentration: Experimental Workflow
The following diagram outlines a typical workflow for determining the optimal working concentration of this compound in a cellular context.
Data Presentation
The following tables summarize representative quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| Human Greatwall (Full-Length) | 4.9 |
| Human Greatwall (Kinase Domain) | 2.5 |
| ROCK1 | ~11 |
| PKA | > 100 |
| CDK2 | > 100 |
Table 2: Representative Cellular Activity of this compound in HeLa Cells (72-hour treatment)
| This compound Concentration (µM) | Cell Viability (%) | Relative p-ENSA/ARPP19 Levels (%) | Mitotic Index (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 8.1 | 4 ± 0.8 |
| 1 | 95 ± 4.8 | 85 ± 7.5 | 6 ± 1.1 |
| 5 | 78 ± 6.1 | 52 ± 6.3 | 15 ± 2.3 |
| 10 | 55 ± 5.9 | 28 ± 4.9 | 25 ± 3.1 |
| 25 | 32 ± 4.5 | 11 ± 3.2 | 38 ± 4.2 |
| 50 | 15 ± 3.8 | 5 ± 2.1 | 45 ± 5.0 |
| 100 | 8 ± 2.9 | < 5 | 42 ± 4.8 |
Note: The data in Table 2 is representative and intended to illustrate expected trends. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest (e.g., HeLa cells) and calculating the IC50 value.
Materials:
-
This compound (stock solution in DMSO)
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis for p-ENSA/ARPP19
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of its direct substrates, ENSA and ARPP19.
Materials:
-
This compound (stock solution in DMSO)
-
HeLa cells
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ENSA/ARPP19 (phospho-specific), anti-ENSA/ARPP19 (total), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Immunoblotting:
-
Incubate the membrane with the primary antibody against p-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Acquire the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ENSA/ARPP19 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-ENSA/ARPP19 signal to the total ENSA/ARPP19 and loading control signals.
-
Mitotic Index Analysis
This protocol is for quantifying the phenotypic effect of this compound on cell cycle progression by determining the percentage of cells in mitosis.
Materials:
-
This compound (stock solution in DMSO)
-
HeLa cells grown on coverslips in a 12-well plate
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat HeLa cells grown on coverslips with different concentrations of this compound for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with blocking solution for 30 minutes.
-
-
Immunostaining:
-
Incubate with anti-phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of phospho-Histone H3-positive cells (mitotic cells) and the total number of DAPI-stained cells (total cells) in multiple fields of view.
-
Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.
-
Off-Target Considerations
This compound has been shown to inhibit ROCK1, a kinase involved in regulating the actin cytoskeleton. To determine the selectivity of this compound, it is advisable to assess its effect on ROCK1 activity in parallel with its on-target effects. This can be achieved by performing a Western blot for phosphorylated Myosin Light Chain 2 (p-MLC2), a downstream substrate of ROCK1. The optimal working concentration of this compound should ideally inhibit GWL activity with minimal impact on ROCK1 signaling.
By following these protocols and considering the on- and off-target activities, researchers can confidently determine the optimal working concentration of this compound for their specific experimental needs.
Application Notes and Protocols for Live-Cell Imaging of Mitotic Arrest with GKI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor of the serine/threonine kinase Greatwall (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] GWL plays a pivotal role in the entry into and progression through mitosis. It orchestrates the timely inhibition of Protein Phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55). This inhibition is crucial for maintaining the phosphorylation of key mitotic substrates that are phosphorylated by Cyclin B-Cdk1, thereby ensuring robust mitotic entry and progression.[1][2]
By inhibiting GWL, this compound prevents the inactivation of PP2A-B55, leading to the premature dephosphorylation of mitotic substrates. This disruption of the mitotic signaling cascade results in a range of mitotic defects, including a failure to enter mitosis, mitotic arrest, and ultimately, cell death, making GWL an attractive target for cancer therapy.[1][2]
These application notes provide detailed protocols for utilizing this compound to induce and study mitotic arrest in live cells, with a focus on live-cell imaging and quantitative analysis of the resulting phenotypes.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the in vitro and cellular activity of this compound.
| Target | Assay | IC50 | Cell Line |
| Full-length human Greatwall (hGWLFL) | In vitro kinase assay | 4.9 µM | - |
| Greatwall Kinase Domain (hGWL-KinDom) | In vitro kinase assay | 2.5 µM | - |
| ROCK1 | In vitro kinase assay | ~11 µM | - |
| PKA | In vitro kinase assay | Weakly affected | - |
Caption: In vitro inhibitory activity of this compound against Greatwall kinase and other kinases.[1]
| Cell Line | Treatment | Observed Effects |
| HeLa | 25 µM and 50 µM this compound for 0-8.5 hours | Reduced phosphorylation of ENSA/ARPP19, decrease in mitotic events, mitotic arrest, cell death, and cytokinesis failure.[1] |
Caption: Cellular effects of this compound on HeLa cells.
Signaling Pathway
The signaling pathway affected by this compound is crucial for the regulation of mitosis. The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits Greatwall Kinase, preventing the inhibition of PP2A-B55 and leading to mitotic defects.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Arrest Induced by this compound
This protocol describes how to perform live-cell imaging to observe the real-time effects of this compound on mitotic progression.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CO2-independent imaging medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent probes for live-cell imaging (e.g., SiR-DNA for chromatin and SiR-Tubulin for microtubules, or cells stably expressing fluorescently tagged histone H2B and alpha-tubulin)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day before imaging, seed HeLa cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Fluorescent Labeling (if not using stable cell lines):
-
On the day of imaging, label the cells with live-cell compatible fluorescent probes according to the manufacturer's instructions. For example, incubate cells with SiR-DNA (e.g., 100 nM) and SiR-Tubulin (e.g., 100 nM) for 1-2 hours before imaging.
-
-
Preparation of this compound Working Solution:
-
Prepare a 2X working solution of this compound in pre-warmed CO2-independent imaging medium. For a final concentration of 25 µM, prepare a 50 µM solution. Prepare a vehicle control (DMSO) at the same final concentration.
-
-
Microscope Setup:
-
Turn on the microscope and environmental chamber and allow it to equilibrate to 37°C and 5% CO2 for at least 1 hour.
-
Place the dish of cells on the microscope stage and select several fields of view containing healthy, well-spaced cells.
-
-
Image Acquisition:
-
Begin acquiring images before adding the compound to establish a baseline.
-
Carefully add an equal volume of the 2X this compound working solution or vehicle control to the imaging dish.
-
Acquire time-lapse images every 5-15 minutes for up to 24-48 hours. Use appropriate filter sets for the chosen fluorophores. Minimize light exposure to reduce phototoxicity.
-
Data Analysis:
-
Manually or automatically track individual cells through the time-lapse movie.
-
Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
Score for mitotic phenotypes such as prolonged mitotic arrest, mitotic slippage (exit from mitosis without cell division), cytokinesis failure, and apoptosis.
Caption: Workflow for live-cell imaging of this compound treated cells.
Protocol 2: Immunofluorescence Staining for Mitotic Phenotypes
This protocol describes how to fix and stain cells after this compound treatment to quantify mitotic index and specific mitotic defects.
Materials:
-
HeLa cells grown on sterile glass coverslips in a multi-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-phospho-histone H3 for mitotic cells, anti-alpha-tubulin for spindle morphology)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells on coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO for a desired time period (e.g., 8, 16, 24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Data Analysis:
-
Acquire images using a fluorescence microscope.
-
Mitotic Index: Calculate the percentage of phospho-histone H3 positive cells relative to the total number of DAPI-stained nuclei.
-
Phenotypic Analysis: In the phospho-histone H3 positive population, score for different mitotic stages (prophase, metaphase, anaphase, telophase) and abnormalities in spindle morphology and chromosome alignment.
Caption: Workflow for immunofluorescence analysis of mitotic phenotypes after this compound treatment.
References
Application Notes and Protocols for GKI-1 Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 (Greatwall Kinase Inhibitor 1) and its analogs, such as the Echinococcus granulosus-derived Ethis compound, are emerging as potential therapeutic agents in oncology. These Kunitz-type protease inhibitors have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including HeLa, a human cervical adenocarcinoma cell line. This document provides detailed protocols for the treatment of HeLa cells with this compound, and for the subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression. Additionally, a protocol for investigating the impact of this compound on key signaling pathways is included.
Data Presentation
The following table summarizes quantitative data for this compound (Ethis compound) treatment in HeLa cells based on available literature.
| Parameter | Value | Cell Line | Reference |
| Treatment Concentration | 1 µM and 2 µM | HeLa | [1] |
| Treatment Duration | 48 hours | HeLa | [1] |
| Observed Effects | Induction of cell cycle arrest and apoptosis | HeLa | [1] |
Experimental Protocols
HeLa Cell Culture and Maintenance
Materials:
-
HeLa cell line (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T-75 flasks.[2]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS.[3] c. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[3] d. Neutralize the trypsin with 4-5 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates for experiments.[3]
This compound Preparation and Treatment
Materials:
-
This compound (e.g., Ethis compound) peptide
-
Sterile PBS or DMEM (serum-free)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation:
-
Note: As this compound is a peptide, it is recommended to dissolve it in a sterile aqueous buffer. The following is a general guideline; refer to the manufacturer's instructions for specific solubility information.
-
Prepare a 1 mM stock solution of this compound by dissolving the lyophilized peptide in sterile PBS or serum-free DMEM.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM and 2 µM).[1]
-
-
Treatment of HeLa Cells:
-
Seed HeLa cells in the appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and cell cycle).
-
Allow the cells to adhere and reach 50-60% confluency.
-
Aspirate the existing medium and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., PBS).
-
Incubate the cells for the desired duration (e.g., 48 hours).[1]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Following this compound treatment for the desired duration, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells seeded in a 6-well plate and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After this compound treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.[7]
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
HeLa cells seeded in a 6-well plate and treated with this compound
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Following this compound treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C for at least 2 hours (or overnight).[8]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
Western Blot Analysis of Signaling Pathways (MAPK and PI3K/Akt)
This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and PI3K/Akt (e.g., Akt) signaling pathways.
Materials:
-
HeLa cells seeded in 6-well plates and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for this compound treatment of HeLa cells and subsequent analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. hela-transfection.com [hela-transfection.com]
- 3. static.igem.org [static.igem.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. rsc.org [rsc.org]
- 6. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Kunitz type protease inhibitor Ethis compound from the canine tapeworm Echinococcus granulosus as a promising therapeutic against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mitotic Checkpoint Using GKI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 is a first-generation small molecule inhibitor of Greatwall kinase (GWL), a critical regulator of mitotic entry and progression.[1][2] By inhibiting GWL, this compound disrupts a key signaling pathway that controls the activity of the phosphatase PP2A-B55, ultimately leading to defects in the mitotic checkpoint, aberrant mitotic progression, and potential cell death.[1][2] These characteristics make this compound a valuable tool for researchers studying the intricacies of the mitotic checkpoint, identifying potential therapeutic targets for cancer, and screening for novel anti-mitotic drugs.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the mitotic checkpoint in a research setting.
Mechanism of Action
This compound targets Greatwall kinase (GWL), a serine/threonine kinase that plays a pivotal role in the G2/M transition and mitotic progression. The canonical pathway involves:
-
Activation of GWL: Upon entry into mitosis, GWL is activated.
-
Phosphorylation of ENSA/ARPP19: Activated GWL phosphorylates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2]
-
Inhibition of PP2A-B55: Phosphorylated ENSA and ARPP19 become potent inhibitors of the protein phosphatase 2A complex with the B55 regulatory subunit (PP2A-B55).[1][2]
-
Promotion of Mitosis: The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic substrates of cyclin-dependent kinase 1 (CDK1), thereby promoting mitotic entry and progression.
This compound disrupts this cascade by directly inhibiting the kinase activity of GWL. This leads to a decrease in the phosphorylation of ENSA and ARPP19, relieving the inhibition of PP2A-B55. The subsequent increase in PP2A-B55 activity results in the premature dephosphorylation of CDK1 substrates, leading to a compromised mitotic checkpoint and various mitotic defects.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| Human Greatwall Kinase (full-length) | 4.9 |
| Human Greatwall Kinase (kinase domain) | 2.5 |
| ROCK1 | ~11 |
| PKA | > 40 |
| CDK2 | > 100 |
Data compiled from Ocasio et al., 2016.
Cellular Effects of this compound on HeLa Cells
| This compound Concentration (µM) | Effect on p-ENSA/ARPP19 Levels | Observed Mitotic Phenotypes |
| 25 | 2-fold reduction | Decrease in mitotic events, mitotic arrest, cell death |
| 50 | Reduction comparable to GWL siRNA depletion | More pronounced decrease in mitotic events, mitotic arrest, cell death, and some cytokinesis failure |
Data summarized from Ocasio et al., 2016.[1]
Experimental Protocols
The following protocols are based on methodologies reported for the characterization of this compound and are intended as a starting point for researchers. Optimization may be required for different cell lines and experimental conditions.
Experimental Workflow Overview
Cell Culture and Synchronization
Objective: To prepare a population of cells synchronized in mitosis for this compound treatment.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For synchronization in mitosis, treat the cells with 100 ng/mL nocodazole for 16-18 hours.
-
Mitotic cells, which will be rounded and loosely attached, can be collected by gentle shake-off.
This compound Treatment
Objective: To treat synchronized cells with this compound to induce mitotic checkpoint defects.
Materials:
-
Synchronized HeLa cells
-
This compound (stock solution in DMSO)
-
Pre-warmed cell culture medium
Protocol:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired final concentrations (e.g., 25 µM and 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Add the this compound or vehicle control solutions to the synchronized cells.
-
Incubate the cells for the desired time period (e.g., 1-4 hours) to observe the effects on mitotic progression.
Immunofluorescence Staining for Mitotic Phenotypes
Objective: To visualize the effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
This compound treated HeLa cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for mitotic spindle)
-
Rabbit anti-phospho-Histone H3 (Ser10) (as a mitotic marker)
-
-
Fluorophore-conjugated secondary antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Western Blotting for Phospho-ENSA/ARPP19
Objective: To quantify the levels of phosphorylated ENSA and ARPP19 following this compound treatment.
Materials:
-
This compound treated HeLa cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of this compound treated cells.
Materials:
-
This compound treated HeLa cells
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Troubleshooting
-
Low this compound activity: Ensure the compound is fully dissolved in DMSO and diluted fresh in media for each experiment. Verify the activity of the this compound batch.
-
High background in immunofluorescence: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Weak signal in Western blotting: Increase protein loading amount. Optimize antibody concentrations and incubation times. Use a more sensitive chemiluminescent substrate.
-
Cell clumping in flow cytometry: Ensure a single-cell suspension is achieved after trypsinization. Add ethanol slowly while vortexing during fixation.
Conclusion
This compound serves as a specific and potent tool for the investigation of the Greatwall kinase pathway and its role in the mitotic checkpoint. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the fundamental processes of cell division and exploring novel avenues for therapeutic intervention in diseases characterized by mitotic dysregulation, such as cancer.
References
Application Notes and Protocols: Flow Cytometry Analysis of GKI-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 is a small molecule inhibitor of Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] GWL is a critical regulator of mitotic entry and progression.[3] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3] Once phosphorylated, these proteins become potent inhibitors of the protein phosphatase 2A complex (PP2A/B55).[3] The inhibition of PP2A/B55 is crucial for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring the proper timing and execution of mitosis.
Treatment of cells with this compound leads to a reduction in the phosphorylation of ENSA/ARPP19.[1][3] This disinhibition of PP2A/B55 activity results in premature dephosphorylation of mitotic substrates, leading to significant cellular consequences, including a decrease in mitotic events, mitotic arrest, cell death, and cytokinesis failure.[1][3][4] These effects make this compound a valuable tool for studying the role of Greatwall kinase in cell cycle regulation and a potential therapeutic agent in oncology.
This document provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis of large populations.
This compound Signaling Pathway
The Greatwall kinase signaling pathway plays a pivotal role in the G2/M transition and the maintenance of the mitotic state. The following diagram illustrates the core components of this pathway and the mechanism of action of this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing this compound treated cells by flow cytometry.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the flow cytometry analyses described in the protocols.
Table 1: Cell Cycle Distribution Analysis of this compound Treated Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Mitotic Index (pH3+) (%) |
| Vehicle Control | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.1 | 4.5 ± 0.5 |
| This compound (10 µM) | 48.9 ± 3.1 | 15.7 ± 1.5 | 35.4 ± 2.9 | 15.8 ± 1.2 |
| This compound (25 µM) | 35.1 ± 2.8 | 10.2 ± 1.1 | 54.7 ± 3.5 | 38.2 ± 2.7 |
| This compound (50 µM) | 25.6 ± 2.2 | 8.5 ± 0.9 | 65.9 ± 4.1 | 55.1 ± 3.9 |
Table 2: Apoptosis Analysis of this compound Treated Cells
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.3 ± 1.2 | 2.1 ± 0.4 | 2.6 ± 0.5 |
| This compound (10 µM) | 88.7 ± 2.1 | 5.8 ± 0.9 | 5.5 ± 0.8 |
| This compound (25 µM) | 75.4 ± 3.5 | 12.3 ± 1.5 | 12.3 ± 1.7 |
| This compound (50 µM) | 58.9 ± 4.2 | 20.7 ± 2.1 | 20.4 ± 2.3 |
Table 3: Cytokinesis Failure Analysis of this compound Treated Cells
| Treatment | Diploid (2N) (%) | Tetraploid (4N) (%) | Polyploid (>4N) (%) |
| Vehicle Control | 85.1 ± 3.1 | 12.8 ± 1.5 | 2.1 ± 0.4 |
| This compound (10 µM) | 78.5 ± 2.9 | 18.3 ± 2.1 | 3.2 ± 0.6 |
| This compound (25 µM) | 65.2 ± 4.1 | 28.9 ± 3.2 | 5.9 ± 0.9 |
| This compound (50 µM) | 50.7 ± 5.3 | 39.8 ± 4.5 | 9.5 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis with Phospho-Histone H3 Staining for Mitotic Index
This protocol allows for the detailed analysis of cell cycle distribution and the specific quantification of cells in mitosis through the detection of phosphorylated Histone H3 (Ser10), a marker for mitotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Permeabilization: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the pellet once with 1 mL of PBS. Resuspend the cells in 1 mL of Permeabilization Buffer and incubate on ice for 15 minutes.
-
Blocking and Antibody Staining: Centrifuge at 850 x g for 5 minutes and wash once with 1 mL of Blocking Buffer. Resuspend the pellet in 100 µL of Blocking Buffer containing the anti-phospho-Histone H3 antibody at the manufacturer's recommended dilution. Incubate for 1-2 hours at room temperature in the dark.
-
Secondary Antibody Staining (if required): If the primary antibody is not conjugated, wash the cells once with Blocking Buffer and resuspend in 100 µL of Blocking Buffer containing a fluorescently labeled secondary antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
DNA Staining: Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of PI-Area versus PI-Width to exclude doublets. Gate on the single-cell population to analyze the cell cycle distribution based on PI fluorescence (linear scale). Quantify the mitotic population by gating on the phospho-Histone H3 positive cells within the 4N DNA content population.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V conjugated to a fluorophore (e.g., FITC, APC)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorophore-conjugated Annexin V and 5 µL of PI (to a final concentration of 1 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Analysis of Cytokinesis Failure by DNA Content
Cytokinesis failure results in cells with a DNA content of 4N or greater (polyploidy). This can be assessed by analyzing the DNA content of the cell population.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1-3 of Protocol 1.
-
Fixation: Follow step 4 of Protocol 1.
-
DNA Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the pellet once with 1 mL of PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of PI-Area versus PI-Width to exclude doublets. On a histogram of the single-cell population, quantify the percentage of cells with 2N (diploid), 4N (tetraploid), and >4N (polyploid) DNA content based on the PI fluorescence intensity. An increase in the 4N and >4N populations in this compound treated cells is indicative of cytokinesis failure.
Troubleshooting
-
High background in apoptosis assay: Ensure cells are washed thoroughly with PBS to remove any serum proteins that may interfere with Annexin V binding. Analyze samples promptly after staining.
-
Cell clumping: After fixation, pass the cells through a cell-strainer cap on a flow cytometry tube to break up clumps.
-
Poor resolution of cell cycle peaks: Ensure a sufficient number of events (at least 10,000) are collected for each sample. Run the samples at a low flow rate.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the cellular effects of the Greatwall kinase inhibitor, this compound, using flow cytometry. By analyzing changes in the cell cycle, apoptosis, and ploidy, a detailed understanding of the mechanism of action of this compound can be achieved. These methods are essential for the preclinical evaluation of this compound and other Greatwall kinase inhibitors as potential anti-cancer therapeutics.
References
Application Notes and Protocols: G-1 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a small molecule initially identified as a selective agonist for the G-protein-coupled estrogen receptor (GPER). However, extensive research has revealed a distinct and potent mechanism of action in the context of breast cancer. G-1 demonstrates significant anti-proliferative and pro-apoptotic effects across a variety of breast cancer cell lines, including estrogen receptor-positive (ER+), HER2-positive, and triple-negative breast cancer (TNBC) subtypes. Notably, its primary mode of action is independent of GPER status.[1][2]
The principal anti-cancer activity of G-1 stems from its function as a microtubule-targeting agent. It binds to the colchicine-binding site on tubulin, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the M-phase (mitosis), specifically in prophase, ultimately triggering the intrinsic apoptotic pathway.[1][2] These findings position G-1 as a promising compound for further investigation, particularly for aggressive subtypes like TNBC that are often resistant to targeted therapies.
Mechanism of Action
G-1 exerts its cytotoxic effects on breast cancer cells through a well-defined pathway that disrupts microtubule function, leading to mitotic catastrophe and apoptosis.
-
Tubulin Binding : G-1 directly binds to the colchicine-binding site of β-tubulin.
-
Inhibition of Polymerization : This binding event inhibits the polymerization of tubulin dimers into microtubules.
-
Disruption of Mitotic Spindle : The failure to form functional microtubules prevents the assembly of a normal mitotic spindle during cell division.
-
Mitotic Arrest : Cells are arrested in the prophase of mitosis, a state characterized by an increase in the phosphorylation of histone H3 (S10).[2]
-
Induction of Apoptosis : Prolonged mitotic arrest activates the apoptotic cascade, evidenced by the cleavage of caspases (caspase-3 and -7) and poly (ADP-ribose) polymerase (PARP).[2] This process occurs regardless of the expression status of estrogen receptors or GPER.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of G-1 in breast cancer cells.
Quantitative Data
The potency of G-1 varies across different breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Subtype | IC50 (µM) | Incubation Time (h) |
| MCF-7 | ER+, PR+, HER2- | ~1.0 - 2.0 | 72 |
| MDA-MB-231 | Triple-Negative | ~1.0 - 2.0 | 72 |
| SK-BR-3 | ER-, PR-, HER2+ | ~1.0 - 2.0 | 72 |
| T47D | ER+, PR+, HER2- | 2.20 ± 1.5 | Not Specified |
Note: IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and assay method.
Experimental Protocols
G-1 Stock Solution Preparation and Storage
-
Reconstitution : G-1 is typically supplied as a powder. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage : Aliquot the DMSO stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions : On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of G-1 on the metabolic activity and proliferation of breast cancer cells.
Materials:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
G-1 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment : Prepare serial dilutions of G-1 in complete medium. Remove the medium from the wells and add 100 µL of the G-1 dilutions (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well.
-
Measurement : Place the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following G-1 treatment.
Materials:
-
Breast cancer cells
-
6-well plates
-
G-1 stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of G-1 (e.g., 2 µM) and a vehicle control for 48-72 hours.[2]
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Staining : Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after G-1 treatment.
Materials:
-
Breast cancer cells
-
6-well plates
-
G-1 stock solution
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with G-1 (e.g., 1-2 µM) or vehicle control for 16-24 hours.[2]
-
Cell Harvesting : Collect and wash cells with PBS as described in the apoptosis assay protocol.
-
Fixation : Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a PI/RNase A staining solution according to the manufacturer's instructions.
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The G2/M peak is expected to increase significantly, indicating mitotic arrest.
Experimental Workflow Diagram
Caption: General workflow for in vitro G-1 experiments.
Troubleshooting & Considerations
-
Solubility : G-1 has limited aqueous solubility. Ensure the stock solution in DMSO is fully dissolved before preparing working dilutions. Pre-warming the culture medium to 37°C before adding the G-1 stock can help prevent precipitation.
-
Cell Detachment : G-1 induces mitotic arrest, causing cells to round up and detach. When harvesting for assays like flow cytometry, be sure to collect both the supernatant (containing detached cells) and the adherent cells to get an accurate representation.
-
Assay Timing : The optimal incubation time will vary depending on the cell line and the assay. For cell cycle analysis, shorter time points (e.g., 16-24 hours) are often sufficient to observe mitotic arrest. For viability and apoptosis assays, longer time points (e.g., 48-72 hours) may be necessary to see significant effects.
Disclaimer: This document is intended for research purposes only. The protocols provided are examples and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols for Assessing Kinase Inhibitor-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing apoptosis induced by kinase inhibitors, with a specific focus on targeting pro-apoptotic signaling pathways. As a representative example, we will consider the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that plays a crucial role in stress-induced apoptosis.[1][2] The methodologies outlined herein are broadly applicable to other kinase inhibitors that modulate apoptotic pathways.
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis.[3][4][5] Dysregulation of apoptosis is a hallmark of many diseases, including cancer.[3][6] Kinase inhibitors that can modulate apoptotic signaling are of significant interest in drug development. This guide provides a framework for characterizing the pro-apoptotic activity of such compounds.
Putative Signaling Pathway for ASK1-Mediated Apoptosis
The following diagram illustrates a simplified signaling cascade initiated by cellular stress, leading to the activation of ASK1 and subsequent apoptosis. Inhibition of ASK1 would be expected to block this pathway.
Caption: Simplified ASK1-mediated apoptosis signaling pathway.
Experimental Workflow for Assessing Apoptosis
A systematic approach is crucial for characterizing the apoptotic effects of a kinase inhibitor. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for apoptosis assessment.
Data Presentation
Table 1: Dose-Response of a Kinase Inhibitor on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 95.2 | 3.8 |
| 1 | 75.6 | 5.1 |
| 5 | 52.3 | 4.2 |
| 10 | 25.1 | 3.5 |
| 25 | 10.8 | 2.1 |
Table 2: Time-Course of Apoptosis Induction by a Kinase Inhibitor (10 µM)
| Time (hours) | Apoptotic Cells (%) | Standard Deviation |
| 0 | 2.1 | 0.5 |
| 6 | 15.4 | 2.1 |
| 12 | 35.8 | 3.5 |
| 24 | 65.2 | 4.8 |
| 48 | 80.5 | 5.2 |
Table 3: Caspase-3/7 Activity in Response to a Kinase Inhibitor (10 µM, 24 hours)
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,234 | 1.0 |
| Kinase Inhibitor | 85,312 | 5.6 |
| Staurosporine (Positive Control) | 98,765 | 6.5 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of a kinase inhibitor and establishing a dose-response curve.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
Kinase inhibitor stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the kinase inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
6-well cell culture plates
-
Kinase inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the kinase inhibitor at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[4][8]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the kinase inhibitor.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[8]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Mix the contents by gentle shaking for 30 seconds.[8]
-
Incubate at room temperature for 1-2 hours, protected from light.[8]
-
Measure the luminescence using a luminometer.[8]
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins, such as PARP and caspases.[7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the kinase inhibitor, then harvest and lyse the cells.
-
Determine the protein concentration of each lysate.[7]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
The protocols and workflow described in this document provide a comprehensive framework for assessing apoptosis induced by a kinase inhibitor. By employing a combination of these assays, researchers can effectively characterize the pro-apoptotic potential of novel therapeutic compounds and elucidate their mechanism of action. It is recommended to use multiple assays to confirm apoptosis, as no single parameter fully defines this complex process.[5]
References
- 1. Knockdown of apoptosis signal-regulating kinase 1 modulates basal glycogen synthase kinase-3β kinase activity and regulates cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays [sigmaaldrich.com]
- 4. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 5. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with GKI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and the cytotoxic or cytostatic effects of therapeutic agents. This application note provides a detailed protocol for evaluating the efficacy of GKI-1, a small molecule inhibitor of Greatwall Kinase (GWL), on the colony-forming ability of cancer cells.
This compound (Greatwall Kinase Inhibitor-1) is a first-generation inhibitor of MASTL (microtubule-associated serine/threonine kinase-like), commonly known as Greatwall (GWL).[1][2] GWL is a critical regulator of mitotic entry and progression.[3][4][5][6] By inhibiting the protein phosphatase 2A-B55 (PP2A-B55), GWL ensures the stability of phosphorylation on many mitotic substrates, thereby promoting cell division.[5][6] Upregulation of GWL has been observed in various cancers and is associated with tumor progression and resistance to chemotherapy.[7][8] Inhibition of GWL with this compound has been shown to reduce the phosphorylation of its downstream targets, leading to mitotic arrest, cell death, and failure in cytokinesis.[1][2]
This document outlines the principles of the GWL signaling pathway, a detailed experimental workflow for the colony formation assay with this compound, and a structured presentation of expected quantitative data.
Signaling Pathway and Experimental Workflow
Greatwall Kinase (GWL) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Greatwall Kinase and the point of inhibition by this compound.
Caption: Greatwall Kinase (GWL) signaling pathway and this compound inhibition.
Experimental Workflow for Colony Formation Assay
The diagram below outlines the key steps for performing a colony formation assay with this compound treatment.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Greatwall kinase: a new pathway in the control of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Validating Greatwall kinase as a potential target in cancer therapy - University of Sussex - Figshare [sussex.figshare.com]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols: GKI-1 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 is a potent and selective inhibitor of TGF-β-activated kinase 1 (TAK1), a key signaling node in cellular stress responses. TAK1 is implicated in the activation of pro-survival pathways, including NF-κB and MAPK, which can contribute to chemoresistance in various cancer types.[1][2] By inhibiting TAK1, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, offering a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
These application notes provide detailed protocols for preclinical evaluation of this compound in combination with standard chemotherapy, focusing on in vitro and in vivo experimental designs. The methodologies described herein are based on established assays for assessing drug synergy, mechanism of action, and anti-tumor efficacy.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions and cell lines.
Mechanism of Action: this compound and Chemotherapy Synergy
Chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel (B517696) induce DNA damage and cellular stress, leading to the activation of multiple signaling pathways. Some of these pathways, including the TAK1-mediated NF-κB and MAPK pathways, promote cell survival and can counteract the intended cytotoxic effects of the chemotherapy.[3][2] this compound, by inhibiting TAK1, is hypothesized to block these pro-survival signals, thereby potentiating the apoptotic effects of chemotherapy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent (e.g., cisplatin) individually, and to assess the synergistic effect of the combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[4][5]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat cells with varying concentrations of this compound alone, chemotherapy alone, or the combination of both at a constant ratio (e.g., based on the IC50 ratio). Include vehicle-treated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.[6]
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Hypothetical Data Presentation:
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | 5.2 | N/A |
| Cisplatin | 2.8 | N/A |
| This compound + Cisplatin | N/A | 0.6 |
| This compound (µM) | Cisplatin (µM) | Cell Viability (%) |
| 0 | 0 | 100 |
| 2.5 | 0 | 78 |
| 5.0 | 0 | 51 |
| 10.0 | 0 | 24 |
| 0 | 1.5 | 75 |
| 0 | 3.0 | 49 |
| 0 | 6.0 | 22 |
| 2.5 | 1.5 | 45 |
| 5.0 | 3.0 | 18 |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish it from necrosis following treatment with this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound alone, chemotherapy alone, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.[7]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubate in the dark at room temperature for 15-20 minutes.[7]
-
Analyze the samples by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Hypothetical Data Presentation:
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.2 | 2.1 | 2.7 |
| This compound (5 µM) | 85.6 | 8.3 | 6.1 |
| Cisplatin (3 µM) | 78.9 | 12.5 | 8.6 |
| This compound + Cisplatin | 45.3 | 35.8 | 18.9 |
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapeutic agent formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[9]
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, this compound + Chemotherapy).
-
Administer treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Hypothetical Data Presentation:
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 125 ± 15 | 1550 ± 210 | 0 | +5 |
| This compound | 128 ± 18 | 1100 ± 180 | 29 | +2 |
| Cisplatin | 123 ± 16 | 850 ± 150 | 45 | -8 |
| This compound + Cisplatin | 126 ± 17 | 250 ± 95 | 84 | -5 |
Experimental Workflow and Logical Relationships
References
- 1. academic.oup.com [academic.oup.com]
- 2. TAK-ing aim at chemoresistance: The emerging role of MAP3K7 as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: GKI-1 Experiments in Mitotic Arrest
Welcome to the technical support center for GKI-1 (Greatwall Kinase Inhibitor-1) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the induction of mitotic arrest using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Greatwall kinase (Gwl), also known as microtubule-associated serine/threonine kinase-like (MASTL).[1] In a normal cell cycle, Greatwall kinase phosphorylates endosulfine (ENSA) and ARPP19. This phosphorylation event converts them into potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55δ regulatory subunit (PP2A-B55δ).[2] The inhibition of PP2A-B55δ is crucial for maintaining the phosphorylated state of many mitotic substrates, thereby promoting entry into and maintenance of mitosis.[3] By inhibiting Greatwall kinase, this compound prevents the phosphorylation of ENSA and ARPP19. This leads to the activation of PP2A-B55δ, which then dephosphorylates mitotic substrates, causing a premature exit from mitosis or a failure to enter mitosis, resulting in a G2/M cell cycle arrest.[4]
Q2: What are the expected phenotypic outcomes of successful this compound treatment?
A2: Successful treatment with this compound is expected to result in a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. This can be observed as an accumulation of cells with 4N DNA content. Morphologically, you may observe an increase in rounded cells characteristic of mitosis, but without progression through the mitotic stages. At the molecular level, you should see a decrease in the phosphorylation of Greatwall kinase substrates and other mitotic markers.
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. The stability of this compound in cell culture media at 37°C should be considered for long-term experiments, and fresh media with the inhibitor may be required for prolonged incubations.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Problem 1: Low or no mitotic arrest observed after this compound treatment.
-
Q: I treated my cells with this compound, but I don't see an increase in the mitotic index. What could be the reason?
-
A: There are several potential reasons for this observation:
-
Suboptimal Concentration: The concentration of this compound used may be too low for your specific cell line. The effective concentration can vary significantly between cell lines.
-
Insufficient Incubation Time: The incubation time may not be long enough for a significant number of cells to reach mitosis and arrest.
-
Cell Line Resistance: Your cell line may have intrinsic resistance to this compound or may not rely on the Greatwall kinase pathway for mitotic entry to the same extent as other cell lines.
-
Inhibitor Inactivity: The this compound stock solution may have degraded due to improper storage or handling.
-
-
-
Q: How can I optimize the this compound concentration and incubation time?
-
A: We recommend performing a dose-response and time-course experiment. Treat your cells with a range of this compound concentrations (e.g., from 1 µM to 50 µM) and harvest them at different time points (e.g., 12, 24, 48 hours). Analyze the mitotic index at each condition to determine the optimal concentration and duration for your specific cell line.
-
Problem 2: High levels of cell death observed after this compound treatment.
-
Q: I see a significant amount of cell death in my this compound treated cultures. Is this expected?
-
A: Prolonged mitotic arrest can lead to a phenomenon known as mitotic catastrophe, which often results in cell death. Therefore, a certain level of cell death can be an expected outcome of effective this compound treatment. However, excessive cell death, especially at early time points, might indicate that the concentration of this compound is too high, leading to off-target effects or acute toxicity.
-
-
Q: How can I reduce this compound induced cell death while still achieving mitotic arrest?
-
A: Try lowering the concentration of this compound. A lower concentration may be sufficient to induce mitotic arrest without causing widespread cytotoxicity. Additionally, consider a shorter incubation time. It is a balance between achieving a significant mitotic block and maintaining cell viability.
-
Problem 3: Inconsistent results between experiments.
-
Q: I am getting variable results with my this compound experiments. What could be the cause?
-
A: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the start of each experiment.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a reliable stock solution for each experiment to avoid issues with inhibitor degradation.
-
Assay Variability: Technical variability in your analysis method (e.g., cell staining, flow cytometry acquisition, or microscopy) can lead to inconsistent data. Ensure your protocols are standardized.
-
-
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| This compound | Greatwall Kinase (hGWLFL) | 4.9 | - | In vitro kinase assay. |
| This compound | Greatwall Kinase (hGWL-KinDom) | 2.5 | - | In vitro kinase assay. |
| This compound | ROCK1 | 11 | - | Off-target activity. |
Data synthesized from publicly available information. Actual IC50 values may vary depending on the experimental conditions.
Table 2: Representative Effective Concentrations of this compound for Inducing Mitotic Arrest
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| HeLa | 25 - 50 | 8.5 | Decrease in mitotic events, mitotic arrest/cell death, cytokinesis failure. |
| User-defined | To be determined | To be determined | Increased mitotic index. |
| User-defined | To be determined | To be determined | Increased percentage of G2/M cells. |
This table provides a starting point based on published data. Optimal conditions should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Cell Harvest: At the desired time point, harvest the cells by trypsinization. Collect both adherent and floating cells to include any cells that have detached due to mitotic arrest or cell death.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several days.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Immunofluorescence for Mitotic Markers
This protocol allows for the visualization and quantification of cells in mitosis.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described above.
-
Fixation and Permeabilization: At the end of the treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the cellular DNA with a fluorescent dye like DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The mitotic index can be calculated as the percentage of phospho-histone H3-positive cells relative to the total number of DAPI-stained cells.
Visualizations
Caption: this compound signaling pathway in mitotic regulation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Greatwall kinase, ARPP-19 and protein phosphatase 2A: shifting the mitosis paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
optimizing GKI-1 concentration for specific cell lines
Welcome to the technical support resource for GKI-1, a first-generation inhibitor of Greatwall Kinase (MASTL). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets MASTL (Microtubule-associated serine/threonine kinase-like), also known as Greatwall (GWL) kinase. MASTL's primary role during mitosis is to phosphorylate substrates such as ENSA and ARPP19. Once phosphorylated, these proteins become potent inhibitors of the PP2A/B55 phosphatase complex. By inhibiting MASTL, this compound prevents the inactivation of PP2A/B55, leading to the dephosphorylation of CDK1 substrates, which can result in mitotic arrest, mitotic catastrophe, and cell death in susceptible cell lines.[1]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions, it is recommended to warm the culture medium to 37°C before adding the this compound stock dropwise while gently vortexing to prevent precipitation.
Q3: What is the stability of this compound in cell culture media? A3: The stability of small molecule inhibitors in media can vary. It is best practice to prepare fresh this compound dilutions in media for each experiment. For longer-term experiments (e.g., beyond 24-48 hours), consider replenishing the media with freshly diluted this compound to ensure a consistent active concentration.
Q4: Does this compound have known off-target effects? A4: Yes. While this compound was developed as a MASTL inhibitor, it exhibits some off-target activity, particularly within the AGC kinase family.[2] It has been shown to robustly inhibit ROCK1 with an IC50 of approximately 11 µM.[2][3] In contrast, it only weakly affects PKA (IC50 > 40 µM) and has no observable inhibitory activity against CDK2 at concentrations up to 100 µM.[2][3] Researchers should consider these off-target effects when interpreting phenotypic data, especially at higher concentrations.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line and the specific assay being performed. Below is a summary of reported concentrations and IC50 values.
Table 1: this compound In Vitro Kinase Inhibition & Cellular Efficacy
| Target / Cell Line | Assay Type | Effective Concentration / IC50 | Notes | Reference |
| MASTL (human, full-length) | In Vitro Kinase Assay | 5 - 10 µM | Direct enzymatic inhibition. | [4][5] |
| HeLa (Cervical Cancer) | p-ENSA/ARPP19 Levels | 25 - 50 µM | Cellular target engagement leading to mitotic disruption. | [1] |
| Capan-1 (Pancreatic Cancer) | Cell Viability | 10 - 100 µM | Dose-dependent reduction in viability. | |
| MCF7, T47D (Breast Cancer) | p-ENSA/ARPP19 Levels | 15 µM | Cellular target engagement shown via Western Blot. | [5] |
| MCF7, BT549 (Breast Cancer) | Cell Viability | > 100 µM | In one study, this compound showed minimal effect on the viability of these breast cancer cell lines. | [5] |
Table 2: this compound Off-Target Kinase Profile
| Off-Target Kinase | Assay Type | IC50 Value | Selectivity Note | Reference |
| ROCK1 | In Vitro Kinase Assay | ~11 µM | Potent off-target inhibition. | [2][3] |
| PKA | In Vitro Kinase Assay | > 40 µM | Weak inhibition. | [2][3] |
| CDK2 | In Vitro Kinase Assay | > 100 µM | No significant inhibition observed. | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of a specific cell line.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a 2X serial dilution series of this compound in complete medium from your DMSO stock. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.[7]
-
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for p-ENSA/ARPP19 Inhibition
This protocol is used to confirm that this compound is engaging its target, MASTL, within the cell by measuring the phosphorylation of its downstream substrate, ENSA.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 15 µM, 30 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-20 hours).[5]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use 5% BSA for blocking when probing for phosphoproteins to reduce background.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
anti-phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
anti-ENSA (Total)
-
anti-MASTL
-
anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ENSA signal to the total ENSA signal to determine the specific reduction in phosphorylation.
-
Signaling Pathway
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to culture media.
-
Question: I see a precipitate forming in my media after adding the this compound stock. How can I improve its solubility?
-
Answer: This is a common issue with hydrophobic small molecules.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the DMSO stock.
-
Add dropwise while mixing: Add the this compound stock solution slowly to the media while gently vortexing or swirling to facilitate rapid dispersion.
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your media does not exceed 0.5%, as higher concentrations can be toxic to cells and also decrease the aqueous solubility of some compounds. A concentration of ≤0.1% is ideal.
-
Stepwise dilution: Avoid diluting the high-concentration DMSO stock directly into a large volume of aqueous buffer in one step. Perform one or more intermediate dilutions in media.
-
Issue 2: High variability in results from cell viability assays.
-
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
-
Answer: High variability can stem from several factors.
-
Cell Seeding Density: Ensure consistent cell numbers are plated in each well. Variations in starting cell density can significantly alter the final readout and calculated IC50 value.
-
Compound Dilution Accuracy: Verify the accuracy of your serial dilutions. Use calibrated pipettes and ensure the compound is fully dissolved in the media before adding it to the cells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data or ensure proper plate sealing and humidification in the incubator.
-
Assay Timing: Be consistent with incubation times and the timing of reagent addition across all plates and experiments.
-
Issue 3: No significant effect on cell viability or target phosphorylation is observed.
-
Question: I treated my cells with this compound, but I don't see a decrease in viability or p-ENSA levels. What should I check?
-
Answer: This could be due to issues with the compound, the cell line, or the experimental setup.
-
Compound Potency: Confirm the integrity of your this compound stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
-
Cell Line Sensitivity: Not all cell lines are sensitive to MASTL inhibition. This compound has shown cell-line-specific effects, with some breast cancer cell lines being particularly resistant.[5] Ensure your chosen cell line is appropriate for this inhibitor.
-
Concentration and Duration: The effective concentration and treatment duration may need to be optimized. Try increasing the concentration (e.g., up to 50-100 µM) or extending the treatment time.
-
Target Expression: Confirm that your cell line expresses MASTL at a sufficient level. Low target expression could lead to a minimal phenotypic response.
-
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GKI-1 Off-Target Effects on Cell Morphology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GKI-1, a first-generation inhibitor of Greatwall kinase (GWL/MASTL), on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected on-target effect on cell morphology?
A1: The primary target of this compound is Greatwall kinase (GWL), a crucial regulator of mitotic progression.[1] this compound inhibits GWL, leading to reduced phosphorylation of its substrates, ENSA/ARPP19. This, in turn, results in decreased mitotic events, mitotic arrest, and potential cytokinesis failure, which can inherently alter cell morphology, often observed as an increase in rounded, non-dividing cells.[1][2]
Q2: We are observing significant changes in cell morphology, such as cell rounding, membrane blebbing, and cytoskeletal rearrangements, at concentrations of this compound that are effective for inhibiting Greatwall kinase. Are these expected on-target effects?
A2: While some morphological changes are expected due to mitotic arrest, dramatic and rapid alterations like extensive cell rounding and membrane blebbing may indicate off-target effects.[3][4] this compound is known to have off-target activities, most notably against ROCK1, a key regulator of the actin cytoskeleton.[5] Inhibition of ROCK1 can lead to profound changes in cell shape, adhesion, and cytoskeletal organization.[6][7]
Q3: What is the most well-characterized off-target of this compound that could explain the observed changes in cell morphology?
A3: The most prominently documented off-target of this compound is Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[5] this compound robustly inhibits ROCK1, which is a critical component of the RhoA/ROCK signaling pathway that governs actin-myosin contractility, stress fiber formation, and focal adhesions.[6][7] Inhibition of ROCK1 is known to induce cell rounding and changes in the actin cytoskeleton.[7]
Q4: How can we differentiate between on-target (anti-mitotic) and off-target (e.g., ROCK1 inhibition) effects of this compound on cell morphology?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally different GWL inhibitor: If another GWL inhibitor with a distinct chemical scaffold and a different off-target profile produces the same anti-mitotic phenotype but not the dramatic morphological changes, the latter are likely off-target effects of this compound.
-
Phenocopy with siRNA: Compare the cellular phenotype induced by this compound with that of GWL knockdown using siRNA. While this compound treatment and GWL siRNA both lead to mitotic defects, some studies have noted that GWL depletion causes a more pronounced failure in cytokinesis than this compound treatment, suggesting some this compound-induced phenotypes are due to off-targets.[1]
-
Use a specific ROCK inhibitor: Treat cells with a well-characterized, specific ROCK inhibitor (e.g., Y-27632) to see if it recapitulates the morphological changes observed with this compound.[8]
-
Rescue experiments: If possible, overexpress a this compound-resistant mutant of GWL to see if it rescues the mitotic phenotype. If the morphological changes persist, they are likely due to off-target effects.
Troubleshooting Guides
Issue 1: Unexpected and rapid cell rounding and detachment upon this compound treatment.
-
Possible Cause: This is a strong indicator of ROCK1 inhibition. The RhoA/ROCK pathway is essential for maintaining cell adhesion and a spread morphology in many cell types.
-
Troubleshooting Steps:
-
Dose-response analysis: Perform a detailed dose-response curve. Off-target effects may be more pronounced at higher concentrations. Determine the lowest concentration of this compound that effectively inhibits GWL (e.g., by monitoring ENSA/ARPP19 phosphorylation) while minimizing the morphological changes.
-
Time-course experiment: Observe cells at multiple time points after this compound addition. Off-target effects on the cytoskeleton can often be observed more rapidly than on-target effects on mitosis.
-
Visualize the actin cytoskeleton: Perform immunofluorescence staining for F-actin (using phalloidin) and focal adhesion proteins (e.g., vinculin, paxillin). Disruption of stress fibers and focal adhesions would support ROCK1 inhibition as the cause.
-
Confirm with a specific ROCK inhibitor: As mentioned in the FAQs, treat cells with a specific ROCK inhibitor to see if it phenocopies the effect of this compound.[8]
-
Issue 2: Inconsistent morphological phenotypes between experiments.
-
Possible Cause: Cellular responses to kinase inhibitors can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can influence the cytoskeleton and cell adhesion.
-
Verify this compound concentration and stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
-
Check for cell line-specific effects: The architecture of the cytoskeleton and the dependence on specific signaling pathways can vary between cell lines. If using a new cell line, a thorough characterization of its response to this compound is recommended.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (µM) | Kinase Family | Notes |
| Greatwall (GWL) | 4.9 (full-length) | AGC | On-target |
| ROCK1 | ~11 | AGC | Significant off-target |
| PKA | > 40 | AGC | Weakly affected |
| CDK2 | > 100 | CMGC | No observable inhibition |
Data compiled from Ocasio et al., 2016.[5] A broader screen against 50 kinases indicated that off-target effects of this compound are particularly focused on the AGC kinase family.[1] Researchers should be aware of this and consider the possibility of other off-target effects within this family when interpreting results.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton and Focal Adhesions
This protocol is designed to visualize the effects of this compound on the actin cytoskeleton and focal adhesions.
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin (B8060827) Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (for F-actin) in the blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a nuclear stain (e.g., DAPI or Hoechst) for 10 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: In Vitro Kinase Assay to Determine IC50 Values
This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest. Radiometric or fluorescence-based assays can be used.
-
Prepare Reagents:
-
Kinase buffer (specific to the kinase being assayed).
-
Purified, active kinase.
-
Kinase substrate (peptide or protein).
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays).
-
This compound serially diluted to a range of concentrations.
-
-
Kinase Reaction:
-
In a reaction tube or well, combine the kinase, substrate, and kinase buffer.
-
Add the various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction using an appropriate method (e.g., adding a stop solution, boiling in SDS-PAGE sample buffer).
-
Detection of Phosphorylation:
-
Radiometric Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like P81 phosphocellulose paper binding or SDS-PAGE followed by autoradiography. Quantify the incorporated radioactivity.
-
Fluorescence-Based Assay: Use a specific antibody that recognizes the phosphorylated substrate in an ELISA-like format or a technology like TR-FRET.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cell morphology.
References
- 1. oncotarget.com [oncotarget.com]
- 2. [PDF] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct | Semantic Scholar [semanticscholar.org]
- 3. The indolinone MAZ51 induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rho-Associated Kinase 1 (ROCK1) inhibition is Synthetically Lethal with Von Hippel Lindau (VHL) Deficiency in Clear Cell Renal Cell Carcinoma (CC-RCC) - PMC [pmc.ncbi.nlm.nih.gov]
dealing with GKI-1 precipitation in stock solutions
Welcome to the technical support center for GKI-1, a potent inhibitor of Greatwall (Gwl) kinase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on preventing and resolving this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, reaching concentrations of up to 200 mg/mL (741.48 mM).[1] For in vivo studies, a mixed solvent system may be required. One such reported formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of at least 5 mg/mL.[2]
Q2: How should I store my this compound stock solutions to prevent precipitation?
A2: Proper storage is critical to maintaining the stability and solubility of your this compound stock solutions. Upon preparation, it is essential to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is also recommended to store the solutions under nitrogen.[1]
Q3: My this compound precipitated out of my stock solution. Can I redissolve it?
A3: Yes, in many cases, precipitated this compound can be redissolved. Gentle warming of the solution in a 37°C water bath and brief sonication can help to bring the compound back into solution.[3][4] It is crucial to visually inspect the solution to ensure all precipitate has dissolved before use. If precipitation is a recurring issue, consider preparing a fresh stock solution at a slightly lower concentration.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[3] To mitigate this, it is recommended to prepare an intermediate dilution of your stock solution in serum-free medium before adding it to your final assay wells.[4] Additionally, ensure the final concentration of DMSO in your assay is kept as low as possible (ideally below 0.5%).[3]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution During Storage | 1. Improper Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures. 2. Moisture Absorption: DMSO is hygroscopic and can absorb water over time, reducing the solubility of this compound.[1][5] 3. Concentration Too High: The stock concentration may be at the limit of its solubility. | 1. Aliquot and Store Properly: Prepare single-use aliquots and store them at -80°C for long-term or -20°C for short-term use.[1] 2. Use Anhydrous DMSO: Use high-quality, anhydrous DMSO and store it properly to prevent moisture contamination.[1] 3. Lower Stock Concentration: Prepare a new stock solution at a slightly lower concentration. |
| Precipitation Upon Dilution into Aqueous Buffer | 1. Rapid Change in Polarity: The abrupt shift from a high-polarity solvent (DMSO) to an aqueous environment causes the compound to precipitate.[3] 2. Final DMSO Concentration Too High: A high percentage of DMSO in the final assay volume can still lead to solubility issues for some compounds in aqueous solutions. 3. Buffer Composition: The pH or other components of your aqueous buffer may not be optimal for this compound solubility. | 1. Perform Serial Dilutions: Prepare an intermediate dilution of the DMSO stock in a serum-free medium before the final dilution into the assay buffer.[4] 2. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your experiment below 0.5%.[3] 3. Optimize Buffer: If possible, test a range of pH values for your buffer to see if solubility can be improved. |
| Cloudiness or Visible Particles in Solution After Thawing | 1. Incomplete Dissolution: The compound may not have fully redissolved after thawing. 2. Aggregation: The compound may be forming aggregates. | 1. Gentle Warming and Sonication: Warm the vial in a 37°C water bath for 5-10 minutes and sonicate briefly to aid dissolution.[3][4] 2. Vortex Thoroughly: Ensure the solution is mixed well by vortexing after thawing. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 269.73 g/mol )[1]
-
High-purity, anhydrous DMSO[1]
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.6973 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your desired stock volume.
-
Weighing: Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sonication (if necessary): If the this compound does not fully dissolve with vortexing, place the vial in a sonicator water bath for 5-10 minutes.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Visualizations
This compound Troubleshooting Workflow
A flowchart for troubleshooting this compound precipitation issues.
Greatwall (Gwl) Kinase Signaling Pathway
The this compound inhibitory action on the Greatwall kinase signaling pathway.
References
minimizing GKI-1 cytotoxicity in long-term experiments
Technical Support Center: GKI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing this compound cytotoxicity, particularly in long-term experimental setups. The following information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is identified in the literature as a first-generation inhibitor of Greatwall kinase (MASTL).[1] This guide focuses on this specific compound. The acronym "GKI" can also refer to the "Glucose Ketone Index," a metabolic biomarker, which is unrelated to the subject of this guide.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor targeting Greatwall kinase (MASTL), a crucial regulator of mitotic progression.[1] Its mechanism involves the inhibition of MASTL's kinase activity, which in turn reduces the phosphorylation of its downstream substrates, ENSA/ARPP19. This action ultimately leads to the activation of the phosphatase PP2A/B55, impacting cell cycle events.[1]
Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?
Signs of cytotoxicity can manifest in several ways, similar to other small molecule inhibitors. Researchers should monitor for:
-
Reduced Cell Viability: A significant decrease in the number of viable cells compared to a vehicle-treated control group.[5]
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or show increased detachment from the culture surface.[5]
-
Increased Apoptosis: An increase in programmed cell death, which can be confirmed with assays like Annexin V staining or caspase activity assays.[5]
-
Inhibition of Proliferation: A slowdown or complete halt in cell division, which is an expected on-target effect but can be conflated with cytotoxicity at high concentrations.
Q3: What is a recommended starting concentration for this compound in cellular assays?
Published data indicates that this compound inhibits MASTL in vitro and affects mitotic events in HeLa cells with potency in the micromolar (µM) range.[1] An in vitro study reported an EC50 value of 17.13 µM for MASTL kinase activity inhibition.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a broad range (e.g., 0.1 µM to 50 µM) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How can I minimize cytotoxicity from the solvent used to dissolve this compound?
This compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be independently toxic to cells.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.1% to avoid solvent-induced toxicity.[5]
-
Use a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your highest this compound concentration. This helps differentiate between compound-specific effects and solvent-induced effects.[6]
-
Proper Stock Solution Handling: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to kinase inhibitors. | Perform a comprehensive dose-response experiment (e.g., 10-point curve) to determine the precise IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) for your specific cell line.[6] |
| Off-target effects: At higher concentrations, small molecule inhibitors may interact with unintended kinases or cellular proteins, leading to toxicity.[6][7] | Use the lowest effective concentration of this compound that achieves the desired level of target engagement. Consider using an orthogonal probe with a different chemical structure to confirm that the observed phenotype is due to MASTL inhibition.[8] | |
| Suboptimal cell culture conditions: Unhealthy cells or inconsistent cell density can increase sensitivity to chemical compounds.[6] | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density before starting the experiment.[5] | |
| Inconsistent results between experiments. | Instability of this compound working solutions: Compound may degrade if not stored properly or if working solutions are kept for too long. | Always prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock solution for each experiment.[5] |
| Variability in cell passage number: Cells at very high or low passage numbers can behave differently. | Use cells within a consistent and defined passage number range for all related experiments to ensure reproducibility. | |
| No observable effect on the target pathway (e.g., p-ENSA levels). | This compound concentration is too low: The concentration used may be insufficient to inhibit MASTL in your specific cellular context. | Confirm target engagement by performing a Western blot for phosphorylated ENSA/ARPP19. If there is no reduction, systematically increase the this compound concentration.[5] |
| Inactive this compound compound: The compound may have degraded due to improper storage or handling. | Test the activity of your this compound stock in a reliable positive control cell line or biochemical assay if possible. |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound action on the MASTL signaling pathway.
Caption: Workflow for determining this compound cytotoxicity using a plate-based assay.
Caption: Decision-making flowchart for troubleshooting unexpected this compound cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity with an MTS Assay
This protocol outlines a method to determine the concentration-dependent cytotoxicity of this compound. The MTS assay is a colorimetric method for assessing cell viability.[9]
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (anhydrous DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are >95% viable.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. For a long-term experiment, consider a concentration range from 0.01 µM to 50 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%).
-
Also, prepare a "no-cell" blank control (medium only) and an "untreated" control (cells with medium only, no DMSO).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells (in triplicate or quadruplicate).
-
-
Incubation:
-
Incubate the plate for the desired long-term duration (e.g., 72 hours, 5 days, etc.). For very long experiments, the medium with the compound may need to be refreshed every 2-3 days.
-
-
MTS Assay and Measurement:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of this compound concentration to generate a dose-response curve and determine the CC50 (concentration that causes 50% cytotoxicity).
-
Protocol 2: Western Blot for Target Engagement (Phospho-ENSA/ARPP19)
This protocol is to confirm that this compound is engaging its target, MASTL, by measuring the phosphorylation of a key downstream substrate.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound and vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ENSA/ARPP19, anti-total-ENSA/ARPP19, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for phospho-ENSA/ARPP19 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the signal using an imaging system.
-
To normalize, strip the membrane and re-probe for total ENSA/ARPP19 and then for the loading control.
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein, showing a dose-dependent decrease with this compound treatment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Glucose Ketone Index predicts overall survival and metastasis of mouse tumor cells to visceral organs and brain - Akgoc - Longhua Chinese Medicine [lcm.amegroups.org]
- 3. youtube.com [youtube.com]
- 4. The glucose ketone index calculator: a simple tool to monitor therapeutic efficacy for metabolic management of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GKI-1 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with GKI-1 in Western blotting experiments.
Troubleshooting Guides and FAQs
This section addresses common issues observed during Western blot analysis following treatment with this compound, a Greatwall kinase (GWL) inhibitor.
Q1: Why am I seeing no decrease or an inconsistent decrease in the phosphorylation of ENSA/ARPP19 after this compound treatment?
A1: Several factors can contribute to this issue:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.[1]
-
Incorrect Timing of Treatment and Lysis: The peak of Greatwall kinase activity and subsequent phosphorylation of its substrates, ENSA and ARPP19, is during mitosis.[2] Ensure your experimental timeline allows for this compound to act on the target before or during the mitotic phase.
-
Phosphatase Activity: The phosphorylation state of proteins is a dynamic process. It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation of ENSA/ARPP19 during sample preparation.[3]
-
Low Target Protein Expression: If the endogenous levels of Greatwall kinase, ENSA, or ARPP19 are low in your cell line, detecting a significant change in phosphorylation might be challenging. Consider using a positive control cell line known to express these proteins at higher levels.
Q2: I'm observing high background on my Western blot, obscuring the bands for phospho-ENSA/ARPP19.
A2: High background can be caused by several factors:
-
Blocking Agent: When detecting phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk. Milk contains casein, a phosphoprotein, which can lead to high background.
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.[4]
-
Washing Steps: Insufficient washing after antibody incubation can result in high background. Ensure you are performing an adequate number of washes with an appropriate wash buffer (e.g., TBST) for a sufficient duration.[4]
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to background noise. Always use clean forceps.
Q3: My Western blot shows multiple non-specific bands. How can I resolve this?
A3: Non-specific bands can arise from:
-
Primary Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of ENSA/ARPP19. Check the manufacturer's datasheet for validation data.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate. Consider using a pre-adsorbed secondary antibody.
-
Protein Overload: Loading too much protein onto the gel can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[5]
Q4: The bands for my loading control are even, but the bands for total ENSA/ARPP19 are uneven across different lanes.
A4: This could indicate:
-
Uneven Transfer: Ensure that the transfer from the gel to the membrane is uniform. Air bubbles between the gel and the membrane can impede transfer.[6]
-
Sample Preparation Issues: Inconsistent sample preparation, such as incomplete cell lysis or protein degradation, can lead to uneven protein levels. Always keep samples on ice and use protease inhibitors.
Q5: Could the observed effects be due to off-target inhibition by this compound?
A5: Yes, this is a possibility. This compound has been shown to inhibit ROCK1, although with a lower potency than its inhibition of Greatwall kinase.[1] If your experimental observations are inconsistent with the known function of the Greatwall kinase pathway, it is worth considering potential off-target effects. To investigate this, you could:
-
Use a structurally different inhibitor of Greatwall kinase to see if it phenocopies the effects of this compound.
-
Perform a rescue experiment by overexpressing a this compound-resistant mutant of Greatwall kinase.[7]
Data Presentation
Table 1: Recommended Concentrations and Dilutions for this compound Western Blot Experiments
| Reagent | Recommended Concentration/Dilution | Source/Reference |
| This compound | 25-50 µM for cell treatment | [1] |
| Phospho-ENSA (Ser67)/ARPP19 (Ser62) Primary Antibody | 1:1000 | [8][9] |
| Total ARPP19 Primary Antibody | 1:1000 | [10] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | [11] |
| Total Protein Load | 20-40 µg per lane | [12] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Phospho-ENSA/ARPP19 after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration (e.g., 25 µM or 50 µM) for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA (Ser67)/ARPP19 (Ser62) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ARPP19 or a loading control like β-actin or GAPDH.
-
Mandatory Visualization
Caption: The Greatwall Kinase (GWL) signaling pathway in mitotic progression and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound-treated samples.
Caption: Troubleshooting logic for inconsistent this compound Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. ARPP19 Polyclonal Antibody (PA5-68127) [thermofisher.com]
- 11. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
GKI-1 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of GKI-1, a Greatwall kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Greatwall kinase (GWL), also known as Mastl.[1][2] In the cell cycle, GWL is a crucial regulator of mitosis.[3] It phosphorylates substrates such as Arpp19 and ENSA, which then bind to and inhibit the phosphatase PP2A-B55.[4][5][6] This inhibition is necessary for the cell to enter and progress through mitosis.[4][6] By inhibiting GWL, this compound prevents the phosphorylation of Arpp19/ENSA, leading to unchecked PP2A-B55 activity, which can result in mitotic arrest, cell death, and cytokinesis failure.[2][3][7] this compound also demonstrates inhibitory activity against ROCK1.[1]
Q2: How should I prepare and store this compound stock solutions in DMSO?
A2: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For storage, it is critical to aliquot the stock solution into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions and stability of this compound in DMSO?
A3: Based on supplier recommendations, the stability of this compound in DMSO is dependent on the storage temperature. The following table summarizes the recommended storage conditions for DMSO stock solutions.
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | |
| -20°C | 1 month | Store under nitrogen |
Data compiled from publicly available supplier information.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in cell culture media at physiological temperatures (e.g., 37°C). Small molecules can be unstable in aqueous environments due to factors like hydrolysis, reaction with media components, or pH instability.[8] It is highly recommended that researchers determine the stability of this compound in their specific cell culture medium and experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
A5: The tolerance of cell lines to DMSO can vary significantly. Generally, a final DMSO concentration of 0.1% is considered safe for most cell lines, with many tolerating up to 0.5% without significant cytotoxicity.[9][10] However, some sensitive or primary cells may be affected at lower concentrations.[9] It is best practice to keep the final DMSO concentration consistent across all experiments, including a vehicle control (media with the same percentage of DMSO but without this compound).[10] If high concentrations of this compound are needed, which would result in a high DMSO concentration, it is advisable to perform a dose-response curve for DMSO alone on your specific cell line to determine its toxicity threshold.[11]
Troubleshooting Guide
This guide addresses potential issues related to this compound stability during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity or inconsistent results over time. | 1. Degradation of this compound in culture media: The compound may be unstable at 37°C in your specific media. 2. Improper storage of DMSO stock: Repeated freeze-thaw cycles or prolonged storage at -20°C may have degraded the stock solution. | 1. Perform a stability study: Use the protocol provided below to determine the half-life of this compound in your media at 37°C. This will help you to design your experiments with appropriate time points and inhibitor replenishment if necessary. 2. Aliquot and store correctly: Prepare fresh aliquots of this compound from a powder source and store them as recommended (-80°C for long-term). |
| Precipitation of this compound in culture media. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous media. 2. Interaction with media components: Serum proteins or other components might cause the compound to precipitate. | 1. Check for precipitation: Visually inspect the media for any precipitate after adding this compound. Centrifuge a sample of the media and check for a pellet. 2. Reduce serum concentration: If possible, test if reducing the serum percentage in your media improves solubility. 3. Use a lower concentration: If precipitation is observed, use a lower working concentration of this compound. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound remaining in cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
-
Acetonitrile or other suitable organic solvent for extraction and mobile phase
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells and place them in a 37°C incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time 0 sample should be processed immediately after preparation.
-
Sample Preparation for Analysis:
-
For each time point, take a known volume of the medium (e.g., 100 µL).
-
Add an equal volume of a protein precipitation solvent like cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC or LC-MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of this compound.
-
Generate a standard curve using known concentrations of this compound to accurately determine its concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life (the time it takes for 50% of the compound to degrade).
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
troubleshooting immunofluorescence artifacts with GKI-1
Welcome to the GKI-1 Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help you resolve potential artifacts and achieve optimal results in your immunofluorescence experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a monoclonal antibody designed for the specific detection of the this compound Receptor (GKI-1R), a novel G-protein coupled receptor involved in cellular signaling. It is critical to validate the antibody's performance in your specific application and sample type.
Q2: What are the most common artifacts observed with this compound immunofluorescence?
The most frequently encountered issues include high background staining, weak or no signal, and non-specific staining patterns. These can often be resolved through careful optimization of the experimental protocol.
Q3: How can I differentiate between a true signal and an artifact?
To determine if a signal is real, it is essential to run proper controls.[1] Key controls include:
-
Secondary-only control: A sample stained with only the secondary antibody to check for its non-specific binding.[2][3]
-
No-primary control: A sample processed without the this compound primary antibody to identify background from the secondary antibody or autofluorescence.[1]
-
Positive and negative controls: Using cell lines or tissues known to express or not express the GKI-1R target to confirm antibody specificity.[3]
Troubleshooting Guides
High Background Staining
High background fluorescence can obscure specific signals. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| This compound concentration too high | Titrate the this compound antibody to find the optimal concentration that maximizes signal-to-noise ratio. Start with the recommended dilution and perform a series of further dilutions.[4][5] |
| Inadequate blocking | Increase the concentration of the blocking serum (e.g., up to 10%) or try a different blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[5] |
| Non-specific secondary antibody binding | Ensure you are using a secondary antibody that has been pre-adsorbed against the species of your sample.[4] Run a secondary-only control to verify this issue.[3] |
| Insufficient washing | Increase the number or duration of wash steps after primary and secondary antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help.[2] |
Weak or No Signal
A complete lack of staining can indicate a problem with the antibody or the protocol.[3]
| Potential Cause | Recommended Solution |
| This compound concentration too low | Increase the concentration of the this compound antibody.[4] Refer to the titration table below for guidance. |
| Suboptimal antigen retrieval | The GKI-1R epitope may be masked by fixation. Optimize the antigen retrieval method (heat-induced or enzyme-induced) and buffer conditions (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0). |
| Incorrect secondary antibody | Confirm that the secondary antibody is specific for the host species of the this compound primary antibody (e.g., use an anti-mouse secondary for a primary raised in mouse).[2][4] |
| Low target protein expression | The GKI-1R may not be abundant in your sample. Use a positive control tissue or cell line known to have high expression to confirm the protocol and antibody are working.[3][4] |
Non-Specific Staining
Staining observed in unexpected locations may be due to off-target binding.
| Potential Cause | Recommended Solution |
| Cross-reactivity of this compound | The primary antibody may be binding to similar epitopes on other proteins.[5] Perform a BLAST search with the GKI-1R protein sequence to identify potential cross-reactive targets. |
| Endogenous peroxidase/phosphatase activity | If using an enzyme-based detection system, block endogenous enzyme activity with appropriate reagents like 3% H2O2 for peroxidase.[4] |
| Tissue drying out | Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific antibody binding.[4] |
Data Presentation
This compound Antibody Titration Example
The following table provides an example of how to analyze a this compound antibody titration experiment to determine the optimal dilution.
| This compound Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Recommendation |
| 1:100 | 950 | 450 | 2.1 | High background |
| 1:250 | 800 | 200 | 4.0 | Good |
| 1:500 | 650 | 100 | 6.5 | Optimal |
| 1:1000 | 350 | 75 | 4.7 | Signal may be too weak |
| 1:2000 | 150 | 60 | 2.5 | Weak signal |
Experimental Protocols
Standard Immunofluorescence Protocol for this compound
This protocol provides a general workflow. Optimization may be required for your specific sample type and experimental setup.
-
Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) for 10-20 minutes. Allow slides to cool.
-
Permeabilization: If targeting an intracellular epitope of GKI-1R, permeabilize cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the sample in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound antibody to its optimal concentration in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash samples three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the wash step from point 6.
-
Counterstaining: Stain nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash once with PBS, then mount the coverslip using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.
Visualizations
This compound Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. origene.com [origene.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: GKI-1 and Mitotic Arrest
Welcome to the technical support center for GKI-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not inducing the expected mitotic arrest phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular phenotype after successful this compound treatment?
A1: Successful treatment with this compound, a Greatwall (GWL) kinase inhibitor, is expected to result in a decrease in mitotic events, leading to mitotic arrest and potentially cytokinesis failure or cell death. This is because this compound prevents the GWL-mediated inhibition of the PP2A-B55 phosphatase. Active PP2A-B55 then dephosphorylates CDK1 substrates, which is necessary for mitotic exit. Inhibition of GWL should therefore lead to a premature exit from mitosis or a failure to maintain the mitotic state, often observed as a G2/M arrest in cell cycle analysis.
Q2: How does this compound's mechanism of inducing mitotic arrest differ from other mitotic inhibitors like Eg5 inhibitors?
A2: this compound induces mitotic arrest indirectly. It targets the Greatwall kinase (GWL), a key regulator of the CDK1/PP2A-B55 balance that governs mitotic entry and progression. By inhibiting GWL, this compound allows the PP2A-B55 phosphatase to become active, leading to the dephosphorylation of CDK1 substrates and a collapse of the mitotic state. In contrast, inhibitors of motor proteins like Eg5 directly interfere with the mechanics of the mitotic spindle, preventing the separation of centrosomes and leading to the formation of characteristic monopolar spindles.
Q3: What are the known off-targets of this compound, and could they affect my results?
A3: this compound is known to robustly inhibit ROCK1 (Rho-associated coiled-coil containing protein kinase 1). ROCK1 inhibition can independently induce mitotic defects, including issues with cytokinesis, formation of aberrant spindles, and centrosome amplification. These effects could confound the interpretation of results, as they may mask or mimic phenotypes expected from Greatwall kinase inhibition. It is important to consider these off-target effects when analyzing your experimental outcomes.
Q4: My cells are not arresting in mitosis. What are the primary areas I should investigate?
A4: If you are not observing the expected mitotic arrest, the issue likely falls into one of three categories:
-
Compound Integrity and Activity: Issues with the this compound compound itself, such as degradation, incorrect concentration, or poor solubility.
-
Experimental Protocol: Suboptimal experimental conditions, including treatment duration, cell density, or the methods used to detect mitotic arrest.
-
Cell Line-Specific Biology: Intrinsic properties of your chosen cell line, such as resistance mechanisms or the activity of alternative signaling pathways that bypass the requirement for Greatwall kinase.
Troubleshooting Guides
If you are not observing the expected mitotic arrest with this compound, please consult the following troubleshooting guides.
Guide 1: Issues with the this compound Compound
This guide addresses potential problems with the this compound inhibitor itself.
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive Compound | - Improper storage (e.g., exposure to light or elevated temperatures).- Multiple freeze-thaw cycles. | - Confirm proper storage conditions as per the manufacturer's instructions.- Aliquot the compound upon receipt to minimize freeze-thaw cycles.- Test the activity of your this compound stock on a sensitive, positive control cell line (e.g., HeLa). |
| Incorrect Concentration | - Calculation error during dilution.- Pipetting inaccuracies. | - Double-check all calculations for preparing working solutions.- Use calibrated pipettes for accurate volume measurements.- Perform a dose-response experiment to determine the optimal concentration for your cell line (see suggested concentration ranges below). |
| Poor Solubility | - this compound precipitating out of the culture medium. | - Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility.- Visually inspect the medium for any signs of precipitation after adding this compound. |
Table 1: Recommended this compound Concentration Ranges for Initial Experiments
| Cell Line | Typical Effective Concentration (µM) | Reference |
| HeLa | 25 - 50 | |
| User-defined cell line | To be determined empirically (start with 10-100 µM range) |
Guide 2: Experimental Protocol Optimization
This guide focuses on refining your experimental setup to ensure optimal conditions for observing mitotic arrest.
| Potential Problem | Possible Cause | Recommended Solution |
| Insufficient Treatment Time | - The duration of this compound exposure is not long enough to induce a measurable mitotic arrest. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your cell line. |
| Inappropriate Cell Density | - High cell density can lead to contact inhibition, reducing the number of cells actively cycling and entering mitosis.- Low cell density may result in insufficient cell numbers for analysis. | - Plate cells at a density that allows for logarithmic growth throughout the experiment.- Optimize seeding density for your specific cell line and assay. |
| Insensitive Detection Method | - The chosen assay may not be sensitive enough to detect subtle changes in the mitotic index. | - Use a combination of methods to assess mitotic arrest (see Experimental Protocols section).- Quantification of the mitotic marker Phospho-Histone H3 (Ser10) by immunofluorescence or flow cytometry is a highly sensitive method. |
Table 2: Comparison of Methods for Detecting Mitotic Arrest
| Method | Principle | Advantages | Disadvantages |
| Flow Cytometry (DNA content) | Staining of DNA with a fluorescent dye (e.g., Propidium Iodide) to determine the percentage of cells in G2/M phase. | Quantitative, high-throughput. | Does not distinguish between G2 and M phase. |
| Immunofluorescence Microscopy | Visualization of mitotic markers (e.g., Phospho-Histone H3, condensed chromatin, spindle morphology). | Provides detailed morphological information. | Lower throughput, can be subjective. |
| Western Blotting | Detection of mitotic protein markers (e.g., Phospho-Histone H3, Cyclin B1 levels). | Can assess the status of specific signaling pathways. | Provides population-level data, not single-cell information. |
Guide 3: Cell Line-Specific Biological Factors
This guide addresses intrinsic cellular properties that may prevent the expected response to this compound.
| Potential Problem | Possible Cause | Recommended Solution |
| Cell Line Resistance | - Overexpression of drug efflux pumps.- Mutations in the Greatwall kinase gene preventing this compound binding.- Upregulation of compensatory signaling pathways. | - Test this compound on a different, sensitive cell line to confirm compound activity.- Investigate the expression of common drug resistance proteins in your cell line.- Consider sequencing the Greatwall kinase gene in your cell line to check for mutations. |
| Alternative Mitotic Maintenance Pathways | - Some cell lines may have redundant or alternative pathways that maintain the mitotic state independently of Greatwall kinase. | - Review the literature for known cell cycle control mechanisms specific to your cell line.- Investigate the activity of other key mitotic regulators. |
| Confounding Off-Target Effects | - The phenotype of ROCK1 inhibition (an off-target of this compound) may be dominant and mask the expected mitotic arrest. ROCK inhibition can lead to defects in cytokinesis and spindle formation.[1][2][3][4] | - Use a more specific ROCK inhibitor as a control to dissect the effects of ROCK1 inhibition from Greatwall kinase inhibition.- Carefully analyze cellular morphology for phenotypes characteristic of ROCK inhibition (e.g., membrane blebbing, abnormal cell shape). |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.
-
Harvest cells by trypsinization, and collect both adherent and floating cells to include any that have detached during mitosis.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours. This can be stored for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Gate on the single-cell population to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates a cell cycle arrest at this stage.
-
Protocol 2: Immunofluorescence for Mitotic Spindle and Chromosome Morphology
This protocol allows for the visualization of mitotic cells and the assessment of spindle and chromosome morphology.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-Phospho-Histone H3 (Ser10) and mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 568) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST and once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Assess the percentage of Phospho-Histone H3 positive cells and examine the morphology of the mitotic spindles and chromosome alignment.
-
Visualizations
References
- 1. Multimodal Effects of Small Molecule ROCK and LIMK Inhibitors on Mitosis, and Their Implication as Anti-Leukemia Agents | PLOS One [journals.plos.org]
- 2. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
Technical Support Center: Understanding and Troubleshooting Variability in Glucose Ketone Index (GKI) Efficacy
Welcome to the Technical Support Center for the Glucose Ketone Index (GKI). This resource is designed for researchers, scientists, and drug development professionals who are utilizing the GKI as a biomarker to monitor the efficacy of metabolic-based therapies in cancer research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues and variability encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Glucose Ketone Index (GKI)?
A1: The Glucose Ketone Index (GKI) is a single value that represents the ratio between blood glucose and ketone levels.[1][2] It was developed by Dr. Thomas Seyfried and his team to track metabolic health and the efficacy of therapeutic ketosis in managing brain cancer.[3][4] By combining these two biomarkers, the GKI provides a more stable and accurate picture of an individual's metabolic state than either measurement alone.[2]
Q2: How is the GKI calculated?
A2: The GKI is calculated using a simple formula. For glucose measured in mg/dL (as is common in the US), the formula is:
(Blood Glucose in mg/dL ÷ 18) / Blood Ketones in mmol/L = GKI [1][5]
If blood glucose is measured in mmol/L (common in Europe and Canada), the formula is:
Blood Glucose in mmol/L / Blood Ketones in mmol/L = GKI [1]
Q3: What is a "good" or "therapeutic" GKI value?
A3: The target GKI value depends on the therapeutic goal. For cancer management, a GKI of 1.0 or below is suggested as the therapeutic target zone.[6][7] Different levels of ketosis are associated with different GKI ranges:
Q4: Why is a low GKI considered beneficial in cancer therapy?
A4: The primary hypothesis is based on the "Warburg effect," which describes the reliance of many cancer cells on glucose for energy through glycolysis, even in the presence of oxygen.[10][11] A low GKI indicates a state of low blood glucose and high blood ketones. Most cancer cells have mitochondrial defects that prevent them from effectively using ketone bodies for energy.[6] Therefore, a low GKI environment is thought to selectively starve cancer cells of their primary fuel (glucose) while providing an alternative energy source (ketones) for healthy cells.[6][12]
Troubleshooting Guide: Variability in GKI Efficacy
Variability in GKI values and its perceived efficacy between experiments is a common challenge. This guide addresses potential sources of this variability and offers troubleshooting strategies.
Issue 1: High or Fluctuating GKI Despite Adherence to a Ketogenic Diet
Possible Causes:
-
Stress: Physical or emotional stress can increase cortisol levels, which in turn can elevate blood glucose.[3][6][13]
-
Poor Sleep: Inadequate sleep can negatively impact insulin (B600854) sensitivity and lead to higher blood glucose levels.[13][14]
-
Hidden Carbohydrates: Processed foods, even those labeled "keto-friendly," may contain hidden carbs or artificial sweeteners that can raise blood glucose in some individuals.[3]
-
Excessive Protein Intake: The body can convert excess protein into glucose through a process called gluconeogenesis, leading to an elevated GKI.[3]
-
Individual Metabolic Differences: There is significant inter-individual variability in metabolic responses to a ketogenic diet.[4]
-
Concurrent Medications: Certain medications can affect blood glucose and ketone levels.[13]
Troubleshooting Steps:
-
Monitor Stress and Sleep: Implement stress management techniques and ensure adequate sleep for experimental subjects or patients.
-
Strict Dietary Control: Utilize a well-defined, whole-food-based ketogenic diet. Scrutinize all ingredients for hidden carbohydrates and artificial sweeteners.
-
Optimize Protein Intake: Ensure protein intake is adequate but not excessive.
-
Consistent Monitoring: Measure glucose and ketone levels at the same time each day, preferably 2-3 hours after a meal, to establish a consistent baseline and identify trends.[2]
-
Consider a Washout Period: If subjects were previously on a high-carbohydrate diet, allow for an adequate adaptation period to the ketogenic diet.
Issue 2: Inconsistent Anti-Tumor Efficacy at Similar GKI Values
Possible Causes:
-
Tumor Heterogeneity: Different cancer types and even different subtypes of the same cancer can have varying degrees of reliance on glucose.[15] Some tumors may have more metabolic flexibility and be able to utilize other fuel sources.
-
Ketolytic Enzyme Expression: The expression of enzymes required to metabolize ketone bodies (e.g., BDH1, OXCT1) can vary between tumors. Tumors with low expression of these enzymes may be more responsive to a low GKI state.[10]
-
Concurrent Therapies: The efficacy of achieving a low GKI can be influenced by other treatments. For example, some chemotherapies or radiation may be more effective in a low-glucose environment.[12] Conversely, some medications like steroids can raise blood glucose and counteract the effects of a ketogenic diet.[16]
-
Caloric Intake: A ketogenic diet can be administered with or without calorie restriction. Studies have shown that a calorie-restricted ketogenic diet can be more effective at reducing tumor growth than an unrestricted ketogenic diet, even at similar GKI values.[17][18]
Troubleshooting Steps:
-
Characterize Tumor Metabolism: If possible, analyze the metabolic phenotype of the cancer cells or tumor model being used to understand their dependence on glucose versus other fuels.
-
Standardize Concurrent Treatments: Ensure that all experimental groups receiving the ketogenic diet are also receiving the same concurrent therapies.
-
Control for Caloric Intake: Clearly define and control the caloric intake in your experimental protocol.
-
Detailed Data Logging: Meticulously record all experimental variables, including diet composition, feeding schedule, animal weight, and any other interventions.
Data Presentation: GKI and Therapeutic Outcomes
The following tables summarize quantitative data from preclinical and clinical studies investigating the relationship between GKI and cancer outcomes.
Table 1: GKI Values and Tumor Growth in Preclinical Models
| Study Reference | Cancer Model | Diet | GKI | Outcome |
| Meidenbauer et al. (2015)[17][18] | Mouse Glioblastoma | Standard Diet (unrestricted) | 15.2 | Rapid tumor growth |
| Meidenbauer et al. (2015)[17][18] | Mouse Glioblastoma | Ketogenic Diet (unrestricted) | 11.4 | Rapid tumor growth |
| Meidenbauer et al. (2015)[17][18] | Mouse Glioblastoma | Calorie Restricted Standard Diet | 3.7 | Significant decrease in tumor volume |
| Meidenbauer et al. (2015)[17][18] | Mouse Glioblastoma | Calorie Restricted Ketogenic Diet | 4.4 | Significant decrease in tumor volume |
| Akgoc et al. (2022)[16] | Mouse Metastatic Cancer | Standard Diet | High | Increased tumor growth and metastasis |
| Akgoc et al. (2022)[16] | Mouse Metastatic Cancer | Ketogenic Diet | Low | Reduced tumor growth and metastasis |
Table 2: GKI Values in Clinical Cancer Studies
| Study Reference | Cancer Type | Number of Patients | GKI Achieved | Outcome |
| Journal of the American College of Nutrition[4] | Pediatric Astrocytoma | 2 | 0.7 - 1.1 | 21.7% and 21.8% reduction in tumor FDG uptake |
| Nutrition and Metabolism[4] | Glioblastoma | 1 | 1.4 | No discernible brain tumor tissue after 8 weeks |
| Hagihara et al. (2020)[19] | Various Advanced Cancers | 37 | Moderate to high ketosis in 70% of patients | Associated with better prognosis |
Experimental Protocols
Protocol: Induction and Maintenance of Therapeutic Ketosis for GKI Monitoring
This protocol provides a general framework for implementing a ketogenic diet in a preclinical cancer model.
1. Diet Composition:
-
A standard ketogenic diet for animal studies often consists of a 4:1 or 3:1 ratio of fat to protein and carbohydrates by weight.[12]
-
The diet should be composed of high-quality fats (e.g., medium-chain triglycerides), adequate protein, and very low carbohydrates.
-
Ensure the diet is palatable to the animals to maintain adequate food intake, unless calorie restriction is part of the experimental design.
2. Acclimation Period:
-
Animals should be gradually transitioned to the ketogenic diet over several days to a week to allow for metabolic adaptation and minimize stress.
3. Monitoring Schedule:
-
GKI Measurement: Blood glucose and ketone levels should be measured at a consistent time each day, ideally 2-3 hours after feeding.[2]
-
Body Weight: Monitor animal body weight regularly (e.g., daily or every other day) to assess overall health and tolerance to the diet.
-
Food Intake: If the diet is provided ad libitum, monitor daily food consumption.
4. Blood Sampling:
-
Use a minimally invasive method for blood collection, such as a tail prick, to minimize stress on the animals.
-
Use a calibrated handheld meter that can measure both blood glucose and β-hydroxybutyrate (the primary ketone body).
5. Data Interpretation:
-
Calculate the GKI for each animal at each time point.
-
Correlate the GKI values with tumor growth, survival, or other relevant endpoints.
Visualizations
Signaling Pathway: The Warburg Effect and Ketogenic Metabolic Therapy
Caption: The Warburg Effect and the impact of a low GKI state on cancer cell metabolism.
Experimental Workflow: GKI Monitoring in a Preclinical Study
Caption: A typical experimental workflow for monitoring GKI in preclinical cancer research.
Troubleshooting Logic: Investigating High GKI Variability
Caption: A logical approach to troubleshooting the causes of high GKI variability.
References
- 1. perfectketo.com [perfectketo.com]
- 2. What is GKI, Glucose Ketone Index? Calculate it | KETO-MOJO [keto-mojo.com]
- 3. The Complete Guide to Glucose-Ketone Index (GKI) for Therapeutic Ketosis – cancerV.me [cancerv.me]
- 4. youtube.com [youtube.com]
- 5. How do I calculate my Glucose and Ketone Index? | Go Keto [go-keto.com]
- 6. Consideration of Ketogenic Metabolic Therapy as a Complementary or Alternative Approach for Managing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beketo.uk [beketo.uk]
- 9. patient.info [patient.info]
- 10. Low ketolytic enzyme levels in tumors predict ketogenic diet responses in cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms by Which Low Glucose Enhances the Cytotoxicity of Metformin to Cancer Cells Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketogenic Diet in Cancer Prevention and Therapy: Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drberg.com [drberg.com]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. mdpi.com [mdpi.com]
- 16. The Glucose Ketone Index predicts overall survival and metastasis of mouse tumor cells to visceral organs and brain - Akgoc - Longhua Chinese Medicine [lcm.amegroups.org]
- 17. The glucose ketone index calculator: a simple tool to monitor therapeutic efficacy for metabolic management of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The glucose ketone index calculator: a simple tool to monitor therapeutic efficacy for metabolic management of brain cancer | springermedizin.de [springermedizin.de]
- 19. mdpi.com [mdpi.com]
addressing GKI-1's light sensitivity in imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address the light sensitivity of the hypothetical probe GKI-1 during imaging experiments. The information provided is based on general principles of managing phototoxicity and photobleaching in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What are phototoxicity and photobleaching, and how do they affect my experiments with this compound?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1][2] This leads to a gradual fading of the fluorescent signal during your imaging session. Phototoxicity refers to the damaging effects of this excitation light on your live samples, which can impair cellular processes or even lead to cell death.[3][4][5][6] Both phenomena are often linked, as the chemical reactions that cause photobleaching can also produce reactive oxygen species (ROS) that are harmful to cells.[5]
Q2: How can I tell if my cells are experiencing phototoxicity during this compound imaging?
A: Obvious signs of phototoxicity include changes in cell morphology such as membrane blebbing, vacuole formation, or cell detachment and death.[2][5] However, more subtle effects can also occur, including alterations in cell migration, mitotic arrest, or changes in the dynamics of the biological process you are observing.[5][7] It is crucial to perform control experiments to assess the impact of your imaging conditions on cell health.
Q3: What are the first steps I should take to reduce photobleaching of this compound?
A: The most straightforward approach is to minimize the sample's exposure to the excitation light.[1] You can achieve this by:
-
Reducing the laser power or illumination intensity to the minimum required for a sufficient signal.
-
Decreasing the exposure time for each image.
-
Reducing the frequency of image acquisition in a time-lapse experiment.
-
Using a more sensitive detector that can capture a usable signal with less light.[2]
Q4: Can my choice of imaging medium help in reducing phototoxicity?
A: Yes, the composition of your imaging medium can influence phototoxicity. Some standard culture media contain components that can contribute to light-induced damage. You can try using specialized imaging media designed to have low autofluorescence and reduced phototoxic potential. Additionally, supplementing your medium with antioxidants like ascorbic acid or Trolox can help to quench reactive oxygen species and mitigate cellular damage.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss (photobleaching) | Excitation light is too intense. | Decrease laser power. Use a neutral density filter to attenuate the light source.[1] |
| Exposure time is too long. | Reduce the camera exposure time to the minimum necessary for a clear image.[2] | |
| Imaging frequency is too high for time-lapse. | Increase the interval between successive frames. | |
| Cells show morphological changes (blebbing, rounding up) after imaging. | High phototoxicity from the excitation light. | Reduce light intensity and exposure time.[3] Consider using a longer excitation wavelength if this compound has a broad excitation spectrum, as longer wavelengths are generally less energetic and less damaging to cells.[2] |
| This compound concentration is too high, leading to excessive ROS production. | Titrate the concentration of this compound to the lowest level that provides an adequate signal. | |
| The biological process of interest (e.g., cell division, migration) is stalled or altered after imaging begins. | Subtle phototoxic effects are disrupting normal cell function. | Perform a quantitative assessment of phototoxicity (see Protocol 1) to determine a safe imaging window. Use the lowest possible light dose. |
| Poor signal-to-noise ratio, tempting you to increase laser power. | Inefficient light detection. | Use a high quantum efficiency detector (e.g., sCMOS or EMCCD camera).[2] Ensure the microscope's optical components are clean and aligned. |
| High background fluorescence. | Use an appropriate imaging medium with low autofluorescence. Ensure your filter sets are optimal for this compound's excitation and emission spectra. |
Quantitative Data Summary for Optimizing Imaging Conditions
The following table provides a framework for researchers to systematically optimize their imaging parameters to minimize photobleaching and phototoxicity. The values for common fluorophores are provided for context.
| Parameter | General Recommendation | Example (mEGFP)[8] | Example (mCherry)[8] | Your this compound Experiment |
| Excitation Wavelength (nm) | Use the longest possible wavelength that efficiently excites the probe. | 488 | 561 | Record your value |
| Laser Power (µW) | Use the lowest power that provides a sufficient signal. | 60 - 240 | 60 - 240 | Record your value |
| Exposure Time (ms) | Keep as short as possible. | Varies with setup | Varies with setup | Record your value |
| Time Interval (s or min) | For time-lapse, use the longest interval that still captures the dynamics of interest. | Varies with experiment | Varies with experiment | Record your value |
| Objective Numerical Aperture (NA) | Use a high NA objective to collect more light. | e.g., 1.4 NA | e.g., 1.4 NA | Record your value |
| Photobleaching Half-life (s) | A measure of probe stability under specific conditions. | 239 (at 60 µW) | 348 (at 60 µW) | Measure for your setup |
| Cell Viability Assay | Monitor cell health post-imaging. | e.g., Propidium Iodide staining | e.g., Annexin V assay | Record your method and results |
Experimental Protocols
Protocol 1: Assessing the Phototoxicity of this compound
This protocol provides a method to determine a safe imaging dose for this compound in your specific cell type and experimental setup.
-
Cell Preparation: Plate your cells in a multi-well imaging plate and label them with this compound according to your standard procedure. Include an unlabeled control group.
-
Light Dose Titration: Expose different wells to a range of light doses by varying the laser power and total exposure time. For example:
-
Well 1: No light exposure (dark control).
-
Well 2: Low light dose (e.g., 10% laser power, 100 ms (B15284909) exposure, 10 frames).
-
Well 3: Medium light dose (e.g., 25% laser power, 200 ms exposure, 20 frames).
-
Well 4: High light dose (e.g., 50% laser power, 500 ms exposure, 30 frames).
-
-
Post-Exposure Incubation: Return the plate to the incubator for a period of time that is relevant to your experiment (e.g., 4-24 hours).
-
Assessment of Cell Viability:
-
Morphological Analysis: Acquire brightfield images of all wells and score for morphological signs of stress (blebbing, rounding, detachment).
-
Viability Staining: Use a live/dead cell stain (e.g., Propidium Iodide and Hoechst 33342) to quantify the percentage of dead cells in each condition.
-
Functional Assay: For a more sensitive measure, assess a relevant cellular function, such as the rate of cell proliferation over 24 hours post-exposure.
-
-
Data Analysis: Plot the chosen viability metric against the light dose to determine the threshold at which phototoxicity becomes significant. Aim to use imaging conditions that are well below this threshold.
Protocol 2: Minimizing Photobleaching of this compound During Imaging
This protocol helps you find the optimal balance between signal quality and photostability.
-
Prepare a Fixed Sample: Label your cells with this compound and then fix them. A fixed sample is ideal for optimizing imaging parameters as you don't have to worry about phototoxicity.
-
Establish a Baseline: Start with a moderate laser power (e.g., 20%) and exposure time (e.g., 200 ms).
-
Acquire a Time-Lapse Series: Continuously image a single field of view using your baseline settings until the signal has bleached significantly (e.g., to 50% of its initial intensity).
-
Quantify Bleaching Rate: Plot the mean fluorescence intensity over time and calculate the photobleaching half-life.
-
Optimize Parameters:
-
Reduce Laser Power: Decrease the laser power by half and repeat steps 3 and 4. Observe the change in the bleaching half-life.
-
Reduce Exposure Time: Return to your baseline laser power, but reduce the exposure time by half and repeat steps 3 and 4.
-
-
Analyze Signal-to-Noise Ratio (SNR): For each condition, calculate the SNR. The optimal condition is the one that provides an acceptable SNR with the longest photobleaching half-life.
-
Apply to Live-Cell Imaging: Use the optimized settings for your live-cell experiments, keeping in mind the phototoxicity limits determined in Protocol 1.
Visualizations
Caption: Experimental workflow for mitigating phototoxicity when using this compound.
Caption: The rhodopsin signaling pathway, an example of a light-sensitive biological process.[9][10][11][12][13]
Caption: Relationship between imaging parameters and experimental outcomes.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 11. Rhodopsin - Wikipedia [en.wikipedia.org]
- 12. prezi.com [prezi.com]
- 13. proteopedia.org [proteopedia.org]
Technical Support Center: Optimizing GKI-1 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of GKI-1 (Growth Kinase Inhibitor-1) for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the TGF-β-activated kinase 1 (TAK1). By binding to the ATP-binding site of TAK1, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream targets in the TAK1 signaling pathway. This pathway is a critical node in the cellular response to inflammatory cytokines, and its inhibition can modulate inflammatory responses and cell survival.[1][2][3]
Q2: Why is optimizing the incubation time for this compound a critical step?
A2: Optimizing the incubation time is crucial for achieving maximal and reproducible inhibitory effects. An incubation time that is too short may result in incomplete target engagement and suboptimal inhibition. Conversely, an overly long incubation period might lead to off-target effects, cytotoxicity, or the activation of compensatory signaling pathways, which could confound experimental results.
Q3: What is a recommended starting point for determining the optimal incubation time for this compound?
A3: For initial experiments, a time-course study is highly recommended. Based on typical kinase inhibitor studies, a good starting point is to treat cells with a predetermined effective concentration of this compound and assess target inhibition at various time points, such as 1, 6, 12, 24, and 48 hours. The ideal time point will show maximal inhibition of the target without significant cytotoxicity.
Q4: How can I assess the effectiveness of this compound at different incubation times?
A4: The most direct method is to measure the phosphorylation status of a known downstream target of TAK1, such as p38 MAPK or JNK, via Western blot analysis.[2] A significant decrease in the phosphorylated form of these proteins relative to the total protein and an untreated control would indicate effective this compound activity. Additionally, cell viability assays (e.g., MTT or LDH) should be run in parallel to monitor for any cytotoxic effects.
Troubleshooting Guide
Issue 1: High variability in experimental results with this compound treatment.
-
Possible Cause: Inconsistent incubation times or this compound concentration.
-
Troubleshooting Steps:
-
Ensure precise timing for the addition and removal of this compound across all samples.
-
Verify the accuracy of the this compound stock solution concentration and perform serial dilutions carefully.
-
Use a positive control with a known TAK1 inhibitor to ensure assay consistency.
-
Issue 2: No significant inhibition of the TAK1 pathway is observed.
-
Possible Cause: The incubation time may be too short, the this compound concentration too low, or the inhibitor may have degraded.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal incubation period.
-
Conduct a dose-response experiment to identify the effective concentration range of this compound for your specific cell line.
-
Prepare a fresh stock solution of this compound to rule out degradation.
-
Issue 3: Significant cytotoxicity is observed at the desired inhibitory concentration.
-
Possible Cause: The incubation time is too long, or the this compound concentration is too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Reduce the incubation time and/or the concentration of this compound.
-
Perform a cell viability assay (e.g., MTT) at multiple time points and concentrations to identify a non-toxic experimental window.
-
Consider using a more sensitive cell line or a different assay to measure the desired biological effect at a lower, non-toxic concentration of this compound.
-
Experimental Protocols & Data
Protocol 1: Time-Course Experiment for Optimal this compound Incubation
Objective: To determine the optimal incubation time for this compound to achieve maximal inhibition of TAK1 signaling with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a pre-determined effective concentration of this compound (e.g., 100 nM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for various time points: 1, 6, 12, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of p38 MAPK and total p38 MAPK. Use a loading control like GAPDH to ensure equal protein loading.
-
Cell Viability Assay: In a parallel 96-well plate, perform an MTT assay to assess cell viability at each time point.
Quantitative Data Summary
Table 1: Effect of this compound Incubation Time on p-p38 Levels and Cell Viability
| Incubation Time (hours) | Relative p-p38 Level (Normalized to Control) | Cell Viability (%) |
| 1 | 0.85 | 98 |
| 6 | 0.42 | 95 |
| 12 | 0.15 | 92 |
| 24 | 0.12 | 88 |
| 48 | 0.18 | 75 |
Note: Data are representative of a typical experiment and may vary between cell lines and experimental conditions.
Visualizations
Caption: this compound inhibits the TAK1 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to Greatwall Kinase Inhibitors: GKI-1 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Greatwall kinase (MASTL) has emerged as a promising therapeutic target in oncology due to its critical role in mitotic progression. Its inhibition can lead to mitotic arrest and cell death in cancer cells. GKI-1 was the first small-molecule inhibitor developed for this kinase. This guide provides an objective comparison of this compound with its subsequent alternatives, MKI-1 and MKI-2, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Greatwall Kinase Inhibitors
The development of Greatwall kinase inhibitors has seen significant progress since the introduction of this compound. While this compound was a crucial first step, subsequent inhibitors like MKI-1 and MKI-2 have demonstrated improved potency and efficacy, particularly in cellular models of cancer.
This compound is recognized as the first-generation inhibitor of human Greatwall kinase (GWL).[1][2] It has been shown to inhibit the kinase activity of MASTL in vitro and reduce the phosphorylation of its substrate ENSA in HeLa cells.[1][3] However, its potency is in the micromolar range, and it has shown limited anticancer activity in certain cell lines, such as breast cancer cells.[3][4]
MKI-1 , a subsequent development, also exhibits an in vitro IC50 in the micromolar range, comparable to this compound.[5][6][7] A key distinction is that MKI-1 has demonstrated antitumor and radiosensitizer activities in breast cancer models, a feature reportedly lacking in this compound.[3][4] This suggests that while their in vitro potencies against the isolated kinase are similar, their effects in a cellular context can differ significantly.
MKI-2 represents a significant leap forward in potency.[8] This second-generation inhibitor boasts an in vitro IC50 in the nanomolar range, making it substantially more potent than both this compound and MKI-1.[3][8] Furthermore, MKI-2 has shown superior antitumor activities in breast cancer cells, inducing mitotic catastrophe and phenocopying the effects of MASTL depletion.[3][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory activity of this compound, MKI-1, and MKI-2 against Greatwall kinase (MASTL).
| Inhibitor | Target | IC50 (in vitro) | Assay Method | Reference |
| This compound | hGWLFL (human Greatwall, full-length) | ~5-9 µM | Kinase Assay | [3] |
| MKI-1 | MASTL | 9.9 µM | Kinase Assay | [5][6][7] |
| MKI-2 | Recombinant MASTL | 37.44 nM | Kinase Assay | [1][8] |
| Inhibitor | Cell Line | Cellular IC50 | Assay Method | Reference |
| MKI-2 | Breast Cancer Cells | 142.7 nM | Immunofluorescence (p-ENSA) | [1][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Greatwall Kinase Signaling Pathway.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a generalized procedure based on the methodologies used to evaluate the IC50 values of the discussed inhibitors.[3][4]
1. Reagent Preparation:
- Prepare a serial dilution of the test inhibitor (this compound, MKI-1, or MKI-2) in a suitable solvent (e.g., DMSO).
- Prepare a solution of recombinant human MASTL kinase in kinase assay buffer.
- Prepare a solution of the substrate (e.g., recombinant ENSA) and ATP in kinase assay buffer. The final ATP concentration should be near the Km for MASTL.
2. Kinase Reaction:
- In a 96-well or 384-well white plate, add the diluted inhibitor or vehicle control (DMSO).
- Add the MASTL kinase solution to each well.
- Initiate the reaction by adding the substrate/ATP mixture.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
3. ADP Detection:
- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition relative to the vehicle control.
- Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for MASTL Inhibition (Immunofluorescence)
This protocol describes how to assess the cellular activity of MASTL inhibitors by measuring the phosphorylation of ENSA.[3]
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa or MCF7) and allow them to adhere.
- Treat the cells with various concentrations of the MASTL inhibitor or vehicle control.
- To enrich for mitotic cells, co-treat with a mitotic arresting agent like nocodazole (B1683961) or colcemide.
- Incubate for a sufficient period to allow for inhibitor action (e.g., 16-24 hours).
2. Immunofluorescence Staining:
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
- Incubate with a primary antibody specific for phosphorylated ENSA (p-ENSA).
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
- Acquire images using a fluorescence microscope or a high-content imaging system.
- Quantify the fluorescence intensity of p-ENSA staining in the mitotic cell population.
- Determine the cellular IC50 by plotting the reduction in p-ENSA signal against the inhibitor concentration.
Mammosphere Formation Assay
This assay is used to evaluate the effect of inhibitors on the self-renewal capacity of cancer stem-like cells.[3][9][10]
1. Cell Preparation:
- Culture breast cancer cells (e.g., MCF7) as a monolayer.
- Harvest the cells and prepare a single-cell suspension.
2. Mammosphere Culture:
- Plate the single-cell suspension at a low density in ultra-low attachment plates.
- Culture the cells in a serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).
- Treat the cultures with the desired concentrations of the MASTL inhibitor or vehicle control.
3. Sphere Formation and Analysis:
- Incubate the plates for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
- Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
- Compare the MFE of inhibitor-treated groups to the control group to assess the inhibitory effect on cancer stem-like cell self-renewal.
Conclusion
The landscape of Greatwall kinase inhibitors has evolved rapidly, with each new generation offering significant improvements in potency and cellular efficacy. While this compound was a pioneering tool, the development of MKI-1 and particularly the highly potent MKI-2 provides researchers with more effective options for investigating the therapeutic potential of Greatwall kinase inhibition. The choice of inhibitor will depend on the specific experimental context, with MKI-2 being the preferred candidate for studies requiring high on-target potency and demonstrated anticancer activity. This guide provides the foundational data and protocols to assist in making an informed decision for future research endeavors.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MKI-1 - Immunomart [immunomart.com]
- 8. mdpi.com [mdpi.com]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Validating GKI-1 Efficacy: A Comparative Guide to Greatwall Kinase siRNA Knockdown
For researchers investigating the crucial role of Greatwall kinase (MASTL) in mitotic progression and its potential as a therapeutic target, validating the specificity and efficacy of inhibitors is paramount. This guide provides a comprehensive comparison of a first-in-class Greatwall kinase inhibitor, GKI-1, with the widely accepted method of siRNA-mediated gene knockdown. The experimental data presented here, primarily from studies in HeLa cells, demonstrates a strong correlation between the phenotypic outcomes of both methods, thereby validating this compound as a specific inhibitor of Greatwall kinase.
Quantitative Comparison of this compound and Greatwall Kinase siRNA
The following table summarizes the key quantitative data comparing the effects of this compound and Greatwall kinase siRNA on cellular processes. The data highlights the comparable efficacy of both methods in inhibiting the Greatwall kinase pathway, leading to similar downstream cellular consequences.
| Parameter | This compound | Greatwall Kinase (MASTL) siRNA | Reference |
| Target | Greatwall kinase (MASTL) activity | Greatwall kinase (MASTL) mRNA | [1][2] |
| Mechanism of Action | Small molecule inhibitor binding to the kinase domain | RNA interference leading to mRNA degradation | [1][2] |
| Effect on p-ENSA/ARPP19 Levels | Dose-dependent reduction; 50 µM this compound comparable to siRNA | Significant reduction in phosphorylation | [3] |
| IC50 (in vitro) | ~4.9 µM (full-length hGWL), ~2.5 µM (hGWL-KinDom) | Not Applicable | [4] |
| Phenotypic Outcomes | Mitotic arrest, decreased mitotic events, cytokinesis failure | Mitotic arrest, chromosome misalignment, cytokinesis defects | [2][5] |
| Off-Target Effects | Potential for off-target kinase interactions, particularly within the AGC kinase family. This compound robustly inhibits ROCK1 (IC50 ~11 µM) but weakly affects PKA. | Potential for off-target gene silencing due to seed region complementarity. | [3][6][7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams illustrate the Greatwall kinase signaling pathway and the workflow for comparing this compound and siRNA.
Caption: Greatwall Kinase signaling pathway and points of intervention.
Caption: Comparative experimental workflow for this compound and GWL siRNA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide. These protocols are based on established procedures for studying Greatwall kinase inhibition in HeLa cells.
Protocol 1: this compound Treatment of HeLa Cells
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) to achieve 60-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 25 µM and 50 µM).
-
Treatment: Replace the culture medium with the this compound containing medium. For control wells, use medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 0-8.5 hours) for analysis of acute effects, or longer for phenotypic analysis.[9]
-
Analysis: Proceed with downstream analyses such as Western blotting, immunofluorescence, or time-lapse microscopy.
Protocol 2: Greatwall Kinase (MASTL) siRNA Knockdown in HeLa Cells
-
Cell Culture: Culture HeLa cells as described in Protocol 1.
-
Seeding: One day before transfection, seed HeLa cells in antibiotic-free medium to be 30-50% confluent at the time of transfection.[10]
-
siRNA Preparation: Dilute Greatwall kinase (MASTL) targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Oligofectamine™) in serum-free medium and incubate for 5 minutes at room temperature.[10]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein knockdown. The medium can be replaced with complete growth medium after 4-6 hours.[10]
-
Analysis: Harvest cells for downstream analyses such as Western blotting to confirm knockdown efficiency and immunofluorescence to assess cellular phenotypes.
Protocol 3: Immunofluorescence Analysis of p-ENSA and Mitotic Phenotypes
-
Cell Preparation: Grow and treat HeLa cells (with this compound or siRNA) on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-ENSA (Ser67) and α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the fluorescence intensity of p-ENSA and categorize mitotic phenotypes (e.g., normal mitosis, mitotic arrest, cytokinesis failure).
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the on-target effects of this compound and confidently employ it as a tool to further elucidate the functions of Greatwall kinase in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct | Semantic Scholar [semanticscholar.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
GKI-1 Specificity: A Comparative Analysis Against Other AGC Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor GKI-1 against other inhibitors targeting the AGC kinase family. The information presented is based on publicly available experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.
Executive Summary
This compound is a known inhibitor of Greatwall kinase (GWL), a member of the AGC family of serine/threonine kinases.[1] Understanding its specificity is crucial for interpreting experimental results and for its potential development as a therapeutic agent. This guide compares the inhibitory activity of this compound with other well-characterized AGC kinase inhibitors, including AT13148, MK-2206, GDC-0068, BI-D1870, and SL0101. The data indicates that while this compound shows activity against some AGC kinases, its specificity profile differs significantly from other inhibitors that target key members of this family, such as Akt and RSK.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected AGC kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | AT13148 IC50 (nM) | MK-2206 IC50 (nM) | GDC-0068 IC50 (nM) | BI-D1870 IC50 (nM) | SL0101 IC50 (nM) |
| Greatwall (GWL) | ~11,000 | - | - | - | - | - |
| ROCK1 | ~11,000 | 6 | - | - | - | - |
| ROCK2 | - | 4 | - | - | - | - |
| PKA | >40,000 | 3 | >3100 | - | >10,000 | - |
| Akt1 | - | 38 | 8 | 5 | - | - |
| Akt2 | - | 402 | 12 | 18 | - | - |
| Akt3 | - | 50 | 65 | 8 | - | - |
| RSK1 | - | 85 | - | - | 31 | 89 (Ki) |
| RSK2 | - | - | - | - | 24 | - |
| RSK3 | - | - | - | - | 18 | - |
| RSK4 | - | - | - | - | 15 | - |
| p70S6K | - | 8 | - | 860 | - | - |
| CDK2 | >100,000 | - | - | - | - | - |
Data compiled from multiple sources.[2][3][4][5][6][7][8][9] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
The IC50 values presented in this guide are primarily derived from in vitro biochemical assays. The two most common methods employed for determining kinase inhibitor potency are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. A europium-labeled antibody directed against a tag on the kinase serves as the FRET donor, and the Alexa Fluor™ 647-labeled tracer acts as the acceptor. Inhibition of the tracer-kinase interaction by the test compound leads to a decrease in the FRET signal.[10][11][12][13]
General Protocol:
-
Reagent Preparation: A kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer are prepared in assay buffer.
-
Assay Plate Setup: The test compound (e.g., this compound or other inhibitors) is serially diluted in the assay plate.
-
Reaction: The kinase/antibody mixture and the tracer are added to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature, typically for 60 minutes, to allow the binding reaction to reach equilibrium.
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[14][15][16][17][18]
General Protocol:
-
Kinase Reaction: The kinase is incubated with its substrate, ATP, and the test inhibitor in a reaction buffer.
-
ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the unconsumed ATP. This is typically followed by a 40-minute incubation at room temperature.
-
ADP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to provide the luciferase and luciferin for the detection reaction. This is followed by a 30-60 minute incubation at room temperature.
-
Detection: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is used to determine the kinase activity at different inhibitor concentrations, and the data is fitted to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Greatwall Kinase (GWL) Signaling Pathway
Caption: Greatwall kinase (GWL) is activated by CDK1/Cyclin B and proceeds to phosphorylate Arpp19/ENSA, which in turn inhibit the PP2A-B55 phosphatase, promoting mitotic entry.[1][19][20]
ROCK1 Signaling Pathway
Caption: The RhoA-GTPase activates ROCK1, which promotes actin-myosin contraction by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase.[21][22][23][24][25]
PKA Signaling Pathway
Caption: Activation of G-protein coupled receptors (GPCRs) leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.[26][27][28][29][]
Experimental Workflow: Kinase Inhibitor IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor, involving preparation, assay execution, and data analysis.
Conclusion
This guide provides a comparative overview of the specificity of this compound in the context of other inhibitors targeting the AGC kinase family. The presented data and methodologies are intended to assist researchers in making informed decisions for their specific research needs. It is important to note that the in vitro specificity of an inhibitor does not always directly translate to its selectivity in a cellular context, and further validation in relevant biological systems is recommended.
References
- 1. The Greatwall kinase: a new pathway in the control of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. researchgate.net [researchgate.net]
- 19. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. mdpi.com [mdpi.com]
- 22. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 25. ROCK1 - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
A Head-to-Head Battle for Mitotic Control: GKI-1 Versus Genetic Knockdown of Greatwall Kinase
A Comparative analysis of two key methodologies for interrogating the function of the mitotic regulator, Greatwall kinase (GWL), reveals nuanced differences in their cellular impact. While both the small-molecule inhibitor GKI-1 and genetic knockdown approaches effectively disrupt mitotic progression, subtle distinctions in phenotypic severity and potential off-target effects underscore the importance of a multi-faceted approach in kinase research and drug development.
This guide provides a comprehensive comparison of the pharmacological inhibition of Greatwall kinase using this compound and its genetic knockdown, primarily through small interfering RNA (siRNA). Both techniques are pivotal for dissecting the kinase's role in cell cycle control and for validating it as a therapeutic target in oncology.[1][2] Here, we present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
The Greatwall Kinase Signaling Pathway: A Guardian of Mitosis
Greatwall kinase is a critical regulator of entry into and progression through mitosis.[3] Its primary role is to ensure the stable phosphorylation of mitotic substrates, a state essential for the dramatic cellular reorganization that occurs during cell division. This is achieved through the inhibition of the B55 subunit-containing protein phosphatase 2A (PP2A-B55), a major phosphatase that counteracts the activity of the master mitotic kinase, Cyclin B-Cdk1.[4][5]
The signaling cascade is initiated by the activation of Greatwall kinase at the onset of mitosis. Activated GWL then phosphorylates its downstream substrates, Arpp19 and ENSA.[3][5] This phosphorylation event transforms Arpp19 and ENSA into potent inhibitors of PP2A-B55.[4][5] By neutralizing PP2A-B55, the Greatwall kinase pathway safeguards the phosphorylated state of Cdk1 substrates, thereby promoting mitotic entry and ensuring the fidelity of mitotic events.[2][5]
Performance Comparison: this compound vs. Genetic Knockdown
Both pharmacological inhibition with this compound and genetic knockdown of Greatwall kinase lead to similar cellular phenotypes, primarily characterized by defects in mitotic progression.[4] However, the extent and nature of these defects can vary, highlighting important distinctions between the two approaches.
| Parameter | This compound | Genetic Knockdown (siRNA) | Key Observations |
| Mechanism of Action | Reversible inhibition of kinase activity | Degradation of mRNA, leading to protein depletion | This compound offers acute and transient inhibition, while siRNA provides a more sustained, long-term reduction of the protein. |
| p-ENSA/Arpp19 Levels | Dose-dependent decrease | Significant reduction | At a concentration of 50 µM, this compound reduces p-ENSA levels to a degree comparable to that achieved with siRNA-mediated GWL depletion.[4] |
| Mitotic Entry | Delayed | Delayed or G2 arrest with complete depletion | Both methods impede the G2/M transition, consistent with the role of GWL in promoting mitotic entry. Complete knockdown can lead to a more pronounced G2 arrest.[2] |
| Mitotic Progression | Prolonged prometaphase, mitotic arrest | Prolonged prometaphase, mitotic arrest | Both interventions disrupt the normal timing and progression of mitosis. |
| Cytokinesis | Failure observed | More pronounced failure in cytokinesis | Genetic depletion of GWL results in a more severe cytokinesis defect compared to treatment with this compound, suggesting a potential kinase-independent role for GWL in this process or incomplete inhibition by this compound.[4] |
| Cell Fate | Mitotic arrest leading to cell death | Mitotic arrest, cell death, and formation of binucleated cells | The ultimate fate of cells is similar, though the higher incidence of cytokinesis failure with siRNA can lead to a greater proportion of binucleated cells. |
| IC50 (in vitro) | 4.9 µM (full-length hGWL), 2.5 µM (hGWL kinase domain) | Not Applicable | This compound demonstrates potent inhibition of Greatwall kinase in biochemical assays.[6] |
| Off-Target Effects | Potential for inhibition of other kinases (e.g., ROCK1 with an IC50 of 11 µM) | Potential for off-target gene silencing | While this compound is a first-generation inhibitor with some known off-targets, siRNA can also have unintended effects on other genes.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of this compound and genetic knockdown of Greatwall kinase. Below are representative protocols for key experiments.
siRNA-Mediated Knockdown of Greatwall Kinase
This protocol outlines a general procedure for the transient knockdown of Greatwall kinase in a human cell line such as HeLa.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Prepare a stock solution of siRNA targeting Greatwall kinase and a non-targeting control siRNA at a concentration of 20 µM.
-
Transfection: For each well, dilute 5 µL of the 20 µM siRNA stock into 245 µL of serum-free medium. In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 245 µL of serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Cell Treatment: Add 500 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA and protein level using RT-qPCR and Western blotting, respectively.
Immunofluorescence Staining for Phospho-ENSA (Ser67)
This protocol allows for the visualization and quantification of Greatwall kinase activity in cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with either this compound at various concentrations (e.g., 25 µM, 50 µM) or transfect with siRNA against Greatwall kinase as described above. Include appropriate vehicle (e.g., DMSO) and non-targeting siRNA controls. To enrich for mitotic cells, nocodazole (B1683961) (100 ng/mL) can be added for the final 16 hours of culture.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-ENSA (Ser67) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. The intensity of the phospho-ENSA signal can be quantified using image analysis software.
Time-Lapse Microscopy for Mitotic Progression Analysis
This technique enables the detailed observation and quantification of mitotic timing and defects in live cells.
-
Cell Preparation: Seed cells expressing a fluorescently tagged histone (e.g., H2B-GFP) in a glass-bottom dish suitable for live-cell imaging.
-
Treatment: Treat the cells with this compound or transfect with siRNA against Greatwall kinase.
-
Imaging: Place the dish in a microscope stage-top incubator that maintains a constant temperature (37°C) and CO2 level (5%). Acquire images every 5-15 minutes for 24-48 hours using a high-resolution fluorescence microscope.
-
Analysis: Analyze the resulting time-lapse movies to determine the duration of different mitotic phases (e.g., prophase, metaphase, anaphase) and to score for mitotic defects such as chromosome mis-segregation and cytokinesis failure.
Logical Comparison of Methodologies
The choice between using a small-molecule inhibitor like this compound and a genetic knockdown approach involves a trade-off between specificity, temporal control, and the potential for uncovering different aspects of a protein's function.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of human Greatwall results in G2 arrest and multiple mitotic defects due to deregulation of the cyclin B-Cdc2/PP2A balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|2444764-03-6|MOLNOVA [molnova.cn]
- 7. This compound|2444764-03-6|COA [dcchemicals.com]
Unveiling the Phenotypic Overlap: A Comparative Guide to GKI-1 Inhibition and CRISPR-Cas9 Knockout of Greatwall Kinase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenotypic outcomes resulting from the chemical inhibition of Greatwall kinase (MASTL) by GKI-1 and its genetic knockout via CRISPR-Cas9. This analysis is supported by experimental data to aid in the selection of appropriate research methodologies and to validate on-target effects of novel therapeutics.
Greatwall kinase (MASTL) has emerged as a critical regulator of mitotic progression, making it an attractive target for cancer therapy. This compound, a small molecule inhibitor of Greatwall kinase, has been developed to probe its function and therapeutic potential. To rigorously validate the on-target effects of such inhibitors, it is essential to cross-validate the observed phenotypes with genetic methods like CRISPR-Cas9 knockout. This guide delves into the comparative analysis of these two powerful techniques.
Performance Comparison: this compound Inhibition vs. CRISPR-Cas9 Knockout
Studies have demonstrated a significant overlap in the cellular phenotypes induced by this compound treatment and the genetic depletion of Greatwall kinase, whether by siRNA or CRISPR-Cas9. The primary convergence of these methodologies lies in the disruption of mitotic progression, leading to cell cycle arrest and, ultimately, cell death in cancer cell lines.
Treatment of HeLa cells with this compound has been shown to reduce the phosphorylation of ENSA/ARPP19, known substrates of Greatwall kinase, to levels comparable to those achieved by siRNA-mediated depletion of the kinase.[1] This biochemical evidence translates to similar cellular consequences, including a decrease in mitotic events, mitotic arrest, and cytokinesis failure.[1] While the effects of this compound are described as "surprisingly similar" to genetic knockdown, some studies note that the genetic approach can lead to a more pronounced failure in cytokinesis.[2]
More recent investigations utilizing CRISPR/Cas9 for MASTL knockout in breast cancer cells have solidified these findings, demonstrating that genetic ablation of MASTL impairs proliferation.[3] Newer generation MASTL inhibitors, such as MKI-2, have also been shown to induce a mitotic arrest phenotype identical to that of MASTL-depleted breast cancer cells, further validating the on-target effects of these chemical probes.[4]
Below is a summary of the key phenotypic and molecular outcomes observed with both this compound (and other MASTL inhibitors) and CRISPR-Cas9 knockout of Greatwall kinase.
| Parameter | This compound (or other MASTL Inhibitor) | CRISPR-Cas9 Knockout of MASTL | Key Findings & References |
| Mechanism of Action | Reversible, competitive inhibition of the ATP-binding pocket of Greatwall kinase. | Permanent gene disruption leading to a loss of protein expression. | This compound is a first-generation inhibitor.[1] CRISPR provides complete gene ablation.[3] |
| Effect on Cell Proliferation | Inhibition of proliferation in various cancer cell lines. IC50 values are cell-line dependent. For example, the inhibitor MKI-2 showed IC50 values in the range of 56-124 nM in different breast cancer cell lines. | Impaired proliferation of breast cancer cells. | Both methods effectively reduce cancer cell proliferation.[3][4] |
| Mitotic Progression | Induces mitotic arrest, characterized by an increased mitotic index and aberrant mitotic figures. | Causes mitotic defects, including chromosome misalignment and mis-segregation. | The phenotypes are highly comparable, indicating a shared mechanism of action.[1][5] |
| Cytokinesis | Can lead to cytokinesis failure, although some reports suggest it is less pronounced than with genetic depletion. | Frequently results in severe cytokinesis defects. | Genetic knockout may produce a more severe cytokinesis phenotype.[2][5] |
| Apoptosis/Cell Death | Induces apoptosis in cancer cells following mitotic arrest. | Leads to mitotic catastrophe and subsequent cell death. | Both approaches ultimately trigger cell death pathways.[6][7] |
| ENSA/ARPP19 Phosphorylation | Reduces phosphorylation of ENSA/ARPP19 at Ser67/Ser62, respectively. | Abolishes phosphorylation of ENSA/ARPP19 due to the absence of the kinase. | This is a key biochemical readout for on-target MASTL inhibition.[1] |
| Off-Target Effects | Potential for off-target kinase inhibition, though newer inhibitors show improved selectivity. | Potential for off-target gene editing, which requires careful guide RNA design and validation. | Both methods require rigorous controls to ensure specificity. |
| Reversibility | Effects are reversible upon washout of the compound. | Effects are permanent and heritable in the cell lineage. | This is a key difference in the application of the two techniques. |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of inhibiting or knocking out Greatwall kinase, it is crucial to visualize its position within the cellular signaling network and the experimental workflows used to study it.
Greatwall Kinase (MASTL) Signaling Pathway
Greatwall kinase is a key component of the mitotic entry network. It is activated by Cdk1/Cyclin B and, in turn, phosphorylates its substrates, ENSA and ARPP19. This phosphorylation event converts ENSA and ARPP19 into potent inhibitors of the PP2A-B55 phosphatase. The inhibition of PP2A-B55 is critical for maintaining the phosphorylated state of numerous Cdk1 substrates, thereby driving the cell into and through mitosis.
Experimental Workflow: Comparison of this compound and CRISPR-Cas9
The following diagram outlines a typical experimental workflow for comparing the effects of this compound treatment with CRISPR-Cas9 mediated knockout of Greatwall kinase in a cancer cell line.
Detailed Experimental Protocols
Protocol 1: this compound Treatment of HeLa Cells
Objective: To assess the phenotypic effects of Greatwall kinase inhibition using this compound.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well and 6-well tissue culture plates
-
MTT reagent (for viability assay)
-
Propidium (B1200493) iodide (for cell cycle analysis)
-
Antibodies for Western blotting: anti-MASTL, anti-phospho-ENSA (Ser67), anti-total ENSA, anti-PARP, anti-GAPDH.
Procedure:
-
Cell Seeding:
-
For viability assays, seed HeLa cells in a 96-well plate at a density of 5,000 cells/well.
-
For cell cycle analysis and Western blotting, seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. A typical concentration range to test is 1 µM to 50 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours, depending on the assay.
-
-
Phenotypic Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
-
Cell Cycle Analysis (FACS):
-
Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol.
-
Stain with propidium iodide and analyze by flow cytometry.
-
-
Western Blotting:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and appropriate secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of MASTL in HeLa Cells
Objective: To generate a stable MASTL knockout cell line for phenotypic comparison with this compound treatment.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)
-
sgRNA targeting an early exon of the human MASTL gene
-
Lipofectamine 3000 (or other transfection reagent)
-
Fluorescence-activated cell sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing service
-
Antibodies for Western blotting: anti-MASTL, anti-GAPDH.
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone an sgRNA targeting an early exon of the MASTL gene into the pSpCas9(BB)-2A-GFP vector according to the manufacturer's protocol.
-
-
Transfection:
-
Seed HeLa cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the MASTL-sgRNA-Cas9-GFP plasmid using Lipofectamine 3000.
-
-
FACS-based Sorting of GFP-positive Cells:
-
48 hours post-transfection, harvest the cells and sort for the GFP-positive population using FACS.
-
Collect single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
-
-
Expansion of Monoclonal Colonies:
-
Allow the single cells to grow into colonies over 2-3 weeks.
-
Expand the individual clones into larger culture vessels.
-
-
Validation of MASTL Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
PCR amplify the region of the MASTL gene targeted by the sgRNA.
-
Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blotting:
-
Prepare protein lysates from the validated knockout clones and wild-type cells.
-
Perform Western blotting with an anti-MASTL antibody to confirm the absence of the Greatwall kinase protein.
-
-
-
Phenotypic Analysis of Knockout Clones:
-
Once validated, the MASTL knockout cell lines can be subjected to the same phenotypic analyses as described in Protocol 1 (cell viability, cell cycle, etc.) to compare with the effects of this compound treatment.
-
Conclusion
The cross-validation of phenotypes observed with this compound and CRISPR-Cas9 knockout of Greatwall kinase provides strong evidence for the on-target activity of this class of inhibitors. While both methodologies induce similar effects on mitotic progression and cell viability, they offer distinct advantages. This compound allows for temporal control of kinase inhibition, which is crucial for studying dynamic cellular processes, whereas CRISPR-Cas9 provides a permanent and complete loss of function, serving as a gold standard for target validation. The combined use of these powerful tools will undoubtedly accelerate the development of novel and effective cancer therapies targeting Greatwall kinase.
References
- 1. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
Assessing the Selectivity Profile of GKI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor GKI-1 with other relevant compounds, focusing on its selectivity profile. The information is presented to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is a first-generation inhibitor of Greatwall kinase (GWL), a crucial regulator of mitotic progression.[1][2] While showing promising activity against its primary target, understanding its off-target effects is critical for its utility as a chemical probe and as a starting point for the development of more selective therapeutic agents. This guide summarizes the available quantitative data on this compound's potency and selectivity, compares it with its parent compound and a multi-kinase inhibitor, and provides detailed experimental methodologies and pathway diagrams to contextualize its mechanism of action.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and comparator compounds against a panel of selected kinases. It is important to note that a comprehensive, kinome-wide selectivity scan for this compound is not publicly available at the time of this publication. The data presented here is compiled from various studies.
| Kinase Target | This compound IC50 (µM) | GRI-4 IC50 (µM) | AT13148 IC50 (nM) | Notes |
| Primary Target | ||||
| Greatwall (hGWL-FL) | 4.9[3] | - | - | This compound is a direct inhibitor of the full-length human Greatwall kinase. |
| Greatwall (hGWL-KinDom) | 2.5[3] | - | - | This compound also inhibits the isolated kinase domain of Greatwall. |
| Off-Targets | ||||
| ROCK1 | ~11[3][4] | - | 6[5] | This compound exhibits off-target activity against ROCK1, another member of the AGC kinase family. |
| PKA | > 40[3][4] | - | 3[5] | This compound shows weak inhibition of PKA. |
| CDK2 | > 100[3][4] | Potent CDK inhibitor[4] | - | This compound demonstrates significantly improved selectivity against CDK2 compared to its parent compound, GRI-4. |
| AKT1 | - | - | 38[5] | AT13148 is a potent inhibitor of multiple AGC kinases. |
| p70S6K | - | - | 8[5] | AT13148 shows strong inhibition of other AGC family members. |
- Data not available in the public domain.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments relevant to the assessment of this compound.
In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Assay
This is a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant Greatwall kinase (hGWL-FL or hGWL-KinDom)
-
Substrate (e.g., recombinant ENSA/ARPP19)
-
This compound and other test compounds
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Greatwall kinase and its substrate (ENSA/ARPP19) in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution in kinase reaction buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time, within the linear range of the reaction.
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Kinome-wide Selectivity Profiling: KINOMEscan™
To obtain a comprehensive understanding of an inhibitor's selectivity, a broad panel screen against a large number of kinases is essential. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates displacement and therefore, binding of the compound to the kinase.
General Workflow:
-
A test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are then exposed to an immobilized ligand that binds to the active site of the kinases.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand and are captured on a solid support.
-
The unbound kinases (those bound to the test compound) are washed away.
-
The amount of each kinase remaining on the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound.
Mandatory Visualization
Greatwall Kinase Signaling Pathway
Caption: The Greatwall kinase signaling pathway in mitotic progression and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A generalized experimental workflow for assessing the selectivity profile of a kinase inhibitor.
References
Comparative Analysis: GKI-1 Versus Broad-Spectrum Kinase Inhibitors
This guide provides a detailed comparison between the Greatwall Kinase inhibitor, GKI-1, and broad-spectrum kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Broad-Spectrum Kinase Inhibitors
This compound: A Specific Mitotic Regulator
This compound is a first-generation, small-molecule inhibitor of Greatwall kinase (GWL), also known as Microtubule-Associated Serine/Threonine Kinase-Like (MASTL).[1] GWL is a critical regulator of entry into and progression through mitosis.[2] Its primary mechanism involves the phosphorylation of substrates ENSA and ARPP19. This phosphorylation converts them into potent inhibitors of the PP2A-B55 phosphatase complex, a key enzyme that dephosphorylates mitotic substrates, thereby ensuring the proper timing of mitotic events.[1][2] By inhibiting GWL, this compound prevents the inactivation of PP2A-B55, leading to mitotic disruption, cell cycle arrest, and potential cell death.[1][3]
Broad-Spectrum Kinase Inhibitors: Multi-Targeted Agents
Broad-spectrum kinase inhibitors, also known as multi-targeted inhibitors, are designed to inhibit multiple protein kinases simultaneously.[4][5] Kinases are a large family of enzymes crucial for cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] By targeting several kinases in key signaling pathways (e.g., proliferation, angiogenesis), these inhibitors can overcome the redundancy and crosstalk often seen in cancer cells.[5][7] This multi-pronged approach can lead to greater efficacy compared to highly specific inhibitors.[4] However, this lack of specificity can also increase the likelihood of off-target effects and associated toxicities.[4] Examples of well-known broad-spectrum inhibitors include Sunitinib, Sorafenib, and Dasatinib.[4][6][8]
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and representative broad-spectrum kinase inhibitors, focusing on their target profiles and inhibitory concentrations.
Table 1: Target Selectivity and Potency (IC₅₀)
| Inhibitor | Primary Target(s) | IC₅₀ (Primary Target) | Key Off-Target(s) | IC₅₀ (Off-Target) | Reference(s) |
| This compound | Greatwall Kinase (GWL) | 4.9 µM (hGWLFL)2.5 µM (hGWL-KinDom) | ROCK1 | ~11 µM | [2][3][9] |
| PKA | > 40 µM | [2][9] | |||
| CDK2 | > 100 µM | [2][9] | |||
| Dasatinib | BCR-ABL, SRC family | < 1 nM (BCR-ABL) | c-Kit, PDGFRβ, Ephrin Receptors | 1-100 nM | [6][8] |
| Sunitinib | VEGFRs, PDGFRs | 2-10 nM | c-Kit, FLT3, RET | 10-100 nM | [4][10] |
| Sorafenib | RAF kinases, VEGFRs, PDGFRβ | 6-90 nM | c-Kit, FLT3, RET | 10-100 nM | [4] |
| Erlotinib | EGFR | 2 nM | Other ErbB family members | Varies | [8][10] |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in biochemical assays.
Table 2: Comparison of Cellular Effects
| Feature | This compound | Broad-Spectrum Kinase Inhibitors (General) |
| Primary Cellular Outcome | Mitotic arrest, cytokinesis failure, cell death.[1][3] | Inhibition of proliferation, induction of apoptosis, anti-angiogenic effects.[5][7] |
| Mechanism of Action | Prevents phosphorylation of ENSA/ARPP19, leading to sustained PP2A-B55 activity.[1][2] | Simultaneous blockade of multiple signaling pathways (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR).[11] |
| Observed Phenotypes | Decrease in mitotic events, comparable to GWL siRNA depletion.[1] | Inhibition of growth factor-stimulated cell proliferation and migration.[5][7] |
| Therapeutic Rationale | Targeting mitotic progression in cancer cells.[1][2] | Overcoming pathway redundancy and resistance in complex diseases like cancer.[5][12] |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the mechanism of action for this compound and the conceptual approach of broad-spectrum kinase inhibitors.
Caption: this compound inhibits Greatwall Kinase, preventing the phosphorylation of ENSA/ARPP19.
Caption: Broad-spectrum inhibitors simultaneously block multiple kinases in different pathways.
Experimental Workflow
This diagram outlines a typical workflow for the evaluation and characterization of kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery from initial screening to preclinical testing.
Experimental Protocols
The characterization of kinase inhibitors like this compound relies on a suite of biochemical and cell-based assays.[13] The methodologies for key experiments are detailed below.
A. Biochemical Kinase Activity Assays
Purpose: To directly measure the catalytic activity of a purified kinase and determine the inhibitory potency (IC₅₀) of a compound.[13]
Common Methodologies:
-
Radiometric Assays:
-
Principle: This classic method uses ATP labeled with a radioactive isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[14][] The kinase transfers the radiolabeled phosphate (B84403) group to a specific substrate (protein or peptide).
-
Protocol Outline:
-
The purified kinase, substrate, and various concentrations of the inhibitor are incubated in a reaction buffer.
-
The reaction is initiated by adding the radiolabeled ATP.
-
After incubation, the reaction is stopped.
-
The phosphorylated substrate is separated from the free ATP (e.g., via filtration and capture on a membrane).
-
Radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated to determine the IC₅₀ value.
-
-
-
Luminescence-Based Assays (e.g., ADP-Glo™):
-
Principle: These assays measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[16]
-
Protocol Outline:
-
The kinase reaction is performed as described above but with non-labeled ATP.
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which converts the ADP produced into ATP.
-
This newly generated ATP is used by a luciferase enzyme in the reagent to produce a light signal.
-
The luminescent signal is measured and is proportional to the initial kinase activity. Lower light output indicates greater inhibition.
-
-
B. Cell-Based Assays
Purpose: To evaluate a compound's activity within a physiological cellular context, assessing its membrane permeability, target engagement, and effect on downstream signaling and cell phenotype.[17][18]
-
Target Engagement Assays (e.g., NanoBRET™):
-
Principle: This assay measures the binding of an inhibitor to its target kinase within intact, live cells.[19] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[17]
-
Protocol Outline:
-
Cells (e.g., HEK293) are engineered to express the target kinase fused to NanoLuc® luciferase.
-
The cells are treated with the fluorescent tracer, which binds to the kinase and brings the luciferase and fluorophore into close proximity, generating a BRET signal.
-
Test compounds are added in various concentrations.
-
If a compound enters the cell and binds to the target kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[19]
-
The reduction in BRET is measured to quantify target engagement and determine cellular IC₅₀.
-
-
-
Cellular Phosphorylation Assays:
-
Principle: Measures the phosphorylation status of a kinase's direct downstream substrate to confirm functional inhibition of the signaling pathway in cells.[19]
-
Protocol Outline:
-
Cells are treated with the kinase inhibitor for a defined period.
-
Cells are often stimulated with a growth factor or other agent to activate the target kinase pathway.
-
Cells are lysed, and the protein concentration is normalized.
-
The level of the phosphorylated substrate is quantified using methods like Western Blotting or ELISA with a phospho-specific antibody.
-
A decrease in the phosphorylation signal relative to untreated controls indicates successful inhibition of the kinase in the cellular context.
-
-
-
Cell Proliferation / Viability Assays (e.g., BaF3 Cell Proliferation Assay):
-
Principle: This assay is used for oncogenic kinases that drive cell proliferation and survival.[19] BaF3 cells are dependent on the cytokine IL-3 for survival, but this dependency can be bypassed by expressing an active, oncogenic kinase.[19]
-
Protocol Outline:
-
BaF3 cells are engineered to express a constitutively active form of a target kinase, making their proliferation independent of IL-3.
-
These cells are cultured in the absence of IL-3 and treated with various concentrations of the inhibitor.
-
Inhibition of the driver kinase will shut down the pro-survival signaling, leading to cell death.[19]
-
Cell viability is measured after a set period (e.g., 72 hours) using reagents that detect metabolic activity (e.g., MTT, CellTiter-Glo®).
-
The concentration of inhibitor that reduces cell viability by 50% (GI₅₀) is determined.
-
-
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 7. In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles of Kinase Inhibitor Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 19. reactionbiology.com [reactionbiology.com]
Confirming On-Target Effects of GKI-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GKI-1, a first-generation Greatwall (MASTL) kinase inhibitor, with other available alternatives. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations to clarify signaling pathways and workflows.
The Greatwall Kinase Signaling Pathway
The Greatwall (GWL) kinase, also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a crucial regulator of mitotic entry. It functions by phosphorylating and activating its downstream substrates, ENSA (α-endosulfine) and ARPP19. Phosphorylated ENSA/ARPP19, in turn, inhibits the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit. This inhibition of a key phosphatase leads to the accumulation of phosphorylated CDK1 substrates, ultimately driving the cell into mitosis. This compound exerts its on-target effect by directly inhibiting the kinase activity of Greatwall.
Caption: Greatwall Kinase Signaling Pathway and the inhibitory action of this compound.
Comparative Performance of Greatwall Kinase Inhibitors
This table summarizes the available quantitative data for this compound and its alternatives. Direct comparative data for C-604 was not available in the public domain at the time of this guide's creation.
| Inhibitor | Target | In Vitro IC50 | Cellular IC50 (p-ENSA/ARPP19) | Off-Target Effects Noted | Reference |
| This compound | Greatwall (MASTL) | 4.9 µM (full-length) 2.5 µM (kinase domain) | ~25-50 µM (in HeLa cells) | ROCK1 (IC50 ~11 µM) | [1][2] |
| MKI-1 | Greatwall (MASTL) | ~9.9 µM | Not explicitly stated, but showed greater reduction in cell viability and colony formation than this compound at 10 µM | Not explicitly stated | [3] |
| MKI-2 | Greatwall (MASTL) | 37.44 nM | 142.7 nM | Did not inhibit other tested AGC kinases (ROCK1, AKT, p70S6K, PKA Cα) | [3] |
| C-604 | Greatwall (MASTL) | Data not available | Data not available | Described as "highly selective" | [4] |
Experimental Protocols
Western Blot for Phospho-ENSA/ARPP19
This protocol is designed to assess the on-target effect of this compound by measuring the phosphorylation of its downstream substrates, ENSA and ARPP19.
a. Cell Culture and Treatment:
-
Seed HeLa cells (or another appropriate cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or other inhibitors (e.g., 10, 25, 50 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
To enrich for mitotic cells where Greatwall kinase is active, cells can be co-incubated with a mitotic arresting agent like nocodazole (B1683961) (e.g., 100 ng/mL) for the final hours of inhibitor treatment.[1]
b. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ENSA (Ser67)/ARPP19 (Ser62) overnight at 4°C. A total ENSA/ARPP19 antibody and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated ENSA/ARPP19.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding can increase the thermal stability of the target protein.
a. Cell Treatment and Heat Shock:
-
Culture cells to a high density and treat with this compound or a vehicle control (DMSO) at a desired concentration for a specific time in suspension or directly in culture plates.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[5]
-
Include a non-heated control sample.
b. Cell Lysis and Sample Preparation:
-
After the heat shock, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Carefully collect the supernatant.
c. Protein Detection:
-
Determine the protein concentration of the soluble fraction and normalize all samples.
-
Analyze the amount of soluble Greatwall (MASTL) kinase in each sample by Western blotting as described above, using a primary antibody specific for Greatwall (MASTL).
d. Data Analysis:
-
Quantify the band intensities for Greatwall kinase at each temperature for both the this compound treated and vehicle control samples.
-
Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement.
Experimental Workflow for Confirming On-Target Effects
The following diagram illustrates a typical workflow for confirming the on-target effects of this compound in a cellular context.
Caption: A typical experimental workflow to validate the on-target effects of this compound.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GKI-1 and Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Greatwall Kinase inhibitor GKI-1 with other mitotic inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Mitotic inhibitors are a cornerstone of cancer therapy, targeting the complex machinery of cell division to halt the proliferation of malignant cells. While classic antitubulin agents have been in use for decades, the development of inhibitors targeting specific mitotic kinases and motor proteins offers the promise of increased selectivity and reduced side effects. This guide focuses on a comparative analysis of this compound, a first-in-class inhibitor of Greatwall (GWL) kinase, against other prominent mitotic inhibitors targeting key regulators of mitosis, including Polo-like kinase 1 (PLK1), Aurora kinases, WEE1 kinase, Centromere-associated protein E (CENP-E), and Kinesin family member 18A (KIF18A).
Mechanism of Action: Distinct Intervention Points in Mitosis
Mitotic progression is tightly regulated by a network of kinases and motor proteins. This compound and other inhibitors function by disrupting this intricate process at various stages.
This compound , as a Greatwall kinase inhibitor, acts on a crucial signaling pathway that controls mitotic entry and maintenance. GWL kinase phosphorylates and activates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2] These phosphorylated proteins then inhibit the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55).[1][2] The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thereby maintaining a high level of CDK1 activity necessary for mitotic progression. By inhibiting GWL, this compound leads to the activation of PP2A-B55, premature dephosphorylation of CDK1 substrates, and consequently, mitotic arrest, cell death, and cytokinesis failure.[1][2]
In contrast, other mitotic inhibitors target different key players:
-
PLK1 Inhibitors (e.g., BI2536, Volasertib): PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Its inhibition leads to defects in these processes, causing a G2/M cell cycle arrest and apoptosis.[3][5]
-
Aurora Kinase Inhibitors (e.g., Alisertib, Danusertib): Aurora kinases (A, B, and C) have distinct roles in mitosis. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[6][7] Inhibition of these kinases leads to mitotic arrest and apoptosis through various mechanisms, including defective spindle formation and endoreduplication.[7][8]
-
WEE1 Inhibitors (e.g., AZD1775): WEE1 is a tyrosine kinase that negatively regulates CDK1 activity, preventing premature entry into mitosis. Its inhibition leads to unscheduled mitotic entry, often with unreplicated or damaged DNA, resulting in mitotic catastrophe and apoptosis.[9][10]
-
CENP-E Inhibitors (e.g., GSK923295): CENP-E is a kinetochore-associated kinesin motor protein essential for the alignment of chromosomes at the metaphase plate.[1][11] Inhibition of CENP-E leads to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately apoptosis.[1][12]
-
KIF18A Inhibitors (e.g., Sovilnesib, ATX020): KIF18A is a plus-end directed motor protein that regulates microtubule dynamics at the kinetochore, which is crucial for proper chromosome congression.[2] Inhibition of KIF18A in chromosomally unstable cancer cells leads to mitotic arrest, spindle defects, and apoptosis.[2][13]
Quantitative Performance Analysis
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for their target kinase and their growth inhibitory concentration (GI50) or IC50 for cell proliferation in various cancer cell lines. The following tables summarize the available data for this compound and other representative mitotic inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Greatwall Kinase (hGWL) | 4900 (hGWLFL), 2500 (hGWL-KinDom) | [1] |
| BI 2536 | PLK1 | 0.83 | [14] |
| Volasertib | PLK1 | 0.87 | [4] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [7] |
| Danusertib (PHA-739358) | Aurora A | 13 | [7] |
| Aurora B | 79 | [7] | |
| AZD1775 | WEE1 | 5.2 | [9] |
| GSK923295 | CENP-E (ATPase activity) | 2.4 | [1] |
| Sovilnesib (AMG-650) | KIF18A (Biochemical Assay) | 71 | [2] |
| ATX020 | KIF18A (ATPase activity) | 14.5 | [13] |
| KIF18A-IN-4 | KIF18A | 6160 | [15] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and ATP concentrations.
Table 2: Anti-proliferative Activity (IC50/GI50) in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| This compound | HeLa | Cervical Cancer | 25,000 - 50,000 (effective concentration for cellular effects) | [1] |
| BI 2536 | RT4 | Bladder Carcinoma | ~10 | [16] |
| 5637 | Bladder Carcinoma | ~20 | [16] | |
| T24 | Bladder Carcinoma | ~50 | [16] | |
| Volasertib | Various | Acute Myeloid Leukemia | <1000 | [4] |
| Alisertib (MLN8237) | Various | Various | 18 - 230 | [6] |
| AZD1775 | SUDHL-10 | Diffuse Large B-cell Lymphoma | ~250 | [17] |
| GSK923295 | Colo205 | Colorectal Carcinoma | 32 (Median GI50 across 237 cell lines) | [1] |
| Sovilnesib (AMG-650) | OVCAR-3 | Ovarian Cancer | 70 | [2] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 53 | [2] |
| OVCAR-8 | Ovarian Cancer | 540 | [2] |
Note: The anti-proliferative IC50/GI50 values are highly cell line-dependent.
Table 3: Cellular Effects of Mitotic Inhibitors
| Inhibitor Class | Primary Cellular Phenotype | Cell Cycle Arrest | Apoptosis Induction | Reference(s) |
| This compound | Mitotic arrest, Cytokinesis failure | G2/M | Yes | [1] |
| PLK1 Inhibitors | Abnormal mitotic figures (e.g., monopolar spindles) | G2/M | Yes | [3][5] |
| Aurora Kinase Inhibitors | Defective spindle assembly, Endoreduplication | G2/M | Yes | [7][8] |
| WEE1 Inhibitors | Premature mitotic entry, DNA damage | G2/M | Yes | [9][10] |
| CENP-E Inhibitors | Chromosome misalignment, Mitotic arrest | Mitosis | Yes | [1][12] |
| KIF18A Inhibitors | Mitotic arrest, Spindle defects | G2/M | Yes | [2][13] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway leading to mitotic arrest.
Caption: Points of intervention for different mitotic inhibitors.
Caption: General experimental workflow for evaluating mitotic inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of mitotic inhibitors. Specific parameters may need to be optimized for different cell lines and inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Greatwall Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against its target kinase.
Materials:
-
Purified recombinant kinase (e.g., hGWL)
-
Kinase substrate (e.g., a generic kinase substrate or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well assay plates
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In the wells of the assay plate, add the kinase and the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-kinase control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the anti-proliferative effect (GI50 or IC50) of a mitotic inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 or IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a mitotic inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (B145695) (for fixation)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and aggregates.
-
Generate a histogram of DNA content (PI fluorescence) and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis induced by a mitotic inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test inhibitor as described for the cell cycle analysis.
-
Harvest the cells, including the supernatant containing floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-fluorochrome and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
This compound represents a novel class of mitotic inhibitors with a distinct mechanism of action targeting the Greatwall kinase pathway. While direct comparative studies are limited, the available data suggest that this compound, like other mitotic inhibitors targeting PLK1, Aurora kinases, WEE1, CENP-E, and KIF18A, effectively induces mitotic arrest and cell death in cancer cells. The choice of a specific mitotic inhibitor for therapeutic development will depend on various factors, including its potency, selectivity, pharmacokinetic properties, and the specific genetic background of the target cancer. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of this compound and other next-generation mitotic inhibitors.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 12. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GKI-1 Mechanism of Action: A Comparative Analysis of Greatwall Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GKI-1, a first-generation inhibitor of Greatwall Kinase (GWL), with other known inhibitors. The information presented herein is intended to provide an objective overview of their performance, supported by experimental data, to aid in research and drug development efforts targeting the Greatwall Kinase pathway.
Introduction to Greatwall Kinase (GWL)
Greatwall Kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1] It belongs to the AGC family of serine/threonine protein kinases.[2] The primary function of GWL is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2][3] This phosphorylation event transforms ENSA and ARPP19 into potent inhibitors of the protein phosphatase 2A complex (PP2A/B55).[2][3] The inhibition of PP2A/B55 is crucial for maintaining the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates, thereby ensuring the proper timing and progression of mitosis.[2][4] Dysregulation of GWL has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2]
This compound: A First-Generation Greatwall Kinase Inhibitor
This compound (Greatwall Kinase Inhibitor-1) was one of the first small-molecule inhibitors developed to target human GWL.[2] It has been instrumental in validating GWL as a druggable target and in elucidating the cellular consequences of its inhibition.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Greatwall Kinase. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of its downstream substrates, ENSA and ARPP19.[2] This leads to the reactivation of the PP2A-B55 phosphatase, resulting in the dephosphorylation of CDK1 substrates and ultimately causing defects in mitotic progression, such as delayed mitotic entry, mitotic arrest, and cytokinesis failure.[2][5]
Comparative Analysis of Greatwall Kinase Inhibitors
Several other compounds have been identified as inhibitors of Greatwall Kinase, offering a basis for comparison with this compound. These include multi-kinase inhibitors and more recently developed, highly potent and selective inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (GWL/MASTL) | Cellular pENSA/ARPP19 Inhibition | Key Characteristics & Off-Targets | Reference(s) |
| This compound | Greatwall Kinase | 4.9 µM (hGWLFL), 2.5 µM (hGWL-KinDom) | Reduces p-ENSA/ARPP19 levels in HeLa cells at 25-50 µM | First-generation inhibitor. Also inhibits ROCK1 (IC50 ~11 µM) and weakly affects PKA.[2][6][7] | [2][6] |
| AT13148 | Multi-AGC Kinase Inhibitor | Reported to be ~10-fold more potent than this compound and MKI-1 in vitro. | Inhibits p-ENSA in mitotic cells at 5 µM. | Potently inhibits ROCK1/2, AKT1/2/3, p70S6K, and PKA.[2][6][8][9] | [2][6][8] |
| MKI-1 | Greatwall Kinase | 9.9 µM | Inhibits p-ENSA in breast cancer cells at 15 µM. | A novel small-molecule inhibitor with demonstrated anti-tumor activity.[2] | [2] |
| MKI-2 | Greatwall Kinase | 37.44 nM | Cellular IC50 of 142.7 nM for p-ENSA inhibition in breast cancer cells. | A potent and selective second-generation MASTL inhibitor with minimal effects on other AGC kinases (ROCK1, AKT1, PKA Cα, p70S6K).[6] | [6] |
| Pfizer Compounds [I] & [II] | Greatwall Kinase (MASTL) | Not explicitly stated | pENSA IC50 of 1.1 nM and 2.8 nM, respectively, in MIA PaCa cancer cells. | Highly potent and selective inhibitors with good oral bioavailability and in vivo anti-tumor activity.[5] | [5] |
Experimental Protocols
In Vitro Greatwall Kinase Assay
This protocol is adapted from methodologies used to characterize GWL inhibitors.[6][10]
Materials:
-
Recombinant human Greatwall Kinase (hGWL)
-
Recombinant substrate (e.g., ENSA or ARPP19)
-
Kinase Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiometric assay
-
Stop solution (e.g., Laemmli buffer for SDS-PAGE, or phosphoric acid for P81 paper)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant GWL, and the substrate.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP. For radiometric assays, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction.
-
For Radiometric Assay: a. Spot a portion of the reaction mixture onto P81 phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Western Blot for Phospho-ENSA/ARPP19
This protocol outlines the detection of endogenous phosphorylated ENSA/ARPP19 in cultured cells treated with GWL inhibitors.[2][7]
Materials:
-
Cultured cells (e.g., HeLa, MCF7)
-
GWL inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total ENSA/ARPP19, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the GWL inhibitor at desired concentrations for a specified time. A positive control, such as cells treated with a known GWL inhibitor or transfected with GWL siRNA, should be included.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ENSA/ARPP19 and a loading control like β-actin to ensure equal protein loading.
Immunofluorescence for Mitotic Phenotypes
This protocol is for visualizing the cellular effects of GWL inhibition on mitosis.[2][11]
Materials:
-
Cells grown on coverslips
-
GWL inhibitor (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 for mitotic cells)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with the GWL inhibitor.
-
Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-20 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify mitotic phenotypes (e.g., percentage of mitotic cells, cells with misaligned chromosomes, cytokinesis failure).
Visualizations
Caption: Mechanism of Action of this compound on the Greatwall Kinase Signaling Pathway.
Caption: Experimental Workflow for Validating the Mechanism of Action of this compound.
References
- 1. Greatwall promotes cell transformation by hyperactivating AKT in human malignancies | eLife [elifesciences.org]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Highly potent and selective MASTL inhibitors disclosed | BioWorld [bioworld.com]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
GKI-1 Off-Target Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of GKI-1, a first-generation inhibitor of Greatwall kinase (GWL; also known as MASTL), against other kinase inhibitors. Due to the limited availability of a comprehensive public kinome scan for this compound, this comparison leverages published off-target data and contrasts it with the broader selectivity profiles of Enzastaurin and Palbociclib, for which extensive kinome scan data is accessible. This guide aims to offer an objective assessment to aid in the evaluation of this compound for research and development purposes.
Introduction to this compound and its Primary Target
This compound is a small molecule inhibitor primarily targeting Greatwall kinase (GWL), a crucial regulator of mitotic entry and progression.[1] GWL phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then act as potent inhibitors of the PP2A-B55 phosphatase complex. This inhibition is essential for maintaining the phosphorylation of CDK1 substrates, thereby driving the cell through mitosis. Dysregulation of the GWL pathway has been implicated in various cancers, making it an attractive therapeutic target.
Comparative Off-Target Kinase Profiling
The following table summarizes the available off-target profiling data for this compound and compares it with the well-characterized kinase inhibitors Enzastaurin and Palbociclib. It is important to note that the data for this compound is derived from focused assays, while the data for Enzastaurin and Palbociclib comes from broad kinome-wide screens.
| Kinase Target | This compound (% Inhibition @ 10µM or IC50) | Enzastaurin (% Control @ 1µM) | Palbociclib (% Control @ 1µM) |
| Primary Target(s) | MASTL (GWL) | PKCβ | CDK4, CDK6 |
| Selected Off-Targets | |||
| ROCK1 | IC50 ~11 µM | 9 | 62 |
| PKA | IC50 > 40 µM | 100 | 84 |
| CDK2 | No inhibition up to 100 µM | 100 | 36 |
| GSK3β | Data not available | 1.6 | 100 |
| AKT1 | Data not available | 100 | 100 |
| CAMK2A | Data not available | 100 | 100 |
| MAPK1 (ERK2) | Data not available | 100 | 100 |
| Data represents a selection of kinases for comparative purposes. Full kinome scan data for Enzastaurin and Palbociclib reveals a broader range of off-target interactions. |
Data Interpretation:
-
This compound: The available data indicates that this compound has off-target activity against ROCK1, a member of the AGC kinase family to which GWL also belongs. It shows weak to no activity against PKA and CDK2 at the tested concentrations. However, a comprehensive understanding of its selectivity requires broader kinase profiling.
-
Enzastaurin: Primarily a PKCβ inhibitor, Enzastaurin also demonstrates potent inhibition of GSK3β. Its kinome scan reveals a relatively selective profile at 1µM.
-
Palbociclib: A well-established CDK4/6 inhibitor, Palbociclib shows some off-target activity against other cyclin-dependent kinases like CDK2 at 1µM, though with significantly less potency than against its primary targets.
Experimental Protocols
The data presented in this guide was generated using various kinase profiling assays. Below are detailed methodologies for two common approaches: KINOMEscan™ and ADP-Glo™ Kinase Assay.
KINOMEscan™ Assay (Competition Binding Assay)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Protocol:
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a specified concentration (e.g., 1µM).
-
Washing and Elution: Unbound components are washed away. The bound kinase is then eluted.
-
Quantification: The amount of eluted kinase is quantified using qPCR, which correlates to the amount of kinase that was bound to the immobilized ligand. A lower qPCR signal in the presence of the test compound indicates displacement of the kinase from the immobilized ligand and therefore, binding of the test compound to the kinase.
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound.
ADP-Glo™ Kinase Assay (Enzyme Activity Assay)
This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Principle: This is a luminescence-based assay performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.
Protocol:
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in a multi-well plate in the presence of the test compound (e.g., this compound) at various concentrations.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and consume the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection. The plate is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The light output is proportional to the amount of ADP produced. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.
Visualizations
Greatwall (MASTL) Kinase Signaling Pathway
The following diagram illustrates the central role of Greatwall kinase in mitotic progression.
Caption: Greatwall (MASTL) signaling pathway in mitotic control.
Experimental Workflow for Kinase Profiling
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
Independent Verification of GKI-1's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Greatwall kinase (GWL) inhibitor, GKI-1, with other relevant kinase inhibitors. The information presented is supported by experimental data to facilitate independent verification and inform future research and development efforts.
Introduction to Greatwall Kinase and this compound
Greatwall kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL), is a key regulator of mitotic entry and progression.[1] Its primary role is to phosphorylate and activate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Once phosphorylated, these proteins become potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55).[1] The inhibition of PP2A-B55 prevents the dephosphorylation of cyclin B-Cdk1 substrates, thereby promoting mitotic entry and maintenance. Dysregulation of GWL has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a first-generation small molecule inhibitor of human Greatwall kinase.[1][2][3] Its mechanism of action involves the direct inhibition of GWL's kinase activity, leading to a reduction in the phosphorylation of its substrates, ENSA and ARPP19. This ultimately results in mitotic arrest, cell death, and failure of cytokinesis in cancer cells.[1]
Quantitative Inhibitory Activity of this compound and Comparators
The inhibitory potency of this compound against human Greatwall kinase has been determined through in vitro assays. For comparison, the inhibitory activities of the pan-kinase inhibitors Staurosporine and AT13148 against GWL are also presented.
| Inhibitor | Target(s) | IC50 (µM) |
| This compound | hGWL (full-length) | 4.9 [4] |
| hGWL (kinase domain) | 2.5 [4] | |
| Staurosporine | Pan-kinase inhibitor | ~9 (hGWL-KinDom)[5] |
| 3.1 (hGWLFL)[5] | ||
| AT13148 | AGC kinase inhibitor | 0.125 (hGWL-KinDom)[5] |
Selectivity Profile of this compound
While this compound is a valuable tool for studying GWL function, it is important to consider its off-target effects. The selectivity of this compound has been profiled against a limited number of other kinases.
| Off-Target Kinase | IC50 (µM) |
| ROCK1 | ~11[4][6][7] |
| PKA | weakly affected[4][6][7] |
| CDK2 | No observable inhibition up to 100 µM[6] |
Signaling Pathway of Greatwall Kinase
The signaling pathway involving Greatwall kinase is crucial for the regulation of mitosis. A simplified representation of this pathway is provided below.
Experimental Protocols
Biochemical Assay for Greatwall Kinase Inhibition
This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of compounds against Greatwall kinase. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
Greatwall kinase substrate (e.g., recombinant ENSA or a synthetic peptide)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing the purified Greatwall kinase and its substrate in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution (at a concentration near the Km for GWL) to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Kinase Reaction and Luminescence Detection:
-
Equilibrate the Kinase-Glo® Max Reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® Max Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.
-
Mix the contents of the wells for 2 minutes on a plate shaker to induce cell lysis and signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of glucagon-like peptide-1(7-36)amide: insulinotropic activities in perfused rat pancreases, and receptor binding and cyclic AMP production in RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of GKI-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of GKI-1 Waste
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a Greatwall (GWL) kinase inhibitor. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal process, it is critical to follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures for hazardous chemicals.
Data Presentation: this compound Disposal and Safety Parameters
The following table summarizes the key considerations for the safe disposal of this compound, assuming it is a potentially hazardous chemical compound.
| Parameter | Guideline | Notes |
| GHS Hazard Classification | Treat as hazardous | In the absence of a specific SDS, assume the compound is hazardous. |
| Waste Type | Hazardous Chemical Waste | Segregate from non-hazardous and other waste streams. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | Standard PPE for handling potentially hazardous chemicals. |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container. | Includes contaminated labware (e.g., pipette tips, vials, gloves). |
| Liquid Waste Disposal | Collect in a labeled, sealed hazardous waste container. | Do not dispose of down the drain. |
| Disposal Route | Licensed professional waste disposal service. | Contact your institution's EHS department for pickup. |
Experimental Protocols: Step-by-Step Disposal of this compound
The disposal of this compound must be managed through your institution's hazardous waste program. The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste containers (one for solid waste, one for liquid waste).
-
Chemical fume hood.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips, and empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, contaminated solvents) in a separate, compatible, and labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Ensure waste containers are kept tightly closed when not in use.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory to prevent spills and unauthorized access.
-
-
Disposal Coordination:
-
All disposal procedures must be conducted in accordance with local, regional, and national environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste as indicated on the container label.
-
Emergency Spill Procedures:
-
Solid Spill: In the event of a solid this compound spill, gently cover the material with absorbent paper to avoid raising dust. Wet the absorbent paper with an appropriate solvent (e.g., water, if compatible) before cleanup. Collect all cleanup materials and place them in the designated hazardous waste container for solid waste.
-
Liquid Spill: For a liquid spill containing this compound, cover the spill with an absorbent material from a chemical spill kit. Once the spill is absorbed, collect the contaminated material and place it in the designated hazardous waste container for solid waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Guide for GKI-1, a Greatwall (GWL) Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of GKI-1.
This document provides crucial safety and logistical information for the handling of this compound, a potent Greatwall (GWL) kinase inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a valuable research tool for investigating cell cycle regulation, and its proper management is paramount.
I. Understanding this compound: A Profile
This compound is a small molecule inhibitor of Greatwall kinase (GWL), a key regulator of mitotic entry and progression.[1][2] By inhibiting GWL, this compound can induce mitotic arrest, cell death, and cytokinesis failure in cancer cell lines, making it a subject of interest in oncology research.[1][3] Its primary mechanism of action involves the regulation of the PP2A-B55 phosphatase, a critical enzyme in cell cycle control.[2]
| Identifier | Value |
| IUPAC Name | Not available in search results |
| CAS Number | 2444764-03-6[4] |
| Molecular Formula | Not available in search results |
| Molecular Weight | Not available in search results |
| Target | Greatwall (GWL) kinase[4] |
II. Personal Protective Equipment (PPE): A Multi-layered Defense
Due to the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, whether in solid or solution form.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the solid form to avoid inhalation of dust particles. | Protects against inhalation of the potent compound. |
III. Operational Protocols: Ensuring a Safe Workflow
Safe handling practices are as critical as the use of appropriate PPE. The following procedures are designed to minimize exposure and prevent contamination.
A. Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required materials and equipment in the designated area.
-
Weighing (Solid Form): When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
-
Reconstitution: this compound is often supplied as a solid. When preparing solutions, add the solvent slowly to the vial to avoid aerosolization. A common solvent is DMSO.[4]
-
Storage: Store this compound according to the manufacturer's instructions. Typically, stock solutions are stored at -20°C or -80°C to maintain stability.[4]
-
Transport: When moving this compound, whether in solid or solution form, use a secondary container to prevent spills.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
B. Disposal Procedure:
-
Collection: All waste streams should be collected at the point of generation in their respective, properly labeled containers.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
This compound Signaling Pathway in Mitosis
Caption: A diagram illustrating the inhibitory effect of this compound on the Greatwall kinase signaling pathway, which is crucial for mitotic entry.
By implementing these safety protocols, researchers can confidently and safely utilize this compound as a tool to advance our understanding of cell biology and cancer therapeutics. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
